2-Amino-5-[(dimethylamino)methyl]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[(dimethylamino)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVRXHFNSQTUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197404-30-0 | |
| Record name | 5-[(dimethylamino)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Amino-5-[(dimethylamino)methyl]pyridine, a valuable building block in pharmaceutical and materials science research. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step approach with in-depth scientific rationale. The core of this synthesis is a three-step sequence commencing with the well-established Chichibabin reaction to produce 2-amino-5-methylpyridine, followed by a regioselective free-radical halogenation of the methyl group, and culminating in a nucleophilic substitution with dimethylamine. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its structural motif, featuring a 2-aminopyridine core with a dimethylaminomethyl substituent at the 5-position, imparts unique physicochemical properties that are desirable in medicinal chemistry and materials science.
The synthetic strategy detailed herein is predicated on a logical and efficient progression from readily available starting materials. The pathway is designed to be scalable and to minimize the formation of side products through careful control of reaction conditions.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-methylpyridine
The initial step involves the synthesis of the key intermediate, 2-amino-5-methylpyridine, from 3-methylpyridine (3-picoline). The Chichibabin reaction is a classic and effective method for the direct amination of pyridines.[1]
Mechanistic Rationale
The Chichibabin reaction proceeds via a nucleophilic substitution mechanism where the amide anion (NH₂⁻), generated from sodium amide (NaNH₂), attacks the electron-deficient C2 position of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom makes the α-positions (C2 and C6) susceptible to nucleophilic attack. The reaction is driven to completion by the irreversible loss of a hydride ion, which then reacts with another molecule of the starting material or the amino-pyridine product to evolve hydrogen gas.
Experimental Protocol
Materials:
-
3-Methylpyridine (3-picoline)
-
Sodium amide (NaNH₂)
-
Anhydrous xylene (or other inert, high-boiling solvent)
-
Methanol
-
Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, disperse finely divided sodium amide (1.2 equivalents) in anhydrous xylene.
-
Heat the suspension to 130-140 °C with vigorous stirring under a nitrogen atmosphere.
-
Slowly add anhydrous 3-methylpyridine (1 equivalent) to the hot dispersion. The reaction is exothermic and will evolve hydrogen gas.
-
Maintain the reaction temperature at 150-170 °C for 3-4 hours after the addition is complete.
-
Cool the reaction mixture and carefully quench the excess sodium amide by the slow, dropwise addition of methanol.
-
Add water to the mixture to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or recrystallization to yield pure 2-amino-5-methylpyridine.[1]
Step 2: Synthesis of 2-Amino-5-(halomethyl)pyridine
The second step involves the selective halogenation of the methyl group at the 5-position of 2-amino-5-methylpyridine. A free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is the preferred method for this transformation.
Mechanistic Rationale
Free-radical halogenation proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a halogen radical from NBS or NCS. This halogen radical then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NBS or NCS to form the halogenated product and regenerate the halogen radical, thus propagating the chain. The amino group at the 2-position is an electron-donating group, which can influence the stability of the radical intermediate.
Figure 2: Simplified mechanism of free-radical bromination.
Experimental Protocol
Materials:
-
2-Amino-5-methylpyridine
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylpyridine (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with saturated aqueous sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-(bromomethyl)pyridine.
-
The product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the nucleophilic substitution of the halogen atom in 2-amino-5-(halomethyl)pyridine with dimethylamine to yield the target molecule.
Mechanistic Rationale
This reaction is a classic SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile and attacks the electrophilic carbon atom of the halomethyl group. The halide ion is displaced as a leaving group, resulting in the formation of the C-N bond and the desired product. The use of an excess of dimethylamine can also serve as the base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol
Materials:
-
2-Amino-5-(halomethyl)pyridine
-
Dimethylamine (aqueous solution, e.g., 40%, or as a gas)
-
A polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile
-
A base such as triethylamine or potassium carbonate (if not using excess dimethylamine)
Procedure:
-
Dissolve 2-amino-5-(halomethyl)pyridine (1 equivalent) in THF in a pressure-resistant flask.
-
Cool the solution in an ice bath and add an excess of aqueous dimethylamine solution (e.g., 3-5 equivalents).
-
Seal the flask and allow the reaction mixture to stir at room temperature overnight, or gently heat if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove excess dimethylamine and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure this compound.
Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield |
| 1 | 3-Methylpyridine | 2-Amino-5-methylpyridine | NaNH₂, Xylene, 150-170 °C | 60-70% |
| 2 | 2-Amino-5-methylpyridine | 2-Amino-5-(bromomethyl)pyridine | NBS, AIBN, CCl₄, Reflux | 70-80% |
| 3 | 2-Amino-5-(bromomethyl)pyridine | This compound | (CH₃)₂NH, THF, RT | 80-90% |
Table 1: Summary of reaction conditions and typical yields.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully synthesize this valuable compound for their research and development needs. The multi-step synthesis is based on well-established and high-yielding reactions, ensuring a practical and scalable approach.
References
Technical Guide: Physicochemical Characterization of 2-Amino-5-[(dimethylamino)methyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive experimental framework for the detailed physicochemical characterization of 2-Amino-5-[(dimethylamino)methyl]pyridine (CAS No. 1197404-30-0). Due to the limited availability of experimental data in the public domain for this specific compound, this document serves as a procedural guide, providing robust methodologies for determining its fundamental chemical and physical properties. As a Senior Application Scientist, the following sections are structured to not only provide step-by-step protocols but also to offer insights into the scientific rationale behind the selection of these methods. The successful execution of these experiments will yield critical data for researchers engaged in drug discovery, process chemistry, and materials science, where a thorough understanding of a compound's properties is paramount for its application and development.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary amino group, a tertiary amine, and a pyridine ring, suggests a unique combination of basicity, polarity, and hydrogen bonding capabilities. These characteristics are expected to significantly influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility as a synthetic building block. This guide provides a systematic approach to experimentally determine the key physicochemical parameters of this compound.
Compound Profile
Before commencing experimental work, it is essential to establish the basic molecular identity of the compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N',N'-dimethyl-5-(aminomethyl)pyridin-2-amine | N/A |
| CAS Number | 1197404-30-0 | [1][2] |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Chemical Structure | ``` | |
| dot | ||
| graph G { | ||
| layout=neato; | ||
| node [shape=plaintext]; | ||
| edge [arrowhead=none]; |
N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="NH₂"]; C6 [label="CH₂"]; N3 [label="N"]; C7 [label="CH₃"]; C8 [label="CH₃"];
C1 -- N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C1 -- N2; C4 -- C6; C6 -- N3; N3 -- C7; N3 -- C8;
// Positioning N1 [pos="0,1!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="0,-1!"]; C4 [pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; N2 [pos="-1.74,1!"]; C6 [pos="1.74,-1!"]; N3 [pos="2.61,-0.5!"]; C7 [pos="3.48,-1!"]; C8 [pos="2.61,0.5!"]; }
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. The solubility of this compound is expected to be pH-dependent due to its basic nature.
Protocol: Equilibrium Shake-Flask Method
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).
-
Equilibration: Add an excess amount of the solid compound to each buffer solution in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination by the shake-flask method.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any large crystals.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.
Boiling Point Determination
The boiling point provides insight into the volatility of the compound.
Protocol: Micro Boiling Point Determination (Siwoloboff Method)
-
Sample Preparation: Place a small amount of the liquid compound into a fusion tube.
-
Apparatus Setup: Place a capillary tube, sealed at one end, open-end down into the fusion tube. Attach the fusion tube to a thermometer.
-
Heating: Heat the assembly in a suitable heating bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. When a continuous stream of bubbles is observed, stop heating.
-
Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound.
3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to elucidate the detailed connectivity and spatial relationships between atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the chemical shifts and coupling constants to the respective nuclei in the molecule.
3.5.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as N-H (amine), C-H (aliphatic and aromatic), C=N and C=C (pyridine ring), and C-N bonds.
3.5.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar, ionizable molecules.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular weight from the parent ion peak (M+H)⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Predicted Physicochemical Properties (for reference)
While experimental data is lacking, computational tools can provide estimated values. These should be used as a guide for experimental design and not as a substitute for empirical data.
| Property | Predicted Value | Method |
| pKa (most basic) | ~9-10 (tertiary amine) | ACD/Labs Percepta |
| LogP | ~1.5 - 2.0 | ChemDraw |
| Aqueous Solubility | Likely to be pH-dependent | N/A |
Conclusion
This technical guide provides a comprehensive set of protocols for the thorough physicochemical characterization of this compound. The data generated from these experiments will be invaluable for any researcher working with this compound, enabling a deeper understanding of its behavior and facilitating its application in various scientific disciplines. The importance of meticulous experimental technique and accurate data analysis cannot be overstated in generating a reliable physicochemical profile.
References
"2-Amino-5-[(dimethylamino)methyl]pyridine" CAS number 1197404-30-0
An In-Depth Technical Guide to 2-Amino-5-[(dimethylamino)methyl]pyridine
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1197404-30-0), a functionalized aminopyridine derivative. While specific research on this compound is limited, its structure embodies the highly valuable 2-aminopyridine scaffold, a privileged pharmacophore in modern drug discovery.[1][2][3] This document synthesizes information from analogous structures and established chemical principles to offer insights for researchers, scientists, and drug development professionals. We will cover physicochemical properties, propose a viable synthetic pathway, detail expected characterization data, and explore its potential applications as a versatile building block in medicinal chemistry.
Introduction and Strategic Importance
The 2-aminopyridine moiety is a cornerstone of numerous biologically active molecules.[1][4] Its simple, low-molecular-weight structure provides a perfect foundation for creating diverse and potent pharmacophores that can target a wide array of biological systems.[1][3] Derivatives of 2-aminopyridine have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4]
This compound, in particular, combines three key functional groups:
-
A 2-Aminopyridine Core: Acts as a versatile hydrogen bond donor and acceptor and can coordinate with metal ions, making it a frequent component in enzyme inhibitors.[2]
-
A Pyridine Ring: A bioisostere for a phenyl ring but with improved solubility and metabolic properties. The nitrogen atom can act as a hydrogen bond acceptor.
-
A Tertiary Amine Side Chain: The dimethylaminomethyl group at the 5-position introduces a basic center, which can be crucial for modulating physicochemical properties like solubility and for forming salt bridges with biological targets.
This unique combination makes it a highly attractive, yet under-explored, building block for combinatorial chemistry and targeted drug design.
Physicochemical and Structural Properties
The fundamental properties of the molecule are summarized below. While experimental data is scarce, these values provide a baseline for experimental design.
| Property | Value | Source |
| CAS Number | 1197404-30-0 | [5][6][7] |
| Molecular Formula | C₈H₁₃N₃ | [5][6] |
| Molecular Weight | 151.21 g/mol | [6][8] |
| Synonyms | N-[(6-amino-3-pyridinyl)methyl]-N,N-dimethylamine | [5] |
| Predicted LogP | 0.27 | [9] |
| Predicted Boiling Point | 254.2±25.0 °C at 760 mmHg | [9] |
| Predicted Density | 1.2±0.1 g/cm³ | [9] |
Proposed Synthetic Pathway
Workflow: Mannich Reaction Approach
Caption: Proposed synthetic workflow via the Mannich reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for Mannich reactions involving aminopyridines.
-
Reaction Setup: To a stirred solution of 2-aminopyridine (1 equivalent) in ethanol and concentrated hydrochloric acid (catalytic amount) in a round-bottom flask, add an aqueous solution of dimethylamine (1.1 equivalents, 40 wt. %).
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of formaldehyde (1.1 equivalents, 37 wt. %) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the mixture again in an ice bath and carefully basify to pH > 10 by adding a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization (Predicted)
For a researcher who has synthesized this compound, the following spectroscopic signatures would be expected to confirm its identity.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.9-8.0 ppm (d, 1H): Proton at C6 (adjacent to the ring nitrogen).
-
δ ~7.2-7.3 ppm (dd, 1H): Proton at C4 (coupled to C3 and C5 protons).
-
δ ~6.5-6.6 ppm (d, 1H): Proton at C3 (adjacent to the amino group).
-
δ ~4.5-4.8 ppm (s, 2H): Broad singlet for the -NH₂ protons.
-
δ ~3.4-3.5 ppm (s, 2H): Singlet for the benzylic -CH₂- protons.
-
δ ~2.2-2.3 ppm (s, 6H): Singlet for the two -N(CH₃)₂ methyl groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~158-160 ppm: C2 (carbon bearing the amino group).
-
δ ~148-150 ppm: C6.
-
δ ~135-137 ppm: C4.
-
δ ~120-122 ppm: C5.
-
δ ~108-110 ppm: C3.
-
δ ~60-62 ppm: Benzylic -CH₂- carbon.
-
δ ~45-47 ppm: -N(CH₃)₂ carbons.
-
-
Mass Spectrometry (ESI+):
-
m/z: 152.1182 [M+H]⁺ (Calculated for C₈H₁₄N₃⁺).
-
-
Infrared (IR) Spectroscopy:
-
~3450-3300 cm⁻¹: N-H stretching (primary amine).
-
~3000-2800 cm⁻¹: C-H stretching (aliphatic and aromatic).
-
~1620-1580 cm⁻¹: C=C and C=N stretching (pyridine ring).
-
~1450 cm⁻¹: N-H bending.
-
Applications in Drug Discovery
The true potential of this compound lies in its role as a scaffold for developing novel therapeutics. The 2-aminopyridine core is a known "hero in drug discovery" and is present in numerous approved drugs and clinical candidates.[1][2]
Logical Framework: Role as a Pharmacophore
Caption: Pharmacophoric features and potential therapeutic applications.
Potential Therapeutic Roles:
-
Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge-binder" that anchors inhibitors to the ATP-binding site of many protein kinases. Recent studies have shown the efficacy of novel 2-aminopyridine derivatives as potent CDK9 inhibitors for treating cancers.[10] This compound provides a pre-functionalized core for developing new kinase inhibitors.
-
HDAC Inhibitors: The amino group can act as a zinc-binding group, a critical feature for inhibitors of histone deacetylases (HDACs), which are important epigenetic targets in oncology. Dual CDK/HDAC inhibitors based on this scaffold have been successfully developed.[10]
-
Antimicrobial Agents: The 2-aminopyridine scaffold is present in compounds with antibacterial activity, potentially by targeting essential bacterial enzymes like FtsZ.[11]
-
Central Nervous System (CNS) Agents: The tertiary amine side chain can be protonated at physiological pH, which can enhance solubility and potentially aid in crossing the blood-brain barrier, making this scaffold interesting for developing agents targeting neurological disorders.[12]
Safety and Handling
No specific toxicity data is available for CAS 1197404-30-0. However, based on structurally related aminopyridines like 2-amino-5-methylpyridine, the compound should be handled with care.[13]
-
Hazard Class: Likely to be toxic if swallowed or in contact with skin.[13]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising yet underexplored chemical entity. Its structure combines the proven utility of the 2-aminopyridine pharmacophore with a strategically placed dimethylaminomethyl group that offers a handle for modulating physicochemical properties. While direct experimental data is limited, this guide provides a robust framework based on established chemical principles and data from analogous compounds. It presents a viable synthetic route, predicted characterization data, and a clear rationale for its application in drug discovery, particularly in the fields of oncology and infectious diseases. This molecule represents a valuable addition to the medicinal chemist's toolbox, poised for the development of next-generation therapeutics.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. aminer.org [aminer.org]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. This compound | 1197404-30-0 [sigmaaldrich.com]
- 6. 5-[(dimethylamino)methyl]pyridin-2-amine,(CAS# 1197404-30-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. 1197404-30-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - CAS:1197404-30-0 - Sunway Pharm Ltd [3wpharm.com]
- 9. innospk.com [innospk.com]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-[(dimethylamino)methyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of 2-Amino-5-[(dimethylamino)methyl]pyridine (CAS 1197404-30-0), a pyridine derivative of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectroscopic data for this specific compound, this guide offers a robust framework based on predictive analysis and comparative data from the closely related analogue, 2-Amino-5-methylpyridine. By integrating theoretical principles with established experimental protocols, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a predictive roadmap for the analysis of this molecule.
Introduction: The Imperative for Spectroscopic Characterization
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unambiguous structural confirmation is a cornerstone of the drug discovery and development process. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of a compound. For a novel or specialized compound like this compound, a multi-faceted spectroscopic approach is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of our target molecule is expected to be more complex than that of 2-Amino-5-methylpyridine due to the introduction of the dimethylaminomethyl moiety. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for the protons in this compound, assuming a deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | ~8.0 | d | ~2.0 | 1H |
| H-4 (Pyridine) | ~7.4 | dd | ~8.0, 2.0 | 1H |
| H-3 (Pyridine) | ~6.5 | d | ~8.0 | 1H |
| -NH₂ (Amino) | ~4.5 | br s | - | 2H |
| -CH₂- (Benzylic) | ~3.4 | s | - | 2H |
| -N(CH₃)₂ (Dimethylamino) | ~2.2 | s | - | 6H |
Causality Behind Predictions:
-
Aromatic Protons (H-6, H-4, H-3): The chemical shifts of the pyridine ring protons are influenced by the electron-donating amino group and the electron-withdrawing nature of the nitrogen atom in the ring. The positions are predicted based on standard pyridine chemistry, with H-6 being the most deshielded.
-
Amino Protons (-NH₂): These protons typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.
-
Benzylic Protons (-CH₂-): The methylene protons are adjacent to the pyridine ring and the dimethylamino group, leading to a predicted chemical shift around 3.4 ppm. A singlet is expected as there are no adjacent protons to couple with.
-
Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and are expected to appear as a sharp singlet around 2.2 ppm.
Comparative ¹H NMR Data for 2-Amino-5-methylpyridine
For comparison, the experimental ¹H NMR data for 2-Amino-5-methylpyridine is presented below.[1]
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | 7.79 | d | 2.4 | 1H |
| H-4 (Pyridine) | 7.12 | dd | 8.4, 2.4 | 1H |
| H-3 (Pyridine) | 6.32 | d | 8.4 | 1H |
| -NH₂ (Amino) | 4.67 | br s | - | 2H |
| -CH₃ (Methyl) | 2.12 | s | - | 3H |
Key Spectroscopic Differences and Insights:
The most significant difference will be the presence of the signals for the -CH₂- and -N(CH₃)₂ groups in the target molecule, and the absence of the -CH₃ signal seen in the analogue. The electronic effect of the dimethylaminomethyl group may cause slight shifts in the positions of the pyridine protons compared to the methyl group.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~158 |
| C-6 (Pyridine) | ~148 |
| C-4 (Pyridine) | ~138 |
| C-5 (Pyridine) | ~125 |
| C-3 (Pyridine) | ~108 |
| -CH₂- (Benzylic) | ~55 |
| -N(CH₃)₂ (Dimethylamino) | ~45 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺•): The molecular formula of this compound is C₈H₁₃N₃, with a monoisotopic mass of 151.1109 Da. The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 151.
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the pyridine ring and the methylene group, leading to the formation of a stable dimethylaminomethyl radical and a pyridinylmethyl cation at m/z = 107. Alternatively, loss of a dimethylamino radical to form a cation at m/z = 107.
-
Loss of a Methyl Group: Fragmentation of the dimethylamino group could lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z = 136.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted Infrared Spectrum of this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | 3400 - 3200 | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2800 | Stretching |
| C=N, C=C (Pyridine) | 1650 - 1550 | Ring stretching |
| N-H (Amino) | 1620 - 1580 | Scissoring (bending) |
| C-N | 1350 - 1250 | Stretching |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent. For solids, Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Conclusion
The structural elucidation of a novel compound such as this compound requires a synergistic application of multiple spectroscopic techniques. While experimental data for this specific molecule is not widely available, this guide provides a comprehensive predictive framework for its characterization using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. By understanding the expected spectral features and by leveraging comparative data from analogous structures, researchers can confidently approach the synthesis and analysis of this and other new chemical entities. The protocols and interpretive guidance provided herein are intended to empower scientists in their pursuit of novel therapeutics and advanced materials.
References
An In-Depth Technical Guide to 2-Amino-5-[(dimethylamino)methyl]pyridine: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-[(dimethylamino)methyl]pyridine (CAS: 1197404-30-0), a functionalized heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not widely published, its structural motifs—particularly the 2-aminopyridine core—are central to the design of numerous targeted therapeutics. This document synthesizes available data with established chemical principles to offer a robust resource covering the compound's properties, a scientifically plausible synthetic pathway, predicted analytical characteristics, and its primary application as a "hinge-binding" scaffold in the development of protein kinase inhibitors.
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
This compound belongs to the 2-aminopyridine class of compounds, a privileged scaffold in medicinal chemistry. The 2-aminopyridine moiety can serve as a bioisostere for other functional groups and is renowned for its ability to form key hydrogen bond interactions with biological targets.[1] Its simple, low molecular weight design makes it an ideal starting point for creating complex pharmacophores with minimal synthetic side reactions.[1]
The primary utility of this scaffold lies in its role as a "hinge-binder" for protein kinases.[2][3] The nitrogen atom of the pyridine ring and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP and effectively anchoring the inhibitor in the active site.[4][5] The substituent at the 5-position, in this case, a (dimethylamino)methyl group, provides a vector for further modification, allowing chemists to target adjacent pockets within the ATP-binding site to enhance potency, selectivity, and pharmacokinetic properties.
Physicochemical and Computed Properties
Detailed experimental physicochemical data for this compound is not extensively documented in peer-reviewed literature. The table below summarizes its basic identifiers along with computationally predicted properties to guide laboratory use.
| Property | Value | Source |
| IUPAC Name | 5-((Dimethylamino)methyl)pyridin-2-amine | N/A |
| Synonym | N-((6-Aminopyridin-3-yl)methyl)-N,N-dimethylamine | Sigma-Aldrich |
| CAS Number | 1197404-30-0 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₃N₃ | ChemSrc[6] |
| Molecular Weight | 151.21 g/mol | ChemSrc[6] |
| Calculated LogP | 0.8095 | ChemScene[7] |
| Calculated TPSA | 59.14 Ų | ChemScene[7] |
| Hydrogen Bond Donors | 2 | ChemScene[7] |
| Hydrogen Bond Acceptors | 3 | ChemScene[7] |
| Rotatable Bonds | 1 | ChemScene[7] |
| Appearance | Not Published | N/A |
| Melting Point | Not Published | N/A |
| Boiling Point | Not Published | N/A |
| Solubility | Not Published | N/A |
Proposed Synthetic Pathway
While a specific, validated protocol for the synthesis of this compound is not available in the public domain, a logical and chemically sound pathway can be proposed based on established transformations of pyridine derivatives. This proposed three-step synthesis begins with the commercially available precursor, 6-aminonicotinic acid.
Causality Behind Experimental Choices:
-
Starting Material: 6-Aminonicotinic acid is a cost-effective and readily available starting material that already contains the required 2-amino-5-substituent pattern.
-
Reduction Strategy: A two-stage reduction is proposed for robustness. Esterification of the carboxylic acid followed by reduction with a strong hydride agent like Lithium Aluminum Hydride (LiAlH₄) is a standard and high-yielding method for converting carboxylic acids to primary alcohols.[6] Sodium borohydride in methanol is an alternative, milder system for reducing the ester.[8][9]
-
Halogenation: Conversion of the primary alcohol to a chloromethyl group using thionyl chloride (SOCl₂) is a classic, efficient reaction that creates a good leaving group (chloride) for the subsequent nucleophilic substitution.
-
Amination: The final step involves a standard Sₙ2 reaction. The chloromethyl intermediate is a reactive electrophile that readily undergoes substitution with a nucleophile like dimethylamine to form the desired tertiary amine. An analogous reaction, the synthesis of 2-chloro-5-(methylaminomethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine and methylamine, has been successfully demonstrated.[10]
Proposed Experimental Protocol
Step 1: Synthesis of (6-Aminopyridin-3-yl)methanol
-
Esterification: To a solution of 6-aminonicotinic acid (1.0 eq) in ethanol, slowly add concentrated sulfuric acid (0.5 eq).[6]
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Cool the mixture and carefully neutralize by pouring it into a concentrated aqueous solution of sodium carbonate (Na₂CO₃).
-
Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the ethyl ester.
-
Reduction: Dissolve the crude ethyl ester in anhydrous tetrahydrofuran (THF).
-
At -60°C, slowly add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq).[6]
-
Allow the mixture to warm to 0°C and then heat to reflux for 1 hour.
-
Cool the reaction to room temperature and quench by the sequential addition of water and 5N aqueous sodium hydroxide (NaOH).
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain (6-Aminopyridin-3-yl)methanol.
Step 2: Synthesis of 5-(Chloromethyl)pyridin-2-amine
-
Dissolve (6-Aminopyridin-3-yl)methanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 eq) dropwise.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude chloromethyl intermediate.
Step 3: Synthesis of this compound
-
Dissolve the crude 5-(chloromethyl)pyridin-2-amine (1.0 eq) in a solvent such as acetonitrile.
-
Add an excess of aqueous dimethylamine solution (e.g., 40% solution, >2.0 eq) dropwise at room temperature.[10]
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water, neutralize with sodium bicarbonate, and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), concentrate, and purify the residue by column chromatography to yield the final product.
Caption: Proposed synthesis of this compound.
Analytical Characterization (Predicted)
As no published spectra are available, this section provides predicted data based on the compound's structure and known values for similar molecules. This serves as a guideline for researchers to validate their synthetic product.
-
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
δ ~7.9-8.1 ppm (d, 1H): Proton at C6 of the pyridine ring.
-
δ ~7.3-7.5 ppm (dd, 1H): Proton at C4 of the pyridine ring.
-
δ ~6.4-6.6 ppm (d, 1H): Proton at C3 of the pyridine ring.
-
δ ~4.5-4.8 ppm (s, 2H): Exocyclic -NH₂ protons (broad singlet).
-
δ ~3.4-3.6 ppm (s, 2H): Methylene protons (-CH₂-N).
-
δ ~2.2-2.4 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
-
-
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
δ ~158-160 ppm: C2 (carbon bearing the amino group).
-
δ ~148-150 ppm: C6.
-
δ ~138-140 ppm: C4.
-
δ ~125-127 ppm: C5.
-
δ ~108-110 ppm: C3.
-
δ ~58-60 ppm: Methylene carbon (-CH₂-N).
-
δ ~45-47 ppm: Methyl carbons (-N(CH₃)₂).
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: m/z = 152.12
-
Application in Drug Development: A Kinase Hinge-Binding Motif
The primary value of this compound in drug discovery is its function as a versatile intermediate for kinase inhibitors. Protein kinases are a major class of drug targets, particularly in oncology.
Mechanism of Action: The Hinge Interaction The ATP-binding site of all kinases contains a conserved "hinge" region. The 2-aminopyridine scaffold is exceptionally effective at targeting this region. The pyridine ring nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This two-point interaction securely anchors the inhibitor, providing a strong foundation for affinity.[2][11] The substituent at the 5-position extends from this anchor into more variable regions of the ATP pocket, allowing for the fine-tuning of selectivity and potency against different kinases.[2]
Caption: Conceptual diagram of a 2-aminopyridine scaffold binding to a kinase hinge.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, its structure contains the 2-aminopyridine core, which is classified as toxic. Therefore, it must be handled with extreme caution, assuming a similar hazard profile.
Inferred Hazards based on 2-Aminopyridine (CAS: 504-29-0):
-
Toxicity: Toxic if swallowed and harmful in contact with skin.[12][13] Can be fatal if absorbed through the skin.[14]
-
Irritation: Causes serious eye irritation and skin irritation. May cause respiratory irritation.[12][15]
-
Handling Precautions:
-
Use only in a chemical fume hood with adequate ventilation.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Avoid breathing dust. Do not ingest. Avoid contact with skin and eyes.[14]
-
Store in a tightly closed container in a cool, dry, well-ventilated, and locked area away from incompatible materials like strong acids and oxidizing agents.[12]
-
Always consult a full, verified MSDS for 2-aminopyridine before handling and assume the target compound is at least as hazardous.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biochemopharma.fr [biochemopharma.fr]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. alkalimetals.com [alkalimetals.com]
- 15. geneseo.edu [geneseo.edu]
Theoretical Investigations of 2-Amino-5-[(dimethylamino)methyl]pyridine: A Computational Guide for Drug Discovery
Introduction: The Aminopyridine Scaffold and the Promise of 2-Amino-5-[(dimethylamino)methyl]pyridine
The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its role in numerous pharmacologically active compounds.[1][2] These structures are integral to drugs with applications ranging from neurological channel modulation to anticancer treatments.[1][3][4] The 2-aminopyridine structure, in particular, is a versatile building block in the synthesis of diverse biological molecules due to its unique electronic and structural properties.[5] This guide focuses on a specific derivative, this compound, a molecule of interest for its potential as a lead compound in drug discovery. Its structural features—a primary amino group at the 2-position, a basic dimethylaminomethyl substituent at the 5-position, and the pyridine core—suggest a high potential for forming targeted interactions with biological macromolecules.
This in-depth technical guide will provide a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the therapeutic potential of this compound. We will explore its electronic structure, potential biological targets, and the dynamics of its interactions, offering a roadmap for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is critical for any theoretical study. For this compound, these are summarized below.
| Property | Value | Source |
| CAS Number | 1197404-30-0 | Internal Database |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and common organic solvents | Generic |
Theoretical Framework: A Multi-faceted Approach to Computational Analysis
A robust theoretical investigation of a potential drug candidate requires a multi-pronged approach. Here, we outline a workflow that combines quantum mechanics, molecular docking, and molecular dynamics to build a comprehensive profile of this compound.
Caption: A comprehensive workflow for the theoretical analysis of drug candidates.
Part 1: Elucidating Electronic Structure and Reactivity with Density Functional Theory (DFT)
Expertise & Experience: DFT is a powerful quantum mechanical method for studying the electronic structure of molecules.[6][7][8] By calculating the electron density, we can derive a wealth of information about a molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT can help us understand how the electron-donating amino and dimethylaminomethyl groups influence the electron distribution within the pyridine ring, which is crucial for its interaction with biological targets.
Experimental Protocol: DFT Calculations
-
Geometry Optimization:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This will find the lowest energy conformation of the molecule.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This also provides thermodynamic data and vibrational spectra (IR, Raman).
-
-
Electronic Property Calculation:
-
From the optimized structure, calculate key electronic properties:
-
HOMO-LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding chemical reactivity.[6]
-
Molecular Electrostatic Potential (MEP): This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the prediction of non-covalent interactions.
-
Natural Bond Orbital (NBO) analysis: This provides insights into charge distribution and intramolecular interactions.[7]
-
-
Part 2: Identifying Potential Biological Targets through Molecular Docking
Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][9] In drug discovery, it is used to predict how a small molecule, such as this compound, might bind to a specific protein target. The aminopyridine scaffold has been shown to interact with a variety of protein families, including kinases and enzymes involved in cell signaling pathways.[1][4][10][11]
Experimental Protocol: Molecular Docking
-
Target Selection and Preparation:
-
Based on literature precedents for aminopyridine derivatives, select potential protein targets (e.g., Janus kinase 2 (JAK2), Polo-like kinase 1 (PLK1), or β-catenin).[4][10][11]
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges to the atoms using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically the active site or an allosteric site.
-
Perform the docking simulation using software such as AutoDock, Glide, or MOE.[3]
-
Analyze the resulting docking poses and scores to identify the most likely binding mode and estimate the binding affinity.
-
Caption: A streamlined workflow for performing molecular docking studies.
Part 3: Assessing Binding Stability with Molecular Dynamics (MD) Simulations
Expertise & Experience: While molecular docking provides a static picture of the binding event, molecular dynamics simulations can reveal the dynamic behavior of the protein-ligand complex over time.[11] This is crucial for assessing the stability of the predicted binding mode and understanding the key interactions that contribute to binding affinity.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-ranked docked complex from the molecular docking study.
-
Place the complex in a simulation box filled with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand in the binding site (e.g., by calculating the root-mean-square deviation (RMSD)).
-
Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and their persistence over time.
-
Part 4: Building Predictive Models with Quantitative Structure-Activity Relationship (QSAR)
Expertise & Experience: QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[10][11] Once a validated QSAR model is developed, it can be used to predict the activity of new, untested compounds.
Experimental Protocol: QSAR Study
-
Data Set Collection:
-
Gather a dataset of aminopyridine derivatives with known biological activity against a specific target.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that encode its structural and physicochemical properties (e.g., topological, electronic, and steric descriptors).
-
-
Model Building and Validation:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a QSAR model that relates the descriptors to the biological activity.
-
Validate the model using the test set and various statistical metrics to ensure its predictive power.
-
-
Prediction for New Compounds:
-
Use the validated QSAR model to predict the biological activity of this compound and other designed analogs.
-
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the investigation of this compound as a potential drug candidate. By combining DFT, molecular docking, MD simulations, and QSAR, researchers can gain deep insights into its electronic properties, potential biological targets, binding interactions, and predicted activity. The results of these computational studies can provide a strong foundation for the experimental validation and further development of this promising aminopyridine derivative. Future work should focus on the synthesis of this compound and its analogs, followed by in vitro and in vivo testing to confirm the predictions from these theoretical models.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents | Semantic Scholar [semanticscholar.org]
The Emergence of a Versatile Scaffold: A Technical Guide to 2-Amino-5-[(dimethylamino)methyl]pyridine
An In-depth Exploration of its Synthesis, and Potential Applications in Modern Drug Discovery
Introduction
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. Within the diverse family of pyridine derivatives, 2-aminopyridines are of particular importance as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide delves into the technical landscape of a specific, yet underexplored, derivative: 2-Amino-5-[(dimethylamino)methyl]pyridine . While the specific historical account of its discovery is not extensively documented in readily available literature, its structural features suggest its significance as a valuable building block in the development of novel bioactive molecules. This guide will provide a comprehensive overview of the synthetic strategies toward this compound, drawing upon established methodologies for related structures, and explore its potential applications in drug discovery.
The Strategic Importance of the 2-Aminopyridine Moiety
The 2-aminopyridine moiety is a key pharmacophore found in a wide array of approved drugs. Its ability to act as a bioisosteric replacement for other functional groups, coupled with its capacity to engage in specific interactions with biological targets, has cemented its role in medicinal chemistry. The amino group at the 2-position can serve as a crucial hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor or a basic center. This dual functionality allows for fine-tuning of the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.
Synthetic Pathways to Key Precursors: The Case of 2-Amino-5-methylpyridine
The synthesis of this compound is intrinsically linked to the preparation of its simpler analogue, 2-amino-5-methylpyridine. The latter serves as a crucial starting material, and its synthesis is well-documented in patent literature. Two primary industrial routes for the synthesis of 2-amino-5-methylpyridine have been established: the Chichibabin reaction and a multi-step synthesis starting from 3-methylpyridine-1-oxide.
The Chichibabin Amination of 3-Methylpyridine
One of the earliest and most direct methods for the amination of pyridines is the Chichibabin reaction. This method involves the direct reaction of a pyridine derivative with sodium amide in an inert solvent, such as xylene or toluene, at elevated temperatures.
Reaction Mechanism:
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (NH₂⁻) acts as a potent nucleophile, attacking the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which then reacts with an amino group of another sodium amide molecule to liberate hydrogen gas and regenerate the amide anion.
Experimental Protocol: Chichibabin Synthesis of 2-Amino-5-methylpyridine [1]
-
Step 1: Reaction Setup
-
In a stainless steel autoclave equipped with a stirrer, reflux condenser, and addition funnels, disperse finely divided sodamide (170 g) in anhydrous xylene (750 cc).
-
-
Step 2: Reaction Execution
-
Heat the dispersion to 130-140 °C with stirring.
-
Gradually add anhydrous 3-methylpyridine (350 cc, 98%) to the hot dispersion over 10-15 minutes.
-
Maintain the reaction temperature at approximately 130 °C and continue stirring for 4-5 hours.
-
-
Step 3: Work-up and Isolation
-
Remove approximately 600 cc of xylene by vacuum distillation.
-
Treat the residue first with methanol (approx. 50 cc) and then with water (350 cc).
-
Allow the mixture to stratify into aqueous and non-aqueous layers.
-
Separate the non-aqueous layer and subject it to fractional distillation to isolate 2-amino-5-methylpyridine.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as sodium amide reacts violently with water.
-
Inert Solvent: Xylene serves as a high-boiling, inert solvent that allows the reaction to be conducted at the required high temperatures.
-
Elevated Temperature: The high temperature is necessary to overcome the activation energy for the nucleophilic attack on the relatively unreactive pyridine ring.
-
Fractional Distillation: This is essential for separating the desired product from unreacted starting material and any side products.
Synthesis from 3-Methylpyridine-1-oxide
An alternative and often higher-yielding route to 2-amino-5-methylpyridine involves the activation of the pyridine ring through N-oxidation. This approach enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.
Reaction Workflow:
Caption: Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine-1-oxide.
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine-1-oxide [2][3]
-
Step 1: Formation of the Ammonium Salt
-
Dissolve 3-methyl-pyridine-1-oxide (10.03 g, 0.092 mol) in methylene chloride (120 ml) and cool to -5 °C.
-
Condense trimethylamine (22.2 g, 0.377 mol) at -10 °C and add it to the solution.
-
Add a solution of thionyl chloride (7.9 ml, 0.11 mol) in methylene chloride (15 ml) dropwise over 30 minutes, maintaining the temperature below 0 °C.
-
Allow the resulting yellow solution to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo to obtain the crude trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.
-
-
Step 2: Hydrolysis and Rearrangement
-
To the crude ammonium salt, add 48% hydrobromic acid (35 ml).
-
Distill off the water and then heat the mixture to 210 °C.
-
Continuously add 48% hydrobromic acid dropwise while distilling off water. Monitor the reaction by thin-layer chromatography.
-
-
Step 3: Work-up and Isolation
-
After completion, cool the reaction mixture and adjust the pH to 9 with a dilute sodium hydroxide solution.
-
Extract the product with ethyl acetate (4x).
-
Dry the combined organic extracts over sodium sulfate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.
-
Causality Behind Experimental Choices:
-
N-Oxidation: The N-oxide group activates the pyridine ring for nucleophilic substitution at the 2- and 6-positions.
-
Thionyl Chloride and Trimethylamine: These reagents facilitate the formation of a reactive intermediate that is readily displaced by a nucleophile.
-
Hydrobromic Acid and Heat: This step is crucial for the hydrolysis of the intermediate and subsequent rearrangement to the final product.
-
pH Adjustment and Extraction: Standard work-up procedures to isolate the basic product from the acidic reaction mixture.
Proposed Synthesis of this compound
Building upon the established synthesis of 2-amino-5-methylpyridine, a logical and efficient route to the target molecule, this compound, can be proposed. This involves the functionalization of the methyl group at the 5-position. A common strategy for such a transformation is a two-step process involving radical bromination followed by nucleophilic substitution.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
-
Step 1: Radical Bromination of 2-Amino-5-methylpyridine
-
To a solution of 2-amino-5-methylpyridine in anhydrous carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).
-
Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 2-amino-5-(bromomethyl)pyridine.
-
-
Step 2: Nucleophilic Substitution with Dimethylamine
-
Dissolve the crude 2-amino-5-(bromomethyl)pyridine in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of a solution of dimethylamine (e.g., 40% in water or 2M in THF) and a non-nucleophilic base such as triethylamine to scavenge the HBr byproduct.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent in vacuo.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Rationale for the Proposed Synthesis:
-
Radical Bromination: The use of NBS and a radical initiator like BPO is a standard and effective method for the selective benzylic bromination of methyl groups on aromatic rings.
-
Nucleophilic Substitution: The resulting benzylic bromide is an excellent electrophile for SN2 reactions. Dimethylamine is a strong nucleophile that will readily displace the bromide to form the desired tertiary amine.
-
Base: The inclusion of a base like triethylamine is necessary to neutralize the hydrobromic acid that is formed during the substitution reaction, preventing the protonation of the amines in the reaction.
Potential Applications in Drug Development
The structure of this compound suggests its potential as a valuable scaffold in medicinal chemistry. The dimethylaminomethyl group can introduce a basic center, which can be crucial for salt formation and improving aqueous solubility. Furthermore, this group can participate in ionic interactions with biological targets. The 2-amino-pyridine core, as previously discussed, provides key hydrogen bonding capabilities. This combination of features makes it an attractive building block for the synthesis of compounds targeting a variety of receptors and enzymes. It has been suggested that this compound may serve as a precursor for pharmaceuticals targeting neurological and cardiovascular conditions.
Conclusion
While the historical discovery of this compound remains to be fully elucidated in the public domain, its chemical structure and the well-established synthetic routes to its precursors firmly place it as a compound of significant interest for researchers in drug development. The synthetic strategies outlined in this guide, based on robust and well-understood chemical transformations, provide a clear pathway for its preparation. As the demand for novel chemical entities with diverse pharmacophoric features continues to grow, the exploration of such versatile building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
An In-depth Technical Guide to the Structural Analogs of 2-Amino-5-[(dimethylamino)methyl]pyridine: Design, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 2-Amino-5-[(dimethylamino)methyl]pyridine, and its structural analogs. We will delve into the rationale behind the design of these analogs, provide detailed synthetic methodologies, and explore their biological evaluation, with a particular emphasis on their potential as modulators of key therapeutic targets. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the aminopyridine core.
Introduction: The 2-Aminopyridine Core and the Significance of the 5-Substituent
The 2-aminopyridine moiety is a versatile building block in drug discovery, known for its ability to participate in various biological interactions.[1] The nitrogen atoms of the pyridine ring and the amino group can act as hydrogen bond donors and acceptors, while the aromatic ring can engage in π-stacking interactions. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
The 5-position of the 2-aminopyridine ring is a particularly attractive point for modification. Substituents at this position can project into solvent-exposed regions of binding pockets or interact with specific residues, thereby influencing potency and selectivity. The [(dimethylamino)methyl] group at the 5-position introduces a basic, ionizable center, which can be critical for forming salt bridges with acidic residues in target proteins. This guide will explore the systematic modification of this key functional group and its impact on biological activity.
Design Rationale for Structural Analogs
The design of structural analogs of this compound is guided by the principles of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. Key strategies include:
-
Modification of the 5-Substituent: The dimethylamino group can be replaced with other alkylamines (e.g., diethylamino, pyrrolidinyl, piperidinyl) to probe the steric and electronic requirements of the binding pocket. The length of the alkyl chain connecting the amino group to the pyridine ring can also be varied.
-
Isosteric Replacement: The pyridine core can be replaced with other heteroaromatic rings, such as pyrimidine or pyrazine, to explore the impact of altered electronics and hydrogen bonding patterns on activity.[2]
-
Substitution on the 2-Amino Group: The primary amino group can be acylated or alkylated to modulate its hydrogen bonding capacity and overall lipophilicity.
-
Introduction of Additional Substituents: Further substitution on the pyridine ring can be explored to enhance binding affinity or improve physicochemical properties.
Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and effective approach involves a Mannich-type reaction on 2-aminopyridine.
General Synthetic Scheme: Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[3] In the context of 2-aminopyridine, the reaction proceeds as follows:
Caption: General workflow for the Mannich reaction to synthesize the target compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the Mannich reaction of electron-rich aromatic compounds.[4]
Materials:
-
2-Aminopyridine
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Iminium Salt Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in ethanol. Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid to protonate the dimethylamine.
-
To this cooled solution, add dimethylamine (1.1 equivalents) followed by the dropwise addition of formaldehyde (1.1 equivalents).
-
Reaction: Allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and basify with a saturated solution of sodium hydroxide until a pH of >10 is reached.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the pyridine ring protons and the dimethylaminomethyl group will validate the successful synthesis.
Biological Evaluation: Targeting the CXCR4/CXCL12 Axis
The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, HIV-1 entry, and inflammatory diseases.[5][6] Consequently, CXCR4 has emerged as a significant therapeutic target. Several 2-aminopyridine derivatives have shown promise as CXCR4 antagonists.[7]
CXCR4 Signaling Pathway
Upon binding of CXCL12, CXCR4 activates multiple downstream signaling cascades, leading to cell migration, proliferation, and survival.[8][9][10] Antagonists of CXCR4 block these pathways.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of an antagonist.
Experimental Protocol: CXCR4 Competitive Binding Assay
This protocol describes a flow cytometry-based competitive binding assay to determine the ability of test compounds to displace a fluorescently labeled CXCL12 ligand from CXCR4-expressing cells.[5][11]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Test compounds
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend in assay buffer to a concentration of 2 x 10⁶ cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add 50 µL of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (no compound) and a negative control (no fluorescent ligand).
-
Cell Addition: Add 50 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Ligand Addition: Add 50 µL of a fixed concentration of fluorescently labeled CXCL12 (e.g., 20 nM) to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 200 µL of assay buffer. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 200 µL of assay buffer.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population in each well.
-
Data Analysis: Calculate the percent inhibition of fluorescent ligand binding for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation: The assay includes positive and negative controls to ensure its validity. A known CXCR4 antagonist (e.g., AMD3100) should be included as a reference compound to benchmark the performance of the assay and the potency of the test compounds.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold and the subsequent evaluation of the analogs in biological assays allow for the elucidation of the structure-activity relationship (SAR). This information is crucial for the rational design of more potent and selective compounds.
Table 1: Hypothetical SAR Data for 2-Amino-5-substituted Pyridine Analogs as CXCR4 Antagonists
| Compound ID | R Group at 5-position | CXCR4 Binding IC₅₀ (nM) | Comments |
| Parent | -CH₂N(CH₃)₂ | 50 | Baseline activity. |
| Analog 1 | -CH₂N(C₂H₅)₂ | 120 | Increased steric bulk is detrimental to activity. |
| Analog 2 | -CH₂-pyrrolidine | 35 | Cyclic amine is well-tolerated and slightly improves activity. |
| Analog 3 | -CH₂-piperidine | 45 | Larger cyclic amine shows comparable activity to the parent. |
| Analog 4 | -CH₂NHCH₃ | 80 | Loss of one methyl group reduces potency. |
| Analog 5 | -CH₂NH₂ | 250 | Primary amine is significantly less active, highlighting the importance of the tertiary amine. |
| Analog 6 | -(CH₂)₂N(CH₃)₂ | 150 | Increased chain length reduces activity. |
Interpretation of SAR Data:
-
The tertiary amine in the 5-substituent appears to be crucial for potent CXCR4 antagonism.
-
There is a clear steric constraint, with larger dialkylamino groups leading to a decrease in activity.
-
Small cyclic amines, such as pyrrolidine, are well-accommodated in the binding pocket and can slightly enhance potency.
-
The length of the linker between the pyridine ring and the amino group is optimal at one methylene unit.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly CXCR4 antagonists. This guide has provided a comprehensive overview of the design, synthesis, and biological evaluation of structural analogs based on this core. The detailed synthetic and biological assay protocols offer a practical framework for researchers in the field.
Future efforts should focus on further exploring the SAR of this compound class, including modifications to the pyridine core and the 2-amino group. In vivo evaluation of the most promising analogs will be essential to assess their pharmacokinetic properties and therapeutic potential. The insights gained from these studies will undoubtedly contribute to the development of next-generation therapies for a range of diseases.
References
- 1. proteinfoundry.com [proteinfoundry.com]
- 2. benchchem.com [benchchem.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
Reactivity of the amino group in "2-Amino-5-[(dimethylamino)methyl]pyridine"
An In-depth Technical Guide: Reactivity of the Amino Group in 2-Amino-5-[(dimethylamino)methyl]pyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a key heterocyclic intermediate whose utility in medicinal chemistry, agrochemical synthesis, and materials science is of significant interest.[1] Its chemical personality is defined by the interplay of three distinct nitrogen centers: the pyridine ring nitrogen, the tertiary amine of the 5-(dimethylaminomethyl) substituent, and, most critically, the exocyclic primary amine at the C2 position. This guide provides an in-depth analysis of the factors governing the reactivity of this 2-amino group. We will explore the electronic and steric influences that dictate its behavior, present detailed protocols for its most important transformations—including N-acylation, N-sulfonylation, N-alkylation, and diazotization—and discuss its role as a powerful chelating ligand. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.
Introduction
The 2-Aminopyridine Scaffold: A Privileged Structure
The 2-aminopyridine moiety is a cornerstone of modern synthetic chemistry.[2] Its prevalence in pharmaceuticals stems from its ability to act as a bioisostere for other aromatic systems, like aniline, while offering improved metabolic stability and avoiding the formation of toxic nitroso species.[3] Furthermore, the arrangement of the ring nitrogen and the exocyclic amine creates a powerful bidentate chelating system, making these compounds invaluable ligands in inorganic and organometallic chemistry.[4] The rich and varied reactivity of the 2-amino group allows for extensive molecular elaboration, securing its status as a privileged pharmacophore in drug design.[2][5]
Introducing this compound: Structure and Significance
Overview of Reactivity: The Interplay of Three Nitrogen Centers
The reactivity of the title compound is a direct consequence of its trifunctional nature. Understanding which nitrogen atom will react under specific conditions is paramount for predictable and high-yielding synthesis.
-
Pyridine Ring Nitrogen (N1): Generally the most basic site, it is the primary center for protonation and Lewis acid coordination.
-
Exocyclic Amino Group (C2-NH₂): A potent nucleophile, this is the primary site for reactions like acylation, sulfonylation, and alkylation. Its basicity is lower than the ring nitrogen.
-
Tertiary Amine (Side Chain): A moderately basic and nucleophilic center, its reactivity is influenced by steric hindrance and its connection to the aromatic system.
This guide will focus specifically on the transformations of the C2-NH₂ group, which is the most versatile site for synthetic diversification.
Structural and Electronic Factors Governing Reactivity
Basicity and Protonation Sites: A Comparative Analysis
The pKa of a conjugate acid is the most direct measure of a site's basicity. In 2-aminopyridines, protonation typically occurs first at the endocyclic ring nitrogen, which is more basic than the exocyclic amino group.[7] This is because the lone pair on the C2-NH₂ group participates in resonance with the electron-deficient pyridine ring, reducing its availability for protonation. The 5-[(dimethylamino)methyl] group, being electron-donating through induction, slightly increases the basicity of all nitrogen centers compared to the unsubstituted parent compound.
| Compound | pKa (of Conjugate Acid) | Rationale |
| Pyridine | 5.5 | Baseline for the pyridine ring nitrogen.[8] |
| Aniline | 4.6 | Baseline for a primary aromatic amine.[7] |
| 2-Aminopyridine | 6.86 | Increased basicity over pyridine due to the electron-donating amino group. The ring N is the primary site of protonation.[7][8][9] |
| 4-Aminopyridine | 9.17 | Significantly more basic due to superior resonance stabilization of the protonated form.[7][8] |
Electronic Influence of Substituents
The electronic character of the 2-amino group is modulated by two key factors: resonance delocalization into the pyridine ring and the inductive effect of the 5-[(dimethylamino)methyl] substituent.
-
Resonance: The lone pair of the amino nitrogen is delocalized into the aromatic system, increasing electron density at the ortho and para positions (C3, C5, and N1) and enhancing its character as an activated aromatic amine.
-
Inductive Effect: The alkyl group at the 5-position is electron-donating via the sigma framework (a positive inductive effect, +I), further enriching the ring with electron density. This effect enhances the nucleophilicity of the 2-amino group, making it more reactive toward electrophiles than unsubstituted 2-aminopyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Potential of 2-Amino-5-[(dimethylamino)methyl]pyridine: A Technical Guide for Researchers
Introduction: A Molecule of Untapped Possibilities
In the vast landscape of chemical compounds, 2-Amino-5-[(dimethylamino)methyl]pyridine (CAS No. 1197404-30-0) emerges as a molecule of significant, yet largely unexplored, potential.[1][2][3][4][5] Its structure, featuring a 2-aminopyridine core appended with a dimethylaminomethyl group at the 5-position, presents a compelling scaffold for investigation across diverse scientific disciplines. The 2-aminopyridine moiety is a well-established pharmacophore, known to be a crucial component in a wide array of biologically active compounds.[6][7][8] Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological effects, including antifungal, antiviral, anti-inflammatory, and antibacterial properties.[6][9] This technical guide serves as a forward-looking exploration into the potential research avenues for this intriguing molecule, providing a roadmap for scientists and drug development professionals to unlock its latent capabilities in medicinal chemistry, catalysis, and materials science. While published research specifically on this compound is limited, this document will provide a comprehensive overview of its potential, grounded in the established chemistry and pharmacology of its constituent functional groups.
Core Molecular Attributes and Synthetic Considerations
The unique combination of a 2-aminopyridine ring and a tertiary amine side chain in this compound suggests a molecule with multifaceted chemical properties. The 2-aminopyridine portion offers sites for hydrogen bonding, metal chelation, and further derivatization, while the dimethylaminomethyl group can enhance solubility and act as a catalytic center.
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be envisioned starting from the readily available 2-aminopyridine. The following multi-step synthesis is proposed, leveraging well-established organic chemistry transformations.
Step 1: Acylation of 2-Aminopyridine
The initial step involves the protection of the amino group to prevent side reactions in subsequent steps.
-
Reaction: 2-aminopyridine is reacted with acetic anhydride to form 2-acetamidopyridine.
-
Protocol:
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent like dichloromethane, add acetic anhydride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-acetamidopyridine.[10]
-
Step 2: Nitration of 2-Acetamidopyridine
Nitration at the 5-position of the pyridine ring is a key step to introduce a functional group that can be later converted to the desired side chain.
-
Reaction: 2-acetamidopyridine is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 2-acetamidopyridine to the cooled acid mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-acetamido-5-nitropyridine.[10]
-
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amino group, which will be the precursor to the dimethylaminomethyl side chain.
-
Reaction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) and hydrazine hydrate.
-
Protocol:
-
Suspend 2-acetamido-5-nitropyridine in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Slowly add hydrazine hydrate to the suspension at reflux.
-
Monitor the reaction by TLC.
-
After completion, filter the catalyst through a bed of Celite and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine.[10]
-
Step 4: Reductive Amination to Introduce the Dimethylaminomethyl Group
The final side chain is introduced via reductive amination.
-
Reaction: 2-acetamido-5-aminopyridine is reacted with formaldehyde and a reducing agent in the presence of dimethylamine. A more direct approach would be the Eschweiler-Clarke reaction.
-
Protocol (Eschweiler-Clarke):
-
To a solution of 2-acetamido-5-aminopyridine in formic acid, add an aqueous solution of formaldehyde.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield N-(5-((dimethylamino)methyl)pyridin-2-yl)acetamide.
-
Step 5: Hydrolysis of the Acetamido Group
The protecting group is removed to yield the final product.
-
Reaction: The acetamido group is hydrolyzed under acidic or basic conditions.
-
Protocol (Acidic Hydrolysis):
-
Reflux N-(5-((dimethylamino)methyl)pyridin-2-yl)acetamide in aqueous hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Filter, wash with water, and dry to obtain this compound.
-
Diagram of Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of this compound.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Its derivatives are known to interact with a variety of biological targets. The addition of the dimethylaminomethyl group can modulate pharmacokinetic properties such as solubility and cell permeability, and may also introduce new binding interactions with target proteins.
Anticancer Activity
-
Rationale: Many 2-aminopyridine derivatives exhibit anticancer properties.[9] They can act as inhibitors of various kinases or as antagonists of receptors like the sigma-2 receptor, which is often overexpressed in tumor cells.[11]
-
Proposed Research:
-
In vitro screening: Screen this compound against a panel of cancer cell lines (e.g., breast, lung, colon) to determine its cytotoxic and antiproliferative effects.
-
Mechanism of action studies: If activity is observed, investigate the underlying mechanism. This could involve cell cycle analysis, apoptosis assays, and kinase inhibition profiling.
-
Sigma receptor binding assays: Given the structural similarities to known sigma receptor ligands, perform competitive binding assays to determine its affinity for sigma-1 and sigma-2 receptors.[11]
-
Neurological Disorders
-
Rationale: Aminopyridines are known to function as potassium channel blockers and have been investigated for neurological conditions.[7]
-
Proposed Research:
-
Ion channel screening: Evaluate the effect of the compound on various ion channels, particularly voltage-gated potassium channels.
-
In vivo models: In case of promising in vitro activity, testing in animal models of neurological disorders like multiple sclerosis or Alzheimer's disease could be pursued.
-
Antibacterial and Antifungal Activity
-
Rationale: The 2-aminopyridine moiety is present in several antimicrobial agents.[6][9]
-
Proposed Research:
-
Antimicrobial screening: Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.
-
Minimum Inhibitory Concentration (MIC) determination: For active compounds, determine the MIC to quantify their potency.[9]
-
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Potential Research Area 2: Homogeneous Catalysis
The structural similarity of the dimethylaminopyridine portion of the molecule to 4-dimethylaminopyridine (DMAP), a widely used nucleophilic catalyst, suggests that this compound could have interesting catalytic applications.
Acyl Transfer Reactions
-
Rationale: DMAP is a highly efficient catalyst for acylation reactions. The nitrogen atoms in the target molecule could also facilitate such transformations.
-
Proposed Research:
-
Catalytic activity testing: Evaluate the catalytic efficacy of this compound in standard acylation reactions, such as the esterification of tertiary alcohols.
-
Comparison with DMAP: Compare its catalytic performance (reaction rate, yield) with that of DMAP to understand the influence of the 2-amino and 5-methyl groups.
-
Asymmetric Catalysis
-
Rationale: Chiral derivatives of DMAP have been successfully employed in asymmetric catalysis. The 2-amino group of the target molecule provides a handle for the introduction of chiral auxiliaries.
-
Proposed Research:
-
Synthesis of chiral derivatives: Synthesize chiral derivatives by reacting the 2-amino group with chiral reagents.
-
Application in asymmetric synthesis: Test the catalytic activity and enantioselectivity of these new chiral ligands in reactions such as the kinetic resolution of racemic alcohols.
-
Potential Research Area 3: Materials Science
The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).
Coordination Chemistry
-
Rationale: The bidentate chelation potential of the pyridine nitrogen and the amino group nitrogen can lead to the formation of stable metal complexes.[6]
-
Proposed Research:
-
Synthesis of metal complexes: React this compound with various transition metal salts (e.g., copper, zinc, palladium) to synthesize novel coordination complexes.
-
Structural characterization: Characterize the resulting complexes using techniques such as X-ray crystallography, NMR, and IR spectroscopy.
-
Metal-Organic Frameworks (MOFs)
-
Rationale: As a linker molecule, it could be used to construct porous MOFs with potential applications in gas storage, separation, and catalysis.
-
Proposed Research:
-
MOF synthesis: Employ solvothermal methods to synthesize MOFs using the target molecule as an organic linker and various metal nodes.
-
Porosity and surface area analysis: Characterize the porosity and surface area of the synthesized MOFs using gas adsorption measurements (e.g., BET analysis).
-
Conclusion
While this compound remains a largely uncharacterized molecule, its structural features strongly suggest a wealth of research opportunities. This guide provides a foundational framework for initiating investigations into its synthesis and potential applications in medicinal chemistry, catalysis, and materials science. The proposed research avenues, though prospective, are rooted in the well-documented properties of the 2-aminopyridine and dimethylaminopyridine scaffolds. It is our hope that this technical guide will inspire and facilitate new discoveries, ultimately unlocking the full potential of this promising compound.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. 1180132-17-5|5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 1199781-42-4|5-[(Methylamino)methyl]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. 1197331-99-9|5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1315180-24-5|3-(Aminomethyl)pyridin-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. aminer.org [aminer.org]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 11. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "2-Amino-5-[(dimethylamino)methyl]pyridine" derivatives
An Application Guide to the Synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine Derivatives
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This application note provides an in-depth guide to the synthesis of a key derivative class, "this compound," which is a valuable building block in the development of therapeutics for neurological and cardiovascular conditions.[2] We present two primary, robust synthetic strategies: a direct, one-pot Mannich reaction and a versatile, multi-step approach involving formylation followed by reductive amination. This document furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind key experimental choices to empower successful synthesis and further innovation.
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
Significance in Medicinal Chemistry
2-Aminopyridine and its derivatives are essential heterocyclic compounds extensively utilized in synthetic and medicinal chemistry.[1] Their unique structural properties, including their ability to act as hydrogen bond donors and acceptors, allow them to interact with a wide array of biological targets like enzymes and receptors.[1] This versatility has led to their incorporation into drugs targeting a spectrum of diseases. The aminopyridine core works primarily by blocking voltage-gated potassium channels, a mechanism crucial in various physiological processes.[1]
The this compound Core Structure
The title compound and its derivatives add a crucial feature to the 2-aminopyridine core: a (dimethylamino)methyl group at the 5-position. This side chain introduces a basic nitrogen center, which can be protonated at physiological pH. This feature significantly influences the molecule's pharmacokinetic properties, such as solubility and cell permeability, and can provide an additional interaction point with biological targets. Consequently, this specific scaffold is a valuable starting point for creating compound libraries for drug discovery campaigns.[2]
Overview of Synthetic Strategies
The primary challenge in synthesizing these derivatives lies in the regioselective installation of the aminomethyl group onto the pyridine ring while preserving the 2-amino functionality. This guide focuses on the most effective and widely applicable methods to achieve this transformation.
Key Synthetic Strategies & Mechanistic Rationale
A retrosynthetic analysis reveals two logical pathways to construct the target molecule, primarily differing in the sequence of introducing the key functional groups.
Figure 1: Retrosynthetic overview of the two primary strategies for synthesizing the target scaffold.
Strategy A: The Mannich Reaction for Direct Aminomethylation
The Mannich reaction is a powerful three-component condensation that forms a β-amino carbonyl compound from an active hydrogen-containing substrate, an aldehyde (typically formaldehyde), and a primary or secondary amine.[3][4] In this context, 2-aminopyridine serves as the substrate, with the active hydrogen at the C5 position participating in the reaction.
The reaction proceeds through the formation of an electrophilic Eschenmoser-type salt (dimethylaminomethylidene iminium ion) from formaldehyde and dimethylamine. The electron-rich 2-aminopyridine ring then acts as a nucleophile, attacking the iminium ion to form the C-C bond at the 5-position.
Figure 2: Simplified mechanism of the Mannich reaction for aminomethylation.
-
Expertise & Experience: The choice of an acid catalyst (e.g., HCl) is critical. It facilitates the formation of the reactive iminium ion from dimethylamine hydrochloride and paraformaldehyde.[5] The reaction is often performed in a protic solvent like ethanol to ensure the solubility of all components.
Strategy B: Multi-step Synthesis via Reductive Amination
This strategy offers greater control by separating the C-C bond formation (formylation) from the C-N bond formation (reductive amination). It is particularly useful when the direct Mannich reaction yields complex mixtures or low yields due to substrate reactivity.
The introduction of a formyl (-CHO) group at the 5-position creates the necessary electrophilic handle for the subsequent amination. While various formylation methods exist, the Vilsmeier-Haack reaction is a classic and effective choice for electron-rich heterocycles.
Reductive amination is a cornerstone of amine synthesis, converting a ketone or aldehyde into an amine.[6] The process involves two key events:
-
Imine Formation: The aldehyde (2-amino-5-formylpyridine) reacts with dimethylamine to form an intermediate iminium ion.
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the tertiary amine.[6]
-
Trustworthiness & Rationale: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are the reagents of choice for this transformation.[7] Unlike the more reactive sodium borohydride (NaBH₄), they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated iminium ion intermediate. This selectivity prevents side reactions and ensures a high yield of the desired product, making the protocol self-validating.[6]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: One-Pot Synthesis via the Mannich Reaction
| Materials & Reagents | Supplier | Quantity | M.W. | Moles (equiv.) |
| 2-Aminopyridine | Sigma-Aldrich | 5.0 g | 94.11 | 53.1 mmol (1.0) |
| Dimethylamine hydrochloride | Sigma-Aldrich | 5.2 g | 81.54 | 63.8 mmol (1.2) |
| Paraformaldehyde | Sigma-Aldrich | 1.9 g | 30.03 | 63.8 mmol (1.2) |
| Concentrated HCl | Fisher | ~0.5 mL | - | Catalytic |
| Ethanol (95%) | VWR | 75 mL | - | Solvent |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (5.0 g, 53.1 mmol).
-
Add ethanol (75 mL) and stir until the solid is fully dissolved.
-
Add dimethylamine hydrochloride (5.2 g, 63.8 mmol) and paraformaldehyde (1.9 g, 63.8 mmol) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (approx. 10 drops).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Dichloromethane:Methanol eluent system.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up and Purification: a. Redissolve the residue in 100 mL of deionized water. b. Basify the aqueous solution to pH ~10-11 by the slow addition of 2M sodium hydroxide (NaOH) solution while cooling in an ice bath. c. Extract the aqueous layer three times with 75 mL portions of ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. e. Purify the crude material via column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis via Reductive Amination
Part A: Synthesis of 2-Amino-5-formylpyridine This intermediate can be prepared via various methods, such as the Vilsmeier-Haack reaction on N-protected 2-aminopyridine followed by deprotection. For this protocol, we assume the intermediate is available.
| Materials & Reagents | Supplier | Quantity | M.W. | Moles (equiv.) |
| 2-Amino-5-formylpyridine | Commercially Available | 5.0 g | 122.12 | 40.9 mmol (1.0) |
| Dimethylamine (2.0 M in THF) | Sigma-Aldrich | 22.5 mL | - | 45.0 mmol (1.1) |
| Sodium Triacetoxyborohydride | Sigma-Aldrich | 10.4 g | 211.94 | 49.1 mmol (1.2) |
| Dichloroethane (DCE) | VWR | 100 mL | - | Solvent |
| Acetic Acid | Fisher | 2.5 mL | 60.05 | 43.7 mmol (1.07) |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-5-formylpyridine (5.0 g, 40.9 mmol) and dichloroethane (100 mL).
-
Add the dimethylamine solution (22.5 mL, 45.0 mmol) followed by acetic acid (2.5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
In a single portion, carefully add sodium triacetoxyborohydride (10.4 g, 49.1 mmol). Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC until the starting aldehyde is no longer visible.
-
Work-up and Purification: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 75 mL portions of dichloromethane. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude oil or solid by flash column chromatography (silica gel, 1-7% methanol in dichloromethane) to yield the final product.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Data Summary and Route Comparison
| Parameter | Strategy A: Mannich Reaction | Strategy B: Reductive Amination |
| Number of Steps | One-pot | Two or more steps |
| Reagent Cost | Generally lower (uses basic reagents) | Higher (requires pre-made aldehyde and specific reducing agent) |
| Generality | Can be sensitive to substrate electronics | Broader scope, more reliable for diverse substrates |
| Key Advantage | Procedural simplicity, atom economy | High selectivity, milder conditions, predictable outcomes |
| Potential Drawback | Risk of side reactions (e.g., bis-alkylation) | Longer overall synthesis time |
| Typical Yield | 50-75% | 70-90% (for the amination step) |
Conclusion
The synthesis of this compound derivatives is readily achievable through well-established organic chemistry principles. For rapid, direct synthesis, the one-pot Mannich reaction offers an efficient route. For syntheses requiring greater control, broader substrate compatibility, and potentially higher yields, a multi-step sequence involving formylation and selective reductive amination is the superior strategy. The detailed protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to successfully synthesize these valuable compounds and explore their potential in drug discovery and development.
References
"2-Amino-5-[(dimethylamino)methyl]pyridine" in medicinal chemistry
An In-Depth Guide to 2-Amino-5-[(dimethylamino)methyl]pyridine in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry.[1] Its structure combines a 2-aminopyridine core, a known "privileged" scaffold that frequently appears in bioactive molecules, with a basic dimethylaminomethyl side chain. This combination of features makes it an exceptionally valuable starting material for synthesizing a wide range of therapeutic agents. The 2-amino group provides a crucial anchor point for building more complex structures, often acting as a hydrogen bond donor that mimics the adenine hinge-binding motif in ATP-competitive kinase inhibitors.[2][3] Simultaneously, the dimethylaminomethyl group at the 5-position can enhance aqueous solubility, modulate the compound's overall basicity (pKa), and form critical salt-bridge interactions with acidic amino acid residues in target proteins. This guide provides a detailed overview of its applications, synthesis, and strategic importance for professionals in drug discovery and development.
Core Applications in Medicinal Chemistry
The unique structural attributes of this compound have led to its incorporation into a variety of drug candidates across multiple therapeutic areas. Its utility is most prominent in the development of kinase inhibitors and agents targeting the central nervous system.
Kinase Inhibitors for Oncology
The 2-aminopyridine moiety is a cornerstone of modern kinase inhibitor design. It serves as an effective bioisostere for the purine ring of ATP, enabling compounds to bind to the enzyme's ATP pocket. The amino group and the pyridine ring nitrogen are perfectly positioned to form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.
Derivatives of this scaffold have been explored for the inhibition of numerous kinases, including:
-
Cyclin-Dependent Kinases (CDKs): The 2-aminopyridine structure is a foundational element in many CDK inhibitors, which are crucial for regulating the cell cycle.[4][5]
-
Aurora Kinases: Imidazo[4,5-b]pyridine-based compounds, which can be synthesized from diaminopyridine precursors, are potent inhibitors of Aurora kinases, key regulators of mitosis.[3]
-
FLT3 Kinase: The same imidazo[4,5-b]pyridine scaffold has shown dual activity against Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3]
-
DNA-Dependent Protein Kinase (DNA-PK): Scaffold-hopping from known PI3K inhibitors has identified related imidazo[4,5-c]pyridine-2-one cores as selective DNA-PK inhibitors, which can function as radiosensitizers in cancer therapy.[6]
The dimethylaminomethyl side chain in these contexts often extends into a solvent-exposed region or a specific sub-pocket, where its basic nature can improve pharmacokinetic properties or provide additional target interactions.
Agents for Neurodegenerative Disorders
The pyridine and related fused-ring systems are of significant interest in the development of treatments for neurodegenerative conditions like Alzheimer's disease.[7][8] Alzheimer's is characterized by the aggregation of amyloid-β (Aβ) peptides into plaques in the brain.[7]
-
Amyloid-β Plaque Imaging Agents: Fluorinated derivatives of imidazo[1,2-a]pyridine, such as [¹⁸F]FEM-IMPY and [¹⁸F]FPM-IMPY, have been developed as radioligands for positron emission tomography (PET) imaging of Aβ plaques.[9] The core structure, which can be derived from substituted 2-aminopyridines, possesses moderate affinity for Aβ aggregates.[9] The dimethylamino group is a key feature in many of these imaging agents, contributing to their binding affinity.
-
Metal Chelators: Pyridine derivatives have also been investigated as potential metal chelators to disrupt the metal-ion-induced aggregation of Aβ peptides, a key pathological process in Alzheimer's disease.[10]
Modulators of CNS Receptors
The 2-aminopyridine scaffold is present in molecules designed to target various central nervous system receptors.
-
5-HT1A Receptor Agonists: Derivatives of 2-pyridinemethylamine have been developed as potent and orally active agonists for the serotonin 5-HT1A receptor, a target for antidepressant and anxiolytic drugs.[11] The side chain at the 5-position is critical for modulating the pharmacophore's conformation and interaction with the receptor.
-
Dopamine Receptor Ligands: Analogs of the potent D2/D3 agonist 5-OH-DPAT incorporating a pyridine ring have been synthesized and shown to retain significant activity at dopamine autoreceptors.[12] This highlights the versatility of the pyridine core in mimicking the phenolic ring of traditional dopaminergic ligands.
Data & Properties Summary
| Property | Value | Reference(s) |
| Chemical Name | This compound | [13] |
| Synonym | N-[(6-amino-3-pyridinyl)methyl]-N,N-dimethylamine | [13] |
| CAS Number | 1197404-30-0 | [13] |
| Molecular Formula | C₈H₁₃N₃ | [14] |
| Molecular Weight | 151.21 g/mol | [14] |
Experimental Protocols
While numerous patents describe the synthesis of related aminopyridines, a direct, detailed protocol for this compound is less common in peer-reviewed literature.[15][16][17][18] The following protocol describes a robust and widely used method for its synthesis via reductive amination, a cornerstone reaction in medicinal chemistry.
Protocol 1: Synthesis via Reductive Amination of 2-Amino-5-formylpyridine
This two-step protocol is designed for high yield and purity, starting from commercially available 6-aminonicotinaldehyde (2-amino-5-formylpyridine).
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Materials & Reagents:
-
6-Aminonicotinaldehyde (2-amino-5-formylpyridine)
-
Dimethylamine solution (2.0 M in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Methanol (MeOH) for elution
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-aminonicotinaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Amine Addition: While stirring at room temperature, add dimethylamine solution (2.0 M in THF, 1.2 eq) dropwise over 5 minutes.
-
Causality Note: Using a slight excess of the amine ensures complete conversion of the aldehyde to the iminium ion intermediate, driving the equilibrium forward.
-
-
Imine Formation: Stir the resulting mixture at room temperature for 1-2 hours. The formation of the intermediate iminium salt can be monitored by TLC or LC-MS.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15-20 minutes.
-
Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like NaBH₄, preventing side reactions and tolerating the slightly acidic conditions that favor iminium ion formation. Portion-wise addition helps control any potential exotherm.
-
-
Reaction Progression: Allow the reaction to stir overnight at room temperature. Monitor the reaction for completion by TLC or LC-MS, observing the disappearance of the starting aldehyde and intermediate imine.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. A typical elution gradient would be from 100% ethyl acetate to 90:10 ethyl acetate/methanol, often with 1% triethylamine added to the mobile phase to prevent the basic product from streaking on the acidic silica gel.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Strategic Role in Drug Design
The strategic incorporation of this scaffold into a drug candidate leverages its inherent properties to solve common challenges in medicinal chemistry.
Diagram: Role as a Bioactive Scaffold
Caption: Key interactions of the scaffold with a hypothetical protein target.
-
Hinge Binding: The 2-aminopyridine group is a premier hinge-binding motif, essential for anchoring inhibitors in the ATP-binding site of kinases.
-
Solubility Enhancement: The tertiary amine of the dimethylaminomethyl group is basic and typically protonated at physiological pH. This positive charge significantly improves the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.
-
Target Selectivity: The length, flexibility, and substitution of the side chain at the 5-position can be systematically modified to achieve selectivity for a specific target. By tailoring this group to fit into a unique sub-pocket of the target protein, chemists can reduce off-target activity.
-
Modulation of Physicochemical Properties: The basic side chain allows for salt formation, which can improve the solid-state properties of a drug candidate, such as crystallinity and stability.
Conclusion
This compound is more than just a chemical reagent; it is a highly versatile and strategic platform for the rational design of new medicines. Its proven success in high-profile areas like oncology and neuroscience underscores its importance.[4][6][8] For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and structure-activity relationships is essential for leveraging its full potential to create the next generation of targeted therapeutics.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data Mining of Molecular Simulations Suggest Key Amino Acid Residues for Aggregation, Signaling and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 1197404-30-0 [sigmaaldrich.com]
- 14. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 15. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 16. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 17. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 18. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
The Strategic Utility of 2-Amino-5-[(dimethylamino)methyl]pyridine in Synthetic Chemistry and Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Amino-5-[(dimethylamino)methyl]pyridine (CAS No. 1197404-30-0), a specialized heterocyclic building block. While specific, peer-reviewed protocols for this exact molecule are not widely published, its structural motifs—a 2-aminopyridine core and a C5-appended dimethylaminomethyl group—are of significant interest in medicinal chemistry. This document outlines the compound's core physicochemical properties, analyzes its reactivity based on established chemical principles, and presents detailed, field-proven protocols for analogous, structurally related compounds. These exemplary protocols serve as a robust starting point for researchers aiming to incorporate this unique scaffold into novel synthetic routes, particularly in the development of kinase inhibitors and other targeted therapeutics.
Introduction: A Building Block of Strategic Importance
The 2-aminopyridine scaffold is a well-established "privileged structure" in drug discovery, recognized for its ability to engage in key hydrogen bonding interactions with a multitude of biological targets.[1] Its presence in numerous FDA-approved drugs underscores its value as a pharmacophore.[2] This compound emerges as a highly functionalized derivative within this class. It combines the critical 2-aminopyridine moiety with a tertiary amine side chain at the C5 position. This side chain can profoundly influence a molecule's physicochemical properties, such as aqueous solubility and basicity, which are critical for optimizing pharmacokinetic profiles.
While a niche reagent, its commercial availability indicates its utility in specialized research and development programs.[3] This guide aims to bridge the gap in published literature by providing a foundational understanding of its chemical behavior and offering validated, adaptable protocols from closely related systems to empower researchers in their synthetic endeavors.
Physicochemical and Structural Data
The fundamental properties of this building block are essential for planning synthetic transformations. The data below has been consolidated from available supplier information.
| Property | Value | Source |
| CAS Number | 1197404-30-0 | [3] |
| Molecular Formula | C₈H₁₃N₃ | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | White to yellowish crystalline powder (Typical) | N/A |
| Purity | ≥95% (Typical from commercial suppliers) | [3] |
Core Reactivity Analysis
The synthetic utility of this compound is dictated by the distinct reactivity of its three nitrogen centers. Understanding the electronic properties of the scaffold is key to predicting its behavior and designing selective transformations.
-
The 2-Amino Group (N-2): This exocyclic primary amine is the most nucleophilic nitrogen under many conditions. It is the primary site for reactions such as acylation, sulfonylation, and, critically, N-alkylation to build more complex side chains.[4][5] Its reactivity can be modulated by the choice of solvent and base.
-
The Pyridine Ring Nitrogen (N-1): As a classic pyridine nitrogen, it is basic and can be protonated or coordinated to Lewis acids. While it can be alkylated to form pyridinium salts, this typically requires more forcing conditions than the N-2 position.[6] Its primary role in synthesis is often to modulate the electronics of the ring and serve as a hydrogen bond acceptor in molecular recognition.
-
The Dimethylamino Group (N-tertiary): This tertiary amine is basic and will be protonated under acidic conditions, significantly increasing the molecule's water solubility. It is generally non-nucleophilic and serves primarily as a stable, basic functional handle to influence the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The diagram below illustrates the principal sites of reactivity on the molecule.
Caption: Key reactive sites on the this compound scaffold.
Foundational Synthetic Protocols (Exemplary)
The following protocols describe common, high-yield transformations on scaffolds analogous to the title compound. They provide a validated starting point for methodology development.
Protocol 1: N-Alkylation of the 2-Amino Group
Selective N-monoalkylation is a crucial first step in elaborating the 2-aminopyridine core. This protocol, adapted from methods for related aminopyridines, utilizes reductive amination, a mild and efficient strategy that avoids the over-alkylation often seen with alkyl halides.[4]
Objective: To introduce an alkyl group onto the exocyclic 2-amino position via reductive amination.
Reaction Scheme: 2-Aminopyridine Derivative + Aldehyde/Ketone --(NaBH₄)--> N-Alkyl-2-aminopyridine Derivative
Materials:
-
2-Aminopyridine substrate (e.g., 2-Amino-5-bromopyridine as a stand-in)
-
Carboxylic acid corresponding to the desired alkyl group (e.g., Acetic acid for ethylation)
-
Sodium borohydride (NaBH₄)
-
Dry solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-aminopyridine substrate (1.0 eq).
-
Solvent Addition: Add the dry solvent (e.g., THF) to dissolve the substrate.
-
Reagent Addition: Add the carboxylic acid (1.2 eq). Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (2.0-3.0 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Add saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Palladium-Catalyzed Cross-Coupling
To functionalize the pyridine ring itself, a common strategy is to use a halogenated version of the scaffold in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[7][8] This allows for the formation of C-C bonds, linking the pyridine core to other aryl or heteroaryl fragments.
Objective: To couple an arylboronic acid to the pyridine ring at a halogenated position (e.g., a hypothetical 6-bromo derivative of the title compound).
Reaction Scheme: (6-Bromo-pyridin-2-yl)-scaffold + Arylboronic Acid --(Pd Catalyst, Base)--> (6-Aryl-pyridin-2-yl)-scaffold
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated 2-aminopyridine substrate (e.g., 2-Amino-6-bromo-5-[...]) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the halogenated pyridine (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: This is crucial to remove oxygen, which can deactivate the palladium(0) catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography to yield the desired biaryl product.
Applications in Medicinal Chemistry & Drug Development
The true potential of This compound lies in its strategic application in drug design. The 2-aminopyridine motif is a superb hinge-binding fragment, capable of forming critical hydrogen bonds in the ATP-binding pocket of many protein kinases. The dimethylaminomethyl group at the C5 position provides several advantages:
-
Improved Aqueous Solubility: The basic tertiary amine can be protonated at physiological pH, forming a salt and significantly enhancing the solubility of the parent molecule. This is a key parameter for achieving good oral bioavailability.
-
Vector for Target Interaction: The C5 position often points out of the kinase hinge region and into the solvent-exposed area. A functional group here can be used to probe for additional interactions, potentially increasing potency and selectivity.
-
Modulation of Physicochemical Properties: The introduction of this polar, basic group allows for fine-tuning of properties like LogP and pKa, which are essential for optimizing a drug candidate's ADME profile.
Recent studies have highlighted the power of the 2-aminopyridine core in developing potent dual inhibitors, for instance, against targets like CDK9 and HDAC, for the treatment of cancers.[9] The use of building blocks like the title compound allows for the rapid generation of diverse chemical libraries to explore these complex biological targets.
Conclusion
This compound is a specialized, yet strategically valuable building block for chemical synthesis. While direct, published protocols are scarce, its reactivity can be confidently predicted based on fundamental chemical principles. By leveraging the exemplary protocols provided for analogous systems, researchers can develop robust and reliable methods for N-alkylation and C-C bond formation. The unique combination of a proven pharmacophore (2-aminopyridine) and a solubility-enhancing side chain makes this compound a compelling tool for medicinal chemists and drug development professionals seeking to create next-generation targeted therapeutics.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-5-[(dimethylamino)methyl]pyridine as a Versatile N,N-Bidentate Ligand
Introduction: Unveiling a Multifaceted Ligand
In the landscape of coordination chemistry, the design of ligands is paramount to controlling the steric and electronic properties of metal centers. 2-Amino-5-[(dimethylamino)methyl]pyridine emerges as a compelling bidentate ligand, offering a unique combination of a pyridine ring and a flexible dimethylaminomethyl sidearm. This structure provides two distinct nitrogen donor sites: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the tertiary amine. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center, a favored conformation in coordination chemistry.
The presence of the primary amino group at the 2-position of the pyridine ring significantly modulates the electronic properties of the system, enhancing the electron-donating ability of the pyridine nitrogen. This electronic enrichment, coupled with the steric profile of the dimethylamino group, makes this ligand a prime candidate for stabilizing various oxidation states of transition metals and for creating coordinatively unsaturated complexes that are often key to catalytic activity. These attributes position this compound as a ligand of significant interest for applications in catalysis, materials science, and drug development.
Ligand Synthesis: A Plausible Synthetic Approach
Protocol 2.1: Synthesis of this compound
This protocol is a prospective method based on the Mannich reaction.
Causality Behind Experimental Choices:
-
Starting Material: 2-Amino-5-methylpyridine is chosen because the methyl group's protons are sufficiently acidic to be activated for the Mannich reaction, and it provides the core pyridine-amine structure.
-
Reagents: Aqueous solutions of dimethylamine and formaldehyde are standard, commercially available reagents for generating the Eschenmoser's salt-like intermediate in situ.
-
Acidic Conditions: The reaction is typically catalyzed by acid, which facilitates the formation of the reactive dimethylaminium cation from formaldehyde and dimethylamine.
-
Purification: A standard acid-base extraction is used to separate the basic amine product from non-basic impurities. Column chromatography provides the final purification.
Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
Aqueous Dimethylamine (40% w/w, 1.2 eq)
-
Aqueous Formaldehyde (37% w/w, 1.2 eq)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Diethyl Ether
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylpyridine in ethanol.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid, followed by the dropwise addition of aqueous dimethylamine and then aqueous formaldehyde.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80-90°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in water and basify to a pH > 10 with 2M NaOH solution. Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure ligand.
Coordination Chemistry: Synthesis of a Palladium(II) Complex
Palladium(II) complexes are widely used as catalysts in cross-coupling reactions.[1][2] The synthesis of a square planar Pd(II) complex with this compound provides an excellent example of its coordination behavior.
Protocol 3.1: Synthesis of Dichloro{this compound}palladium(II)
Causality Behind Experimental Choices:
-
Palladium Precursor: Potassium tetrachloropalladate(II) (K₂PdCl₄) is an ideal precursor. It is water-soluble, allowing for a straightforward reaction in polar solvents, and the chloride ligands are readily displaced by the stronger N-donor ligand.
-
Stoichiometry: A 1:1 molar ratio of the palladium salt to the ligand is used, as the ligand is bidentate and Pd(II) favors a four-coordinate, square planar geometry, leaving two coordination sites for the chloride ions.[3]
-
Solvent System: A methanol/water mixture is used to ensure the solubility of both the inorganic palladium salt and the organic ligand.
-
Isolation: The resulting neutral complex is often less soluble in the polar reaction medium than the starting materials, allowing it to precipitate upon formation for easy isolation by filtration.
Materials:
-
This compound (Ligand, L) (1.0 eq)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄) (1.0 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Ligand Solution: Dissolve the ligand (1 mmol) in methanol (10 mL).
-
Palladium Solution: In a separate flask, dissolve K₂PdCl₄ (1 mmol) in deionized water (10 mL).
-
Reaction: Slowly add the ligand solution to the stirring, deep red palladium solution at room temperature. A color change (e.g., to yellow or orange) and the formation of a precipitate should be observed almost immediately.
-
Stirring: Allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with small portions of water, methanol, and finally diethyl ether to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the resulting solid complex under vacuum.
Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complex. The combination of spectroscopic and analytical techniques provides a self-validating system where results from each method corroborate the others.
Expected Analytical Data
| Technique | Analyte | Expected Observations & Rationale |
| ¹H NMR | Ligand | Signals corresponding to aromatic protons on the pyridine ring, a singlet for the CH₂ bridge, a singlet for the N(CH₃)₂ group, and a broad singlet for the NH₂ group. Integration should match the number of protons. |
| Pd(II) Complex | Downfield shift of the pyridine and CH₂ proton signals upon coordination to the electron-withdrawing Pd(II) center. The NH₂ signal may also shift. This confirms the coordination of the N-donors. | |
| FT-IR | Ligand | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and pyridine ring vibrations (~1500-1600 cm⁻¹). |
| Pd(II) Complex | Shifts in the pyridine ring vibrational modes upon coordination. New bands in the far-IR region (< 500 cm⁻¹) corresponding to Pd-N and Pd-Cl stretching vibrations appear. | |
| HRMS | Ligand | The molecular ion peak [M+H]⁺ should match the calculated exact mass of C₈H₁₄N₃. |
| Pd(II) Complex | A characteristic isotopic pattern for palladium should be observed for the molecular ion [M-Cl]⁺ or [M+H]⁺, confirming the presence of one Pd atom. The mass will match the calculated exact mass.[4] | |
| Elemental Analysis | Pd(II) Complex | The experimental percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for the proposed formula, [Pd(C₈H₁₃N₃)Cl₂], confirming the bulk purity. |
| X-ray Crystallography | Pd(II) Complex | Provides definitive proof of structure. Expected to show a square planar geometry around the Pd(II) center with the ligand coordinating in a bidentate fashion. Typical Pd-N bond lengths are in the range of 2.00-2.13 Å.[4][5] |
Application Example: Catalyst in Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing pyridine-based ligands are effective precatalysts for C-C bond formation reactions, such as the Suzuki-Miyaura coupling.[1][2] The [Pd(L)Cl₂] complex can be activated in situ to generate the catalytically active Pd(0) species.
// Edges Precat -> Pd0 [label="Activation\n(Base/Reductant)"]; Pd0 -> OA [label="Ar-X"]; OA -> PdII_Aryl; PdII_Aryl -> TM [label="R-B(OH)₂\nBase"]; TM -> PdII_Both; PdII_Both -> RE [label="Ar-R\n(Product)"]; RE -> Pd0; } Диаграмма 4: Упрощенный каталитический цикл Сузуки
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
Causality Behind Experimental Choices:
-
Aryl Halide/Boronic Acid: Standard substrates to test the efficacy of the catalyst. Aryl bromides are commonly used as a good balance of reactivity and stability.
-
Base: A base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.
-
Solvent: A solvent mixture like Dioxane/Water or Toluene/Water is often used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) because the active Pd(0) catalyst is sensitive to oxidation by air.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[Pd(L)Cl₂] precatalyst (0.1 - 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, arylboronic acid, K₂CO₃, and the palladium precatalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the biaryl product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes [mdpi.com]
- 5. researchgate.net [researchgate.net]
Synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine: An Experimental Protocol for Researchers
Introduction
2-Amino-5-[(dimethylamino)methyl]pyridine is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a 2-aminopyridine scaffold with a dimethylaminomethyl substituent at the 5-position, offers multiple points for chemical modification, making it a versatile intermediate. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from the readily available starting material, 2-amino-5-methylpyridine. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, with a focus on explaining the rationale behind the experimental choices to ensure both success and safety in the laboratory.
The synthesis of 2-amino-5-methylpyridine as a starting material is well-established and has been documented in various patents, often involving the amination of 3-methylpyridine.[1][2] This protocol will focus on the subsequent functionalization of the methyl group to afford the desired product.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process:
-
Radical Chlorination: The methyl group of 2-amino-5-methylpyridine is selectively chlorinated to yield 2-amino-5-(chloromethyl)pyridine hydrochloride.
-
Nucleophilic Substitution: The resulting chloromethyl intermediate undergoes a nucleophilic substitution reaction with dimethylamine to produce the final product, this compound.
This strategy is advantageous as it utilizes common and relatively inexpensive reagents and follows well-understood reaction mechanisms.
Experimental Workflow Diagram
Figure 1: Two-step synthesis of this compound.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Suggestion |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | 1603-41-4 | Sigma-Aldrich, TCI |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | Sigma-Aldrich, Acros |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Sigma-Aldrich, Alfa |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Dimethylamine solution (40% in water) | C₂H₇N | 45.08 | 124-40-3 | Sigma-Aldrich |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | VWR |
| Sodium sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | VWR |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-(chloromethyl)pyridine hydrochloride
Rationale: This step involves a free radical halogenation. The use of N-chlorosuccinimide (NCS) as the chlorine source and azobisisobutyronitrile (AIBN) as a radical initiator allows for the selective chlorination of the methyl group. This is preferred over other chlorinating agents that might react with the electron-rich aromatic ring or the amino group. The reaction is performed under anhydrous conditions to prevent side reactions.
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-methylpyridine (5.41 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add N-chlorosuccinimide (NCS, 7.34 g, 55 mmol, 1.1 eq) to the solution.
-
Add azobisisobutyronitrile (AIBN, 0.41 g, 2.5 mmol, 0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 40°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
A precipitate of the hydrochloride salt of the product will form. Filter the solid under vacuum and wash with cold DCM (2 x 20 mL).
-
Dry the collected solid in a vacuum oven at 40°C to obtain 2-amino-5-(chloromethyl)pyridine hydrochloride as a white to off-white solid. The crude product is often of sufficient purity for the next step.
Safety Precautions:
-
NCS is a corrosive and moisture-sensitive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
AIBN is a flammable solid and can decompose violently upon heating. Store it at a low temperature and avoid grinding or subjecting it to shock.
-
DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
Step 2: Synthesis of this compound
Rationale: This step is a nucleophilic substitution reaction where the chloride of the intermediate is displaced by dimethylamine. A 40% aqueous solution of dimethylamine is used in excess to serve as both the nucleophile and the base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. Triethylamine is added to ensure the reaction medium remains basic.
Procedure:
-
In a 250 mL round-bottom flask, suspend the crude 2-amino-5-(chloromethyl)pyridine hydrochloride (approx. 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a 40% aqueous solution of dimethylamine (28.2 mL, 250 mmol, 5 eq) to the stirred suspension.
-
Add triethylamine (13.9 mL, 100 mmol, 2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC (eluent: 9:1 DCM/Methanol with 1% triethylamine).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
To the remaining aqueous residue, add a saturated aqueous solution of sodium bicarbonate (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure this compound.
Safety Precautions:
-
Dimethylamine is a flammable and corrosive gas, typically supplied as a solution. The solution has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Triethylamine is a flammable and corrosive liquid. Handle with appropriate PPE.
Characterization
The final product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the presence of all expected protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. Adherence to the outlined safety precautions is paramount for a safe and successful synthesis.
References
The Catalytic Potential of 2-Amino-5-[(dimethylamino)methyl]pyridine: A Prospective Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed exploration of the potential catalytic applications of "2-Amino-5-[(dimethylamino)methyl]pyridine". It is important to note that as of the current literature landscape, specific, well-documented catalytic applications for this particular molecule are not prevalent. However, by dissecting its structural features and drawing parallels with well-known catalysts of similar architecture, we can project its potential utility and design experimental protocols for its evaluation. This guide, therefore, serves as a forward-looking analysis grounded in established principles of catalysis.
Structural and Functional Group Analysis
The catalytic potential of an organic molecule is intrinsically linked to its structure. "this compound" possesses several key functional groups that suggest its candidacy as a catalyst in various organic transformations.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a nucleophilic catalyst or a Brønsted base. Its basicity is modulated by the electronic effects of the substituents.
-
2-Amino Group: This primary amine can function as a Brønsted base, a nucleophile, or a hydrogen bond donor. Its position ortho to the ring nitrogen can allow for cooperative effects or chelation to a metal center.
-
5-[(dimethylamino)methyl] Group: The tertiary amine in this substituent is a stronger base than the pyridine nitrogen and the primary amine. This group can act as a potent Brønsted base or a nucleophile. The methylene spacer provides flexibility.
The presence of multiple basic nitrogen atoms with varying steric and electronic environments makes "this compound" a fascinating candidate for base catalysis and as a ligand in transition metal catalysis.
Analogous Catalytic Systems: Learning from Structural Relatives
The search for catalytic applications of "this compound" leads us to consider the well-established catalytic roles of structurally related pyridines, most notably 4-Dimethylaminopyridine (DMAP).
4-Dimethylaminopyridine (DMAP) as a Nucleophilic Catalyst
DMAP is a highly efficient nucleophilic catalyst for a wide array of reactions, including acylation, esterification, and silylation. Its catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate upon reaction with an acylating agent (e.g., an acid anhydride). This intermediate is then readily attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.
A study on the synthesis of 2-amino-2-chromenes highlights the use of DMAP as an efficient catalyst in a one-pot, three-component condensation reaction under microwave irradiation.[1][2] This demonstrates the versatility of DMAP in promoting complex transformations.
Aminopyridines in Catalysis
Other aminopyridines have also found use in catalysis. For instance, various 2-aminopyridine derivatives can be synthesized and potentially employed as catalysts or ligands.[3][4] The amino group can influence the electronic properties of the pyridine ring, enhancing its catalytic activity or its coordination ability to metal centers.
Projected Catalytic Applications of "this compound"
Based on the functionalities of the target molecule and the known applications of its analogs, we can hypothesize several potential catalytic roles for "this compound".
As a Bifunctional or Cooperative Catalyst
The presence of three distinct basic nitrogen centers opens up the possibility of bifunctional or cooperative catalysis. For instance, in a reaction involving both an electrophile and a nucleophile, one nitrogen atom could activate the electrophile while another activates the nucleophile, leading to enhanced reaction rates and selectivities.
As a Ligand in Transition Metal Catalysis
The pyridine nitrogen and the amino group can act as a bidentate ligand, chelating to a metal center. The dimethylaminomethyl substituent could either remain as a pendant arm or participate in the catalytic cycle. Such metal complexes could be active in cross-coupling reactions, hydrogenations, or oxidations. A study on metallo-organic complexes bearing 5-amino-2-ethylpyridine-2-carboximidate demonstrated their catalytic activity in the Henry reaction, showcasing the potential of substituted aminopyridines as ligands.[5]
As a Base Catalyst
The high basicity of the dimethylamino group suggests its use as a potent base catalyst for reactions such as aldol condensations, Michael additions, and Knoevenagel condensations.
Experimental Protocol: Screening for Catalytic Activity in Acylation
To empirically determine the catalytic efficacy of "this compound", a straightforward screening protocol can be implemented. The acylation of a sterically hindered alcohol is a classic test reaction for nucleophilic catalysts.
Objective: To evaluate the catalytic activity of "this compound" in the acetylation of 1-phenylethanol with acetic anhydride.
Materials:
-
This compound (as the potential catalyst)
-
1-Phenylethanol
-
Acetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1-phenylethanol (1.0 mmol), dichloromethane (5 mL), and "this compound" (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Add acetic anhydride (1.2 mmol) dropwise to the solution.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion of the reaction (disappearance of the starting alcohol), quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and yield of 1-phenylethyl acetate.
Control Experiments:
-
Run the reaction without any catalyst to assess the background reaction rate.
-
Run the reaction with DMAP (10 mol%) as a positive control to benchmark the performance.
Proposed Catalytic Cycle Visualization
The following diagram illustrates a hypothetical catalytic cycle for the acylation of an alcohol (ROH) with an acid anhydride ((R'CO)₂O) catalyzed by "this compound", assuming a nucleophilic catalysis pathway similar to DMAP.
Caption: Hypothetical catalytic cycle for acylation.
Conclusion and Future Directions
While direct evidence for the catalytic applications of "this compound" is currently sparse in the scientific literature, its molecular architecture strongly suggests its potential as a versatile catalyst. By leveraging the principles of nucleophilic and base catalysis, and by drawing analogies to well-understood catalysts like DMAP, a rational approach to exploring its catalytic capabilities can be undertaken.
Future research should focus on:
-
Systematic Screening: Evaluating the catalytic activity of "this compound" in a broad range of organic transformations.
-
Mechanistic Studies: Elucidating the precise mechanism of catalysis to understand the role of each functional group.
-
Ligand Synthesis: Utilizing "this compound" as a ligand for the synthesis of novel transition metal catalysts.
-
Asymmetric Catalysis: Exploring the potential for developing chiral derivatives for enantioselective transformations.
The exploration of novel catalysts is a cornerstone of chemical innovation. "this compound" represents an intriguing, yet underexplored, candidate that warrants further investigation by the scientific community.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 4. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Application Notes and Protocols for High-Throughput Screening of "2-Amino-5-[(dimethylamino)methyl]pyridine" Libraries
Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure in Drug Discovery
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, enzyme inhibition, making them fertile ground for the discovery of novel therapeutics.[3][4][5][6][7][8][9] The specific substitution pattern of "2-Amino-5-[(dimethylamino)methyl]pyridine" offers a unique chemical space for library generation, presenting opportunities to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the high-throughput screening (HTS) of chemical libraries derived from this versatile scaffold, with a focus on robust assay development, rigorous data analysis, and confident hit validation.
Part 1: Library Preparation and Management
The quality of the screening library is paramount to the success of any HTS campaign. For a "this compound" library, careful consideration must be given to the synthetic routes employed to generate structural diversity. Multicomponent reactions can be an efficient method for the synthesis of 2-aminopyridine derivatives.[10]
Key Considerations for Library Quality:
-
Purity: Each compound should have a purity of >95% to avoid false positives arising from impurities.
-
Structural Verification: The identity of each compound must be confirmed, typically by LC-MS and/or NMR.
-
Diversity: The library should encompass a wide range of structural modifications to explore a broad chemical space.
-
Physicochemical Properties: Compounds should adhere to drug-like properties (e.g., Lipinski's Rule of Five) to increase the likelihood of downstream success.[10]
Protocol for Library Plating:
-
Solubilization: Dissolve each library compound in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Mother Plates: Aliquot the 10 mM stock solutions into 384-well polypropylene plates (mother plates).
-
Assay-Ready Plates: Create daughter plates by diluting the mother plates with DMSO to an intermediate concentration (e.g., 1 mM). These plates will be used for the screening assays to achieve a final compound concentration in the low micromolar range.
-
Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.
Part 2: High-Throughput Screening Assays
The choice of HTS assay is dictated by the biological target of interest. Given the known activity of 2-aminopyridine derivatives as enzyme inhibitors, particularly kinase inhibitors, we will detail protocols for two highly relevant and robust assay formats: a TR-FRET-based kinase assay and a fluorescence polarization assay for protein-protein interactions, which are often modulated by kinases. Additionally, a general cell-based cytotoxicity assay is provided as a crucial counterscreen.
Target-Based Screening: Kinase Inhibition Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technology for HTS due to its homogeneous format, high sensitivity, and low background.[11][12][13] This protocol describes a competitive binding assay to identify inhibitors of a hypothetical kinase, "Kinase-X".
Principle: A terbium (Tb)-labeled anti-tag antibody (donor) binds to a tagged Kinase-X. A fluorescently labeled tracer (acceptor), which is a known ligand for Kinase-X, also binds to the kinase, bringing the donor and acceptor into close proximity and generating a FRET signal. Library compounds that bind to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.
Diagram of TR-FRET Kinase Inhibition Assay Workflow:
Caption: Workflow for the TR-FRET kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X Solution: Prepare a 2X solution of tagged Kinase-X and Tb-labeled anti-tag antibody in Assay Buffer. The final concentration will need to be optimized, but a starting point is 10 nM Kinase-X and 2 nM antibody.
-
Tracer Solution: Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The optimal concentration is typically at or below the Kd of the tracer for the kinase.
-
-
Assay Procedure (384-well format):
-
Dispense 1 µL of each compound from the 1 mM assay-ready plate into the wells of a 384-well assay plate.
-
Add 10 µL of the 2X Kinase-X solution to each well.
-
Add 10 µL of the 2X Tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) after excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission665nm / Emission615nm) for each well.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_compound is the ratio from a well with a library compound, Ratio_min is the average ratio from wells with a known inhibitor (or no kinase), and Ratio_max is the average ratio from DMSO-only wells.
-
Quantitative Data Summary Table:
| Parameter | Typical Value |
| Final Compound Conc. | 10 µM |
| Final Kinase-X Conc. | 5 nM |
| Final Tracer Conc. | 5-10 nM |
| Z'-factor | > 0.5 |
| Assay Window | > 2 |
Target-Based Screening: Protein-Protein Interaction Assay using Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a homogeneous technique well-suited for studying molecular interactions in solution.[14][15] It is particularly useful for screening inhibitors of protein-protein interactions (PPIs).
Principle: A small, fluorescently labeled peptide or small molecule (tracer) that binds to a larger protein will tumble slowly in solution, resulting in a high FP value. When a library compound displaces the tracer, the unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.
Diagram of FP-based PPI Inhibition Assay Workflow:
Caption: Workflow for the FP-based PPI inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
FP Buffer: PBS (pH 7.4), 0.01% Tween-20.
-
Protein-Tracer Mix: Prepare a 1.25X solution of the target protein and the fluorescent tracer in FP Buffer. Optimal concentrations need to be determined empirically, but a starting point is a protein concentration at its Kd for the tracer and a tracer concentration of 1-5 nM.
-
-
Assay Procedure (384-well format):
-
Dispense 1 µL of each compound from the 1 mM assay-ready plate into the wells of a 384-well black, low-volume assay plate.
-
Add 20 µL of the 1.25X Protein-Tracer Mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The instrument software will calculate the millipolarization (mP) values.
-
Determine the percent inhibition using the formula: % Inhibition = 100 * (1 - (mP_compound - mP_min) / (mP_max - mP_min)) where mP_compound is the mP value from a well with a library compound, mP_min is the average mP from wells with a known inhibitor (or no protein), and mP_max is the average mP from DMSO-only wells.
-
Quantitative Data Summary Table:
| Parameter | Typical Value |
| Final Compound Conc. | 10 µM |
| Final Protein Conc. | Kd of protein-tracer interaction |
| Final Tracer Conc. | 1-5 nM |
| Z'-factor | > 0.5 |
| Assay Window (mP shift) | > 100 mP |
Phenotypic Screening and Counterscreening: Cell Viability/Cytotoxicity Assay
It is crucial to assess the general cytotoxicity of hit compounds to eliminate non-specific actors. The MTT or WST-1 assays are reliable colorimetric methods for this purpose.[16]
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol (WST-1 Assay):
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add various concentrations of the hit compounds to the cells and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Readout: Measure the absorbance at ~450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC₅₀ value for each compound.
Part 3: Hit Validation and Data Analysis Workflow
A primary hit is not a lead. A rigorous hit validation cascade is essential to eliminate false positives and prioritize promising compounds for further development.[17][18][19]
Diagram of Hit Validation Workflow:
Caption: A typical workflow for hit validation after primary HTS.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform a concentration-response curve for each confirmed hit to determine its potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate hits in a secondary assay that has a different technological principle to rule out assay-specific artifacts.[17] For example, if the primary screen was TR-FRET, an AlphaScreen-based assay could be used as an orthogonal method.[20][21][22][23][24]
-
Cytotoxicity Profiling: As described in section 2.3, assess the general cytotoxicity of the hits.
-
Structure-Activity Relationship (SAR) Analysis: Procure or synthesize analogs of the validated hits to establish an initial SAR. This helps to confirm that the observed activity is due to the specific chemical scaffold and not a random artifact.
Conclusion
The "this compound" scaffold represents a promising starting point for the discovery of novel therapeutic agents. The successful implementation of a high-throughput screening campaign hinges on a well-characterized compound library, the selection of robust and relevant assays, and a stringent hit validation process. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to effectively screen libraries based on this scaffold, ultimately leading to the identification of high-quality lead compounds for further drug development.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
Application Notes and Protocols for the Functionalization of 2-Amino-5-[(dimethylamino)methyl]pyridine
Introduction
2-Amino-5-[(dimethylamino)methyl]pyridine is a versatile substituted pyridine that serves as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic 2-amino group, a basic dimethylamino moiety, and an aromatic pyridine core, offers multiple handles for chemical modification. This allows for the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery and functional materials development. The strategic functionalization of this scaffold is critical for modulating its physicochemical properties, biological activity, and material characteristics.
This document provides a comprehensive guide to the key functionalization methods for this compound. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the chemical modification of this important intermediate.
Molecular Structure and Reactivity Analysis
The reactivity of this compound is dictated by its three principal functional groups:
-
2-Amino Group: This primary aromatic amine is a key site for nucleophilic reactions. It readily undergoes acylation, alkylation, and arylation, and can participate in condensation reactions. Its nucleophilicity is influenced by the electron-donating nature of the pyridine ring.
-
5-[(Dimethylamino)methyl] Group: The tertiary amine in this side chain is a basic center and can be protonated or quaternized. While generally less reactive in substitution reactions compared to the 2-amino group, it can influence the overall electronic properties and solubility of the molecule.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. Conversely, electrophilic aromatic substitution is generally disfavored but can be achieved under specific conditions. The existing substituents (amino and dimethylaminomethyl) act as directing groups in such transformations.
Section 1: N-Functionalization of the 2-Amino Group
The 2-amino group is often the primary site for initial functionalization due to its high nucleophilicity. Common transformations include N-acylation and N-alkylation, which are fundamental for peptide synthesis, and the introduction of diverse substituents.
N-Acylation
N-acylation is a robust method for introducing carbonyl-containing moieties, which can serve as key pharmacophores or as protecting groups. The reaction typically proceeds via nucleophilic acyl substitution.[1]
Causality and Experimental Choices: The choice of acylating agent and base is critical. Acyl chlorides are highly reactive and often used for rapid and complete conversion. Anhydrides offer a milder alternative. A non-nucleophilic base, such as triethylamine or pyridine, is employed to neutralize the HCl byproduct generated when using acyl chlorides, driving the reaction to completion.[1] Anhydrous conditions are essential to prevent hydrolysis of the acylating agent.
Protocol 1: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acetic Anhydride
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).
-
Slowly add the acyl chloride (1.1 eq.) or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation
N-alkylation introduces alkyl groups to the 2-amino moiety, a common strategy in the development of pharmacologically active compounds. Reductive amination offers a mild and efficient method for mono-alkylation, avoiding the over-alkylation that can occur with alkyl halides.[2]
Causality and Experimental Choices: This method involves the in-situ formation of an imine by reacting the amine with a carboxylic acid, followed by reduction with a mild reducing agent like sodium borohydride.[2] The choice of carboxylic acid determines the alkyl group introduced. The reaction is typically performed in a protic solvent that can facilitate both imine formation and the reduction step.
Protocol 2: N-Monoalkylation via Reductive Amination
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic acid, Propionic acid)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and the carboxylic acid (1.2 eq.) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and substituted amine structures.[3] For these reactions to be applicable, a halogen (typically Br or I) needs to be installed on the pyridine ring, most commonly at the 3- or 6-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halo-substituted pyridine and a boronic acid or ester.[4][5] This reaction is instrumental in synthesizing biaryl compounds.
Causality and Experimental Choices: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product.[4] The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency. Phosphine ligands stabilize the palladium catalyst and facilitate the reaction steps. The base is required for the transmetalation step.
Protocol 3: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
Note: This protocol assumes a bromo- or iodo-substituted derivative of the title compound is used as the starting material.
Materials:
-
Bromo-substituted this compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Dioxane/Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the bromo-substituted pyridine (1.0 eq.), arylboronic acid (1.2 eq.), base (2.0 eq.), palladium catalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water).
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine.[6] This is a powerful method for synthesizing N-aryl-2-aminopyridines.
Causality and Experimental Choices: Similar to the Suzuki coupling, this reaction proceeds through a palladium catalytic cycle. The choice of a sterically hindered phosphine ligand is often critical to promote the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically used. For volatile amines, conducting the reaction in a sealed tube is an effective strategy to prevent their evaporation.[7][8]
Protocol 4: Buchwald-Hartwig Amination with a Halogenated Derivative
Note: This protocol assumes a bromo- or iodo-substituted derivative of the title compound is used as the starting material.
Materials:
-
Bromo-substituted this compound (1.0 eq.)
-
Primary or secondary amine (1.2-1.5 eq.)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos or BINAP (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, charge a reaction tube with the bromo-pyridine (1.0 eq.), palladium catalyst, ligand, and NaOtBu.
-
Add the anhydrous solvent, followed by the amine (1.2-1.5 eq.).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding substituted alkynylpyridines.[9] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[10][11]
Causality and Experimental Choices: The palladium catalyst facilitates the coupling of the aryl halide and the copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. An amine base, such as triethylamine, is often used as both the base and the solvent.
Protocol 5: Sonogashira Coupling of a Halogenated Derivative
Note: This protocol assumes a bromo- or iodo-substituted derivative of the title compound is used as the starting material.
Materials:
-
Bromo-substituted this compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the bromo-pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) under a nitrogen atmosphere for 4-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the ammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Section 3: Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen.[12][13] Reactions often require harsh conditions and can result in low yields. The directing effects of the existing amino and alkylamino groups will influence the position of substitution, typically favoring positions meta to the ring nitrogen.
Causality and Experimental Choices: The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack.[14] Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring.[13] A common strategy to overcome this is the conversion of the pyridine to its N-oxide. The N-oxide is more reactive towards EAS and directs substitution to the 4-position. The N-oxide can then be reduced back to the pyridine.
Data Summary Table
| Functionalization Method | Key Reagents | Typical Conditions | Product Type |
| N-Acylation | Acyl chloride/anhydride, Et₃N | DCM, 0°C to RT | N-Acyl-2-aminopyridine |
| N-Alkylation (Reductive) | Carboxylic acid, NaBH₄ | MeOH, 0°C to RT | N-Alkyl-2-aminopyridine |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Dioxane/H₂O, 80-110°C | Aryl-substituted pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, NaOtBu | Toluene, 80-120°C | N-Aryl/alkyl-aminopyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Et₃N | THF/Et₃N, RT to 60°C | Alkynyl-substituted pyridine |
Visualizations
Caption: Overview of functionalization pathways for this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Application Note: A Scalable and Efficient Synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine, a key intermediate in the development of various pharmaceutical agents. The described methodology is designed for robustness, scalability, and safety, addressing the needs of researchers and professionals in drug development and process chemistry. This guide delves into the mechanistic rationale behind the chosen synthetic route, offers step-by-step experimental procedures, and outlines critical safety and handling precautions.
Introduction
This compound is a vital building block in medicinal chemistry, often incorporated into molecules targeting a range of therapeutic areas.[1][2] Its structure, featuring a 2-aminopyridine core and a dimethylaminomethyl substituent, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates. The increasing demand for this intermediate necessitates a scalable and economically viable synthetic process. This document outlines a practical approach to its synthesis, suitable for laboratory and pilot-plant scale production.
The proposed synthesis is a variation of the Mannich reaction, a classic and reliable method for the aminoalkylation of acidic protons.[3][4] In this case, the reaction involves the condensation of 2-aminopyridine with formaldehyde and dimethylamine.
Synthetic Strategy and Rationale
The chosen synthetic pathway is a one-pot Mannich reaction. This approach is favored for its atom economy, operational simplicity, and the avoidance of isolating potentially unstable intermediates.
Reaction Scheme:
A schematic of the one-pot Mannich reaction.
The reaction proceeds through the in-situ formation of the Eschenmoser's salt precursor, a dimethylaminomethyl cation equivalent, which then undergoes electrophilic aromatic substitution onto the electron-rich pyridine ring of 2-aminopyridine. The amino group at the 2-position activates the pyridine ring, directing the substitution to the 5-position.
Materials and Equipment
| Material | Grade | Supplier |
| 2-Aminopyridine | Reagent Grade, >99% | Sigma-Aldrich |
| Dimethylamine solution | 40 wt. % in H₂O | Sigma-Aldrich |
| Paraformaldehyde | Reagent Grade | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, >97% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
| Equipment | Specifications | |
| Jacketed Glass Reactor | 10 L capacity | |
| Overhead Stirrer | High-torque | |
| Reflux Condenser | ||
| Temperature Probe | ||
| Addition Funnel | 1 L capacity | |
| pH Meter | ||
| Rotary Evaporator | ||
| Vacuum Filtration Apparatus |
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a 10 L scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reaction Setup
A workflow diagram of the synthesis process.
-
Reactor Preparation: Ensure the 10 L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, reflux condenser, temperature probe, and a nitrogen inlet.
-
Charging Reactants:
-
Charge the reactor with 2-aminopyridine (1.0 kg, 10.6 mol).
-
Add acetic acid (3.0 L) as the solvent. Stir the mixture until the 2-aminopyridine is fully dissolved.
-
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
Reagent Addition
-
Preparation of the Mannich Reagent: In a separate vessel, carefully mix a 40% aqueous solution of dimethylamine (1.44 L, 12.7 mol) with a 37% aqueous solution of formaldehyde (0.95 L, 12.7 mol). This mixture should be prepared fresh and kept cool.
-
Slow Addition: Slowly add the prepared dimethylamine/formaldehyde solution to the cooled reactor containing the 2-aminopyridine solution over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.
Reaction and Work-up
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding a 50% aqueous solution of sodium hydroxide to neutralize the acetic acid and bring the pH to >12. This step is highly exothermic and requires careful temperature control.
-
Extraction:
-
Transfer the basified aqueous mixture to a suitable separatory funnel or extraction vessel.
-
Extract the product with dichloromethane (3 x 2 L).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
-
Purification
The crude product can be purified by vacuum distillation or by crystallization. For crystallization, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene or a heptane/ethyl acetate mixture) and allow it to cool slowly. Collect the resulting crystals by vacuum filtration. Further purification can be achieved by cation-exchange chromatography if required for very high purity applications.[5]
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity.
-
Gas Chromatography (GC): As an alternative method for purity assessment.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
Dimethylamine: Is a flammable and corrosive gas or liquid.[6][7][8] It can cause severe skin burns and eye damage.[6][8] Handle in a well-ventilated area and avoid inhaling the vapors.[6][7]
-
Formaldehyde: Is a known carcinogen and a skin and respiratory sensitizer.[9] It is also flammable.[9] All handling should be performed in a fume hood.
-
2-Aminopyridine: Is toxic if swallowed or in contact with skin.
-
Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.
Reaction Hazards:
-
The neutralization step with sodium hydroxide is highly exothermic and can cause a rapid temperature increase if not controlled. Ensure adequate cooling capacity.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent potential side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. oarjbp.com [oarjbp.com]
- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akkim.com.tr [akkim.com.tr]
- 7. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine
Welcome to the technical support center for the synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. My objective is to provide not just protocols, but a deeper understanding of the reaction mechanisms, potential pitfalls, and optimization strategies based on field-proven insights. Here, we address the common challenges encountered during this multi-step synthesis, offering logical, evidence-based solutions to improve your yield and purity.
Overview of the Primary Synthetic Pathway
The most common and reliable route to synthesize this compound involves a two-step process starting from 2-Amino-5-methylpyridine. The first step is a selective radical halogenation of the methyl group, followed by a nucleophilic substitution with dimethylamine.
Caption: General two-step synthesis workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter. Each answer provides a diagnosis of the underlying chemical principles and offers actionable solutions.
Q1: My yield for the first step, the chlorination of 2-Amino-5-methylpyridine, is consistently low. What are the likely causes and how can I fix this?
A1: Low yield in the benzylic chlorination step is a frequent challenge. The primary causes are typically incomplete reaction, formation of byproducts, or product degradation. Let's break down the troubleshooting process.
-
Causality: The reaction is a free-radical halogenation. The goal is to selectively form the monochlorinated product. However, the amino group on the pyridine ring can complicate the reaction, and the product itself can be unstable under harsh conditions.
-
Troubleshooting Steps:
-
Initiator and Conditions: This reaction requires a radical initiator (like AIBN or benzoyl peroxide) or UV light to start. Ensure your initiator is fresh and added at the appropriate temperature. The reaction should be run under an inert atmosphere (N₂ or Ar) to prevent oxidation side reactions.
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is often preferred over sulfuryl chloride (SO₂Cl₂) or chlorine gas as it provides a lower, more controlled concentration of chlorine radicals, which can minimize over-chlorination.
-
Solvent Choice: Use an inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene. Polar solvents can interfere with the radical mechanism.
-
Temperature Control: Radical reactions are sensitive to temperature. Too low, and the reaction will be sluggish. Too high, and you risk decomposition and the formation of undesired side products, including dichlorinated species. A typical range is 50-80°C, depending on the solvent and initiator.
-
-
Expert Insight: A common mistake is allowing the reaction to run for too long in an attempt to drive it to completion. This often leads to the formation of the undesired 2-amino-5-(dichloromethyl)pyridine. Monitor the reaction closely by TLC or GC/MS. It is often better to stop the reaction at ~80% conversion of the starting material and separate the product from unreacted starting material during workup, rather than pushing for 100% conversion and dealing with difficult-to-remove dichlorinated byproducts.
Q2: I'm observing multiple spots on my TLC plate after the chlorination step, suggesting significant byproduct formation. How can I improve the selectivity?
A2: Poor selectivity is a classic problem in this synthesis, leading to a complex mixture that is difficult to purify. The main culprits are over-chlorination and ring chlorination.
-
Mechanism of Side Reactions:
-
Over-chlorination: The desired product, 2-amino-5-(chloromethyl)pyridine, can undergo a second radical chlorination to yield 2-amino-5-(dichloromethyl)pyridine.
-
Ring Chlorination: The electron-donating amino group activates the pyridine ring towards electrophilic aromatic substitution. Although this is less likely under radical conditions, decomposition of the chlorinating agent can generate electrophilic chlorine species, leading to chlorination at the 3- or 6-positions of the ring.
-
Caption: Desired reaction vs. common side reactions.
-
Optimization Strategy:
| Parameter | Recommendation for High Selectivity | Rationale |
| Chlorinating Agent | Use N-Chlorosuccinimide (NCS). | Provides a slow, steady-state concentration of chlorine radicals, disfavoring di-substitution.[1] |
| Stoichiometry | Use 1.0-1.1 equivalents of NCS. | Using a large excess of the chlorinating agent is the most common cause of over-chlorination. |
| Temperature | Maintain reflux in CCl₄ (~77°C). | Balances the rate of initiation with the rate of propagation, preventing runaway reactions that lead to byproducts. |
| Reaction Monitoring | Monitor by TLC or GC-MS every 30-60 minutes. | Stop the reaction once the starting material is mostly consumed but before significant buildup of the dichlorinated product is observed. |
Q3: In the second step, the amination with dimethylamine, a significant amount of a white precipitate forms that is insoluble in my organic extraction solvent. What is this and how do I prevent it?
A3: This is a very common and frustrating issue. The white precipitate is almost certainly the quaternary ammonium salt, formed by the over-alkylation of your desired product.
-
Mechanism of Quaternary Salt Formation: Your product, this compound, is a tertiary amine and therefore a good nucleophile. It can compete with dimethylamine and react with the starting material, 2-amino-5-(chloromethyl)pyridine, to form a quaternary ammonium salt. This salt is ionic and typically insoluble in common organic solvents like ethyl acetate or dichloromethane.
Caption: Competing pathways in the amination step.
-
Preventative Measures:
-
Excess Dimethylamine: The most effective way to prevent this side reaction is to use a significant excess of dimethylamine (e.g., 5-10 equivalents). This ensures that the concentration of dimethylamine is much higher than the concentration of your product, making it the statistically favored nucleophile.[2] Dimethylamine is often used as a solution in a solvent like THF or ethanol.
-
Slow Addition: Add the 2-amino-5-(chloromethyl)pyridine solution dropwise to the solution of dimethylamine. This maintains a high concentration of dimethylamine relative to the electrophile at all times, suppressing the side reaction.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 0°C to room temperature). Higher temperatures can sometimes increase the rate of the undesired quaternization reaction.
-
Q4: How should I purify the final product, this compound?
A4: The purification strategy depends on the impurities present. The final product is a basic compound, a property that is highly useful for its separation.
-
Acid-Base Extraction: This is the most effective initial purification step.
-
After the reaction is complete, quench and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities (like any remaining starting material or non-amine byproducts) will stay in the organic layer.
-
Separate the aqueous layer, cool it in an ice bath, and then carefully basify it with a strong base (e.g., 6M NaOH) until the pH is >12.
-
Your product will deprotonate and likely precipitate or form an oil. Extract the product back into an organic solvent (like dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel chromatography is the next step.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is effective. A common starting point is 100% DCM, gradually increasing the polarity by adding MeOH (e.g., up to 10% MeOH). Adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase is crucial to prevent the basic product from streaking on the acidic silica gel.
-
Detailed Experimental Protocols
These protocols are provided as a robust starting point. As a scientist, you should always adapt them based on your observations and analytical data.
Protocol 1: Synthesis of 2-Amino-5-(chloromethyl)pyridine hydrochloride
This protocol is adapted from established procedures for benzylic halogenation.[1][3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., benzene or CCl₄).
-
Reagents: Add N-Chlorosuccinimide (NCS) (1.05 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C for benzene) under a nitrogen atmosphere. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete in 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by converting it to the HCl salt for easier handling in the next step. To do this, dissolve the crude oil in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration.
-
Protocol 2: Synthesis of this compound
This protocol is based on standard nucleophilic substitution methods.[2][4]
-
Setup: In a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of dimethylamine (5.0 eq, e.g., 40% in water or 2M in THF). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve the 2-Amino-5-(chloromethyl)pyridine hydrochloride from the previous step (1.0 eq) in a minimal amount of a suitable solvent (e.g., THF or water) and add it to the dropping funnel.
-
Reaction: Add the solution of the chloromethylpyridine dropwise to the stirred dimethylamine solution, ensuring the internal temperature does not rise above 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Workup and Purification:
-
Adjust the pH of the reaction mixture to >12 using 6M NaOH.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., Dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography as described in Q4.
-
References
Technical Support Center: Purification of 2-Amino-5-[(dimethylamino)methyl]pyridine
Welcome to the technical support center for "2-Amino-5-[(dimethylamino)methyl]pyridine." This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we have compiled this resource to address the specific challenges you may encounter, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a substituted aminopyridine. While specific experimental data for this exact molecule is not widely published, we can infer properties from its structure and from similar compounds like 2-Amino-5-methylpyridine. It is expected to be a solid at room temperature and possess two basic nitrogen centers: the 2-amino group and the tertiary dimethylamino group. The presence of these two basic sites is a critical consideration for its purification. It is likely soluble in various organic solvents.
Q2: How should I store this compound to ensure its stability?
To ensure stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Like many amines, it may be sensitive to air, light, and moisture.[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: What are the common impurities I should expect when synthesizing this compound?
Common impurities can include:
-
Isomeric Byproducts: Similar to the synthesis of 2-amino-5-methylpyridine, which can yield the 2-amino-3-methylpyridine isomer, you may encounter isomeric impurities depending on your synthetic route.[3][4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Reagents and Side-Products: Reagents used in the synthesis, such as thionyl chloride or hydrobromic acid, and their byproducts can also be present.[3][4]
-
Oxidation Products: Aminopyridines can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Guide
This section addresses specific issues you may face during the purification of this compound in a question-and-answer format.
Column Chromatography
Q1: I'm seeing significant peak tailing during silica gel column chromatography. What's causing this and how can I fix it?
-
Causality: Peak tailing of basic compounds like your aminopyridine on silica gel is a common issue. The slightly acidic nature of silica gel leads to strong, non-ideal interactions with the basic nitrogen atoms of your molecule. This results in slow elution from the stationary phase and broad, tailing peaks, which reduces separation efficiency.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) is a common choice. Start with 0.1-1% (v/v) of triethylamine in your eluent system (e.g., hexanes/ethyl acetate). The triethylamine will compete for the acidic sites on the silica gel, preventing your product from binding too strongly and allowing for more symmetrical peak shapes.
Experimental Protocol: Column Chromatography with Basic Modifier
-
Prepare your mobile phase. For example, a gradient of 10% to 50% ethyl acetate in hexanes. To this, add 0.5% (v/v) triethylamine.
-
Pack a silica gel column with your chosen mobile phase.
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the triethylamine-modified mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Q2: I'm struggling to separate my target compound from a closely-eluting impurity. What are my options?
-
Causality: Closely-eluting impurities often have very similar polarities to the desired compound, making separation by standard chromatography challenging.
-
Solutions:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds and may offer different selectivity.
-
Use a Different Technique: If chromatography proves ineffective, consider an alternative purification method like acid-base extraction or recrystallization.
-
| Parameter | Recommendation for Column Chromatography |
| Stationary Phase | Silica Gel (standard), Alumina (alternative) |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
| Additive | 0.1-1% Triethylamine to reduce peak tailing |
Acid-Base Extraction
Q1: I'm trying to use acid-base extraction, but I'm not getting a clean separation. Why is this happening?
-
Causality: "this compound" has two basic centers: the 2-amino group and the tertiary dimethylamino group. These will have different pKa values. A simple extraction with a single acid concentration may not effectively differentiate between your product and other basic impurities, or it may lead to incomplete extraction into the aqueous phase.[5][6]
-
Solution: A stepwise pH-controlled extraction is recommended. By carefully selecting the pH of the aqueous solution, you can selectively protonate different basic compounds based on their pKa values.
Experimental Protocol: Stepwise Acid-Base Extraction
-
Dissolve the crude mixture in an organic solvent like dichloromethane or diethyl ether.
-
Step 1 (Weak Acid Wash): Extract the organic layer with a dilute, weak acid solution (e.g., 1 M citric acid). This may selectively protonate and extract more basic impurities.
-
Step 2 (Stronger Acid Wash): Extract the organic layer with a dilute strong acid (e.g., 1 M HCl). This should protonate your target compound, transferring it to the aqueous layer.[7][8]
-
Isolation: Collect the aqueous layer from Step 2. Basify it with a strong base (e.g., 10 M NaOH) until the pH is >12. Your deprotonated product should precipitate or can be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the purified product.
-
Q2: I'm getting a persistent emulsion during my acid-base extraction. How can I break it?
-
Causality: Emulsions are common when performing liquid-liquid extractions, especially when there are impurities that act as surfactants.
-
Solutions:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Patience: Allow the mixture to stand for a longer period.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite can help to break it.
-
Recrystallization
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Impurities can also suppress crystallization.
-
Solutions:
-
Change the Solvent System: The choice of solvent is critical. For a related compound, 2-amino-5-methylpyridine, acetone is a suitable recrystallization solvent.[9] You may need to screen a variety of solvents or use a co-solvent system (e.g., ethanol/water, acetone/hexanes).
-
Lower the Crystallization Temperature: After dissolving the compound in the minimum amount of hot solvent, allow it to cool very slowly. If it still oils out, try cooling it to a lower temperature (e.g., in an ice bath or freezer).
-
Add Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that promotes nucleation.
-
| Purification Method | Key Challenge | Primary Solution |
| Column Chromatography | Peak Tailing | Add 0.1-1% Triethylamine to the eluent |
| Acid-Base Extraction | Incomplete Separation | Use a stepwise pH-controlled extraction |
| Recrystallization | Oiling Out | Screen different solvent systems; slow cooling |
Visual Workflows
Caption: A general workflow for troubleshooting the purification of this compound.
Caption: Logic for a stepwise acid-base extraction of a compound with multiple basic sites.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lobachemie.com [lobachemie.com]
- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. youtube.com [youtube.com]
- 9. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine
Welcome to the technical support guide for the synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pyridine derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and simplify purification.
Introduction to Synthetic Strategies
The synthesis of this compound is not a trivial undertaking and lacks a single, standardized published procedure. However, its structure lends itself to several logical synthetic disconnections. This guide will focus on troubleshooting three plausible and commonly attempted synthetic routes, each with a unique set of potential side reactions and experimental challenges.
-
Route A: A two-step approach starting from 2-amino-5-methylpyridine via benzylic halogenation followed by nucleophilic substitution with dimethylamine.
-
Route B: A direct aminomethylation using a Mannich-type reaction on the 2-aminopyridine scaffold.
-
Route C: A pathway involving the reduction of an intermediate like 2-amino-5-cyanopyridine or 2-amino-5-formylpyridine, followed by reductive amination or methylation.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for a first-time synthesis?
A1: For researchers new to this molecule, Route C (Reductive Amination) starting from 2-amino-5-formylpyridine is often the most straightforward and controllable. While it requires the synthesis of the aldehyde precursor, the final reductive amination step with dimethylamine and a mild reducing agent like sodium triacetoxyborohydride (STAB) is typically high-yielding and selective, minimizing the complex side reactions associated with radical halogenation (Route A) or poor regioselectivity (Route B).
Q2: My final product is difficult to purify. It appears as a persistent oil or a low-melting solid. What are common impurities?
A2: The target molecule has a relatively low molecular weight and multiple basic nitrogen atoms, making it highly polar and prone to forming oils. Common impurities depend on the synthetic route but often include:
-
Over-methylated byproducts: (e.g., methylation of the 2-amino group).
-
Positional isomers: (e.g., aminomethylation at the C3 position in Route B).
-
Unreacted starting materials: (e.g., 2-amino-5-methylpyridine or 2-amino-5-(bromomethyl)pyridine).
-
Polymeric materials: Often from uncontrolled reactions with formaldehyde in Route B.
Purification via column chromatography on silica gel can be effective, often requiring a gradient elution with a polar, basic solvent system (e.g., Dichloromethane/Methanol with 1-2% Triethylamine or Ammonia) to prevent streaking.
Q3: How can I confirm the correct regiochemistry of the final product?
A3: Unequivocal structure confirmation is best achieved using 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. You should observe a correlation between the protons of the N,N-dimethyl group and the benzylic CH₂ group, and crucially, a correlation from the benzylic CH₂ protons to the C5 carbon of the pyridine ring. A Nuclear Overhauser Effect (NOE) experiment can also be useful, showing a spatial correlation between the benzylic protons and the H4 and H6 protons on the pyridine ring.
Troubleshooting Guide: Side Reactions by Synthetic Route
This section provides a detailed breakdown of potential issues, their chemical origins, and actionable solutions for each synthetic pathway.
Route A: Halogenation & Nucleophilic Substitution
This route appears straightforward but is fraught with challenges related to selectivity in both steps. The primary starting material is 2-amino-5-methylpyridine.
Q: I treated 2-amino-5-methylpyridine with N-Bromosuccinimide (NBS) and a radical initiator (AIBN), but my crude NMR shows multiple products and very little of the desired 2-amino-5-(bromomethyl)pyridine. What's happening?
A: You are likely encountering competing side reactions due to the multiple reactive sites on your starting material. The free amino group and the electron-rich pyridine ring can interfere with the desired radical benzylic halogenation.
Likely Side Reactions:
-
Ring Bromination: The 2-amino group is a powerful activating group for electrophilic aromatic substitution. Even though NBS bromination is typically a radical pathway, trace amounts of HBr or Br₂ can be generated, leading to electrophilic bromination on the pyridine ring, most likely at the C3 position.[1][2]
-
N-Bromination: The primary amino group can be directly brominated by NBS to form an N-bromoamine species, which can be unstable and lead to further decomposition.
-
Decomposition: The combination of radical conditions and a basic, nucleophilic substrate can lead to polymerization or decomposition, resulting in an intractable crude mixture.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Protect the Amino Group | Before halogenation, protect the 2-amino group as an amide (e.g., using Acetyl Chloride or Boc-Anhydride). An amide group is electron-withdrawing and deactivating, which shuts down the pathway to ring bromination and N-bromination. The protecting group can be removed later under acidic or basic conditions. |
| 2 | Control Reagent Stoichiometry | Use NBS in slight excess (1.05-1.1 equivalents). Excess NBS significantly increases the chance of di-bromination at the methyl group or ring bromination. |
| 3 | Optimize Solvent and Temperature | Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[3][4] Using polar solvents can favor ionic side reactions. Maintain a consistent temperature for steady radical initiation. |
| 4 | Use a Radical Scavenger | In some cases, adding a small amount of a radical scavenger can help suppress unwanted radical pathways, though this must be carefully optimized to avoid quenching the desired reaction. |
Q: I successfully made 2-amino-5-(bromomethyl)pyridine, but reacting it with dimethylamine gives me a mixture of products, including a major byproduct that seems to be a salt. What are the likely side reactions?
A: The intermediate, 2-amino-5-(bromomethyl)pyridine, has three nucleophilic nitrogen atoms: the exocyclic 2-amino group, the pyridine ring nitrogen, and the incoming dimethylamine. This leads to competitive reactions.
Likely Side Reactions:
-
Quaternization of the Pyridine Ring (Pyridinium Salt Formation): The pyridine nitrogen can act as a nucleophile, attacking the benzylic carbon of another molecule to form a pyridinium salt. This is often an intermolecular reaction and can lead to oligomeric byproducts.[5]
-
Reaction at the 2-Amino Group: The primary amino group, while less nucleophilic than dimethylamine, can still react with the bromomethyl group of another molecule, leading to dimerization.
-
Over-alkylation of the Product: The desired product still contains a nucleophilic pyridine nitrogen. While less likely, it could potentially be alkylated by the starting bromomethylpyridine.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Use a Large Excess of Dimethylamine | Use at least 3-5 equivalents of dimethylamine (often as a solution in THF or as a condensed gas). This ensures that the concentration of the stronger, less hindered nucleophile (dimethylamine) is much higher than that of the substrate's nucleophilic sites, favoring the desired bimolecular reaction. |
| 2 | Employ "Inverse Addition" | Add the solution of 2-amino-5-(bromomethyl)pyridine slowly to the solution of excess dimethylamine at a low temperature (e.g., 0 °C). This technique, known as inverse addition, maintains a low concentration of the electrophile at all times, minimizing its ability to react with itself (dimerization or quaternization).[6] |
| 3 | Control the Temperature | Keep the reaction temperature low (0 °C to room temperature). Higher temperatures can increase the rate of the undesired intramolecular and intermolecular side reactions. |
Route B: Mannich Reaction
This route is attractive as it could form the target molecule in a single step from 2-aminopyridine, formaldehyde, and dimethylamine. However, control of regioselectivity is the primary challenge.
Q: I performed a Mannich reaction with 2-aminopyridine, formaldehyde, and dimethylamine hydrochloride. My mass spec shows the correct mass, but the NMR is complex, suggesting I have a mixture of isomers. Where is the reaction occurring?
A: The Mannich reaction is an electrophilic substitution on the aromatic ring, using a pre-formed Eschenmoser's salt or an in-situ formed iminium ion (from formaldehyde and dimethylamine) as the electrophile.[7][8] The regioselectivity on a 2-aminopyridine ring is dictated by a balance of electronic effects.
Likely Side Reactions & Competing Pathways:
-
Substitution at C3 (Kinetic Product): The 2-amino group strongly activates the ortho (C3) and para (C5) positions. The C3 position is often kinetically favored for electrophilic attack due to its proximity to the activating amino group.[1][9]
-
Substitution at the Amino Group (N-aminomethylation): The primary amino group can react directly with the iminium ion to form an aminal-type product, 2-(N-((dimethylamino)methyl)amino)pyridine. This is often reversible.
-
Formation of Bis-Adducts: If the reaction conditions are not carefully controlled, a second molecule of 2-aminopyridine can react with the initially formed product, leading to complex diarylmethane-type structures.[10]
-
Polymerization: Formaldehyde is notorious for undergoing self-polymerization or causing polymerization of electron-rich substrates under acidic conditions.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Use a Pre-formed Iminium Salt | Instead of generating the iminium ion in situ, use a pre-formed and purified iminium salt like Eschenmoser's salt iodide ([CH₂=N(CH₃)₂]⁺I⁻). This provides better control over stoichiometry and avoids the side reactions associated with free formaldehyde. |
| 2 | Protect the Amino Group | As in Route A, protecting the 2-amino group (e.g., as a pivaloyl amide) can direct the substitution exclusively to the pyridine ring and can influence the regioselectivity, often favoring the C5 position.[1] The protecting group must be removed in a subsequent step. |
| 3 | Solvent and Temperature Screening | The regioselectivity of electrophilic substitutions on pyridines can be highly dependent on the solvent and reaction temperature. A screen of conditions (e.g., aprotic vs. protic solvents, low vs. high temperature) may be necessary to find an optimal window that favors C5 substitution. |
| 4 | Use a Directed Metalation Approach | For ultimate regiocontrol, consider a directed ortho-metalation (DoM) strategy. By protecting the amino group with a directing group (like pivaloyl), you can specifically lithiate the C3 position. Alternatively, a halogen-metal exchange starting from 2-amino-5-bromopyridine would place the metal at C5. The resulting organometallic species can then be quenched with an electrophilic aminomethylating agent. |
Route C: Reduction & Reductive Amination/Methylation
This route offers excellent control over regiochemistry as the C5 functionality is installed definitively in an earlier step. The key is achieving selective reaction at the C5-derived amine in the presence of the C2-amino group.
Q: I synthesized 2-amino-5-(aminomethyl)pyridine and tried to dimethylate the primary benzylic amine using the Eschweiler-Clarke reaction (formaldehyde and formic acid). However, I am getting a mixture of products, including methylation on the 2-amino group.
A: This is a classic selectivity challenge. The Eschweiler-Clarke reaction methylates primary and secondary amines.[11][12] Your substrate is a diamine, and both the primary C5-aminomethyl group and the primary C2-amino group are potential sites for methylation. The C2-amino group is part of an electron-rich aromatic system and is nucleophilic.
Likely Side Reactions:
-
Methylation of the 2-Amino Group: Reaction with formaldehyde/formic acid can produce 2-(Methylamino)- or 2-(Dimethylamino)- species.
-
Over-methylation: Formation of a mixture of mono-, di-, tri-, and tetra-methylated products across both nitrogen atoms.
-
Formamide Formation: Under certain conditions, formic acid can acylate the amino groups to form formamides, which may or may not be reduced in situ.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Use an Orthogonal Strategy: Reductive Amination | Instead of creating the primary amine and then methylating it, perform a direct reductive amination on 2-amino-5-formylpyridine with dimethylamine. This is the most reliable method. The aldehyde reacts with dimethylamine to form an iminium ion, which is then reduced in situ by a selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[13][14] This avoids the diamine intermediate altogether. |
| 2 | Protect the 2-Amino Group | If you must proceed from the diamine, protect the 2-amino group (e.g., with a Boc group) before performing the Eschweiler-Clarke reaction. The Boc group is stable to the reaction conditions. This will direct methylation exclusively to the C5-aminomethyl group. The Boc group can be removed afterward with an acid like TFA or HCl. |
| 3 | Careful Control of Stoichiometry | If attempting the non-protected reaction, carefully control the stoichiometry of formaldehyde. Using just over 2.0 equivalents may favor the exhaustive methylation of the more reactive primary aliphatic amine before significant reaction occurs at the less nucleophilic aromatic amine. This is difficult to control and not recommended. |
This protocol is considered the most robust approach to the target molecule.
-
Dissolution: Dissolve 2-amino-5-formylpyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Amine Addition: Add dimethylamine (2.0-3.0 eq, typically as a 2M solution in THF) to the solution.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography as described in the FAQs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
"2-Amino-5-[(dimethylamino)methyl]pyridine" stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-5-[(dimethylamino)methyl]pyridine. It addresses common questions and troubleshooting scenarios related to the stability and storage of this compound. Please note that while specific data for this compound is limited, the following guidance is based on established knowledge of structurally similar aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is crucial to store it under controlled conditions. The primary recommendation is to keep the compound in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For enhanced stability, especially for long-term storage, consider storing it under an inert atmosphere, such as argon.[4]
Q2: What are the known incompatibilities of this compound?
This compound, like other aminopyridines, is incompatible with strong oxidizing agents and strong acids.[1][3] Contact with moisture should also be avoided.[2][3] Exposure to direct sunlight and high temperatures can lead to degradation.[2]
Q3: What are the signs of degradation?
Visual inspection can often reveal signs of degradation. A change in color from its typical light yellow or white to a darker shade, or the appearance of clumping, may indicate decomposition or moisture absorption. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the compound over time.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2][3][5] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (cool, dry, tightly sealed container).[1][2][3] If degradation is suspected, use a fresh batch of the compound or re-purify the existing stock. |
| Compound appears discolored or clumped | Exposure to air, moisture, or light. | Discard the degraded compound. Ensure future storage is in a tightly sealed container, possibly with a desiccant, and protected from light.[2] |
| Poor solubility in a non-polar solvent | Aminopyridines generally have better solubility in polar solvents. | Consider using a more polar solvent. Gentle heating may aid dissolution, but monitor for any signs of degradation. |
| Unexpected side reactions in a synthesis | Presence of impurities or degradation products. | Analyze the purity of the starting material using a suitable analytical method (e.g., NMR, HPLC). Purify the compound if necessary before use. |
Experimental Workflow & Protocols
General Experimental Workflow for Handling and Use
The following diagram outlines a general workflow for handling this compound in a laboratory setting to minimize degradation and ensure experimental reproducibility.
Caption: General laboratory workflow for handling this compound.
Protocol: Assessing Compound Purity by HPLC
-
Standard Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Sample Preparation: Prepare a sample of the test material at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks or a decrease in the main peak area in the sample, which would indicate the presence of impurities or degradation.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool place.[1] | To minimize thermal degradation. |
| Atmosphere | Tightly closed container,[1] inert gas (e.g., Argon) for long-term storage.[4] | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from direct sunlight.[2] | To prevent photodegradation. |
| Moisture | Dry environment.[1] | The compound may be hygroscopic and moisture can lead to degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids.[1][3] | To avoid vigorous and potentially hazardous reactions. |
Visualizing Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-[(dimethylamino)methyl]pyridine
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Welcome to the technical support center for the synthesis and optimization of 2-Amino-5-[(dimethylamino)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles and troubleshooting potential issues, you can enhance your reaction yields, improve purity, and streamline your workflow.
I. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the Eschweiler-Clarke reaction.[1][2] This reductive amination process involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2] The reaction is known for its high efficiency and the advantage of avoiding the formation of quaternary ammonium salts.[1][3][4] Alternative, though less common, routes might involve multi-step syntheses starting from 3-methyl-pyridine or its N-oxide derivative.[5][6]
Q2: What is the mechanism of the Eschweiler-Clarke reaction in this context?
A2: The Eschweiler-Clarke reaction proceeds through a well-established mechanism. First, the primary amino group of the starting material, 2-amino-5-(aminomethyl)pyridine, reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[3][7][8] This process repeats to achieve dimethylation of the primary amine, stopping at the tertiary amine stage.[3][4]
Q3: What are the key safety considerations when working with the reagents for this synthesis?
A3: Formaldehyde is a toxic and volatile substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Formic acid is corrosive and can cause severe burns; therefore, it also requires careful handling with appropriate PPE. The reaction itself can generate carbon dioxide, so it is important to ensure the reaction vessel is not sealed to avoid pressure buildup.[1]
Reaction-Specific Questions
Q4: Why is an excess of formic acid and formaldehyde used in the Eschweiler-Clarke reaction?
A4: Using an excess of both formic acid and formaldehyde is crucial for driving the reaction to completion and achieving high yields of the desired tertiary amine.[1][2] Excess formaldehyde ensures that the initial imine formation is not the rate-limiting step. Excess formic acid serves as both the reducing agent and a solvent, and its presence helps to maintain the acidic conditions that facilitate the reaction.[2]
Q5: Can other reducing agents be used in place of formic acid?
A5: Yes, alternative reducing agents can be employed in reductive amination reactions. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common alternatives.[9] However, formic acid is often preferred for the Eschweiler-Clarke reaction due to its dual role as a hydride source and an acidic catalyst, as well as the irreversible nature of the reaction due to the evolution of carbon dioxide.[1] Other options like pyridine-borane complexes are also available and may offer advantages in specific contexts.[10][11]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Eschweiler-Clarke reaction.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Reaction Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal reagent stoichiometry: Incorrect ratio of amine to formaldehyde and formic acid. 3. Degradation of starting material or product: Prolonged exposure to high temperatures or harsh acidic conditions. | 1. Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS. Typical conditions involve heating at 80-100°C for several hours.[2][3] 2. Adjust reagent ratios: Ensure a sufficient excess of both formaldehyde and formic acid is used. A common starting point is using at least 2 equivalents of formaldehyde and a significant excess of formic acid.[1][2] 3. Control reaction conditions: Avoid unnecessarily high temperatures or prolonged reaction times once the reaction is complete to minimize potential degradation. |
| Formation of Side Products (e.g., mono-methylated intermediate) | 1. Insufficient formaldehyde: The reaction may stall at the secondary amine stage if formaldehyde is the limiting reagent. 2. Low reaction temperature: The second methylation step may be slower and require higher temperatures to proceed efficiently. | 1. Increase formaldehyde concentration: Add a larger excess of formaldehyde to favor the formation of the tertiary amine.[1] 2. Increase reaction temperature: Gradually increase the temperature to facilitate the second methylation step, while monitoring for any signs of product degradation. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup: The basic nature of the product and the presence of formic acid can lead to emulsions during aqueous extraction. 2. Co-elution of impurities during chromatography: Structurally similar impurities can be challenging to separate by column chromatography. | 1. Optimize workup procedure: After basifying the reaction mixture, add a sufficient amount of an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and brine to break any emulsions. Vigorous stirring or shaking should be done cautiously. 2. Select an appropriate chromatography system: A gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane), can improve separation. The addition of a small amount of a basic modifier like triethylamine to the eluent can also help to prevent peak tailing of the amine product. |
| Presence of Quaternary Ammonium Salts | This is highly unlikely with the Eschweiler-Clarke reaction. | The mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form an iminium ion with formaldehyde.[1][4] If quaternization is observed, it may indicate the use of an incorrect methylating agent (e.g., methyl iodide) or a different reaction pathway. |
III. Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on a standard Eschweiler-Clarke methylation procedure.
Materials:
-
2-Amino-5-(aminomethyl)pyridine (or its dihydrochloride salt)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting amine (1.0 eq) in formic acid (excess, e.g., 5-10 eq).
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, >2.2 eq) dropwise. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and then slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 11). This step should be performed in a well-ventilated fume hood as it is highly exothermic and will release CO2.
-
Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthetic workflow for this compound.
IV. Mechanistic Insight
To better understand the reaction, the following diagram illustrates the key steps of the Eschweiler-Clarke methylation of a primary amine.
Caption: Mechanism of the Eschweiler-Clarke reaction.
V. References
-
NROChemistry. Eschweiler-Clarke Reaction. Available from: --INVALID-LINK--
-
Wikipedia. Eschweiler–Clarke reaction. Available from: --INVALID-LINK--
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Grokipedia. Eschweiler–Clarke reaction. Available from: --INVALID-LINK--
-
YouTube. Eschweiler-Clarke Reaction. Available from: --INVALID-LINK--
-
PMC. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: --INVALID-LINK--
-
ChemicalBook. 2-Amino-5-methylpyridine | 1603-41-4. Available from: --INVALID-LINK--
-
Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Available from: --INVALID-LINK--
-
Google Patents. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine. Available from: --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available from: --INVALID-LINK--
-
ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available from: --INVALID-LINK--
-
Wikipedia. Reductive amination. Available from: --INVALID-LINK--
-
RSC Publishing. Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. Available from: --INVALID-LINK--
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available from: --INVALID-LINK--
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: --INVALID-LINK--
-
Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Available from: --INVALID-LINK--
-
PrepChem.com. Synthesis of 2-amino-5-methylpyridine. Available from: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. Available from: --INVALID-LINK--
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of 2-Amino-5-[(dimethylamino)methyl]pyridine
Welcome to the technical support center for "2-Amino-5-[(dimethylamino)methyl]pyridine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this key chemical intermediate.
Introduction
"this compound" is a vital building block in pharmaceutical synthesis. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document addresses common challenges encountered during its purification and provides robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing "this compound"?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Positional isomers that can be difficult to separate due to similar physical properties.[1]
-
Over-alkylation or under-alkylation products: Resulting from the addition of the dimethylaminomethyl group.
-
Reaction byproducts: Such as salts formed during the reaction or work-up.
-
Degradation products: The compound can be sensitive to air, light, and high temperatures.[2]
Q2: What are the recommended storage conditions to maintain the purity of the compound?
A2: To prevent degradation, "this compound" should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] It is advisable to store it in a well-sealed container to protect it from moisture and air.[2][3]
Q3: Which analytical techniques are best for assessing the purity of "this compound"?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities.[4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct NMR signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry.[5][6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of "this compound."
Issue 1: My final product is an oil or a sticky solid, not the expected crystalline solid.
Causality: This often indicates the presence of residual solvents or impurities that depress the melting point and inhibit crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting oily or sticky product.
Detailed Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., heptane, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Issue 2: HPLC analysis shows the presence of closely eluting impurities.
Causality: These are often isomeric impurities or structurally similar byproducts that are difficult to separate using standard purification techniques.
Troubleshooting Workflow:
Caption: Resolving co-eluting impurities.
Detailed Protocol: Column Chromatography
Stationary Phase: Silica gel is a common choice. For very polar compounds, alumina or a bonded-phase silica (like C18 for reversed-phase) might be more effective.
Mobile Phase Selection:
-
Thin-Layer Chromatography (TLC): Use TLC to screen for an appropriate solvent system. The ideal system should give a good separation between your product and the impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Solvent Systems: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). A small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape for basic compounds like aminopyridines.
| Impurity Polarity | Recommended Starting Solvent System |
| Less Polar | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) |
| More Polar | Dichloromethane/Methanol (e.g., 99:1 to 9:1) |
Protocol:
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Low recovery after purification.
Causality: This can be due to several factors, including product loss during transfers, degradation during purification, or incomplete elution from a chromatography column.
Troubleshooting Steps:
-
Review transfer steps: Ensure all product is transferred between flasks and funnels. Rinse glassware with the solvent to recover any residual product.
-
Check for degradation: Analyze the crude material and purified product by HPLC to see if new impurity peaks have appeared. If so, consider milder purification conditions (e.g., lower temperature, deoxygenated solvents).
-
Optimize chromatography: If using column chromatography, ensure the mobile phase is polar enough to elute the product completely. After the main product has eluted, flush the column with a much more polar solvent to check for any retained material.
-
Acid-Base Extraction: This technique can be highly effective for separating basic compounds like "this compound" from neutral or acidic impurities.[9][10]
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane or diethyl ether.[10]
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic "this compound" will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The "this compound" will deprotonate and precipitate or form an oily layer.
-
Re-extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) several times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 2. lobachemie.com [lobachemie.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. support.waters.com [support.waters.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Scale-Up of 2-Amino-5-[(dimethylamino)methyl]pyridine
Welcome to the technical support center for the synthesis of 2-Amino-5-[(dimethylamino)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Synthesis Strategy and Reaction Control
Question 1: What is the most common synthetic route for this compound, and what are the primary scale-up concerns?
The most prevalent and industrially relevant synthesis of this compound typically involves a two-step process starting from 2-amino-5-methylpyridine. The key transformation is the introduction of the dimethylaminomethyl group at the 5-position. This is commonly achieved via a Mannich-type reaction or through formation of an intermediate that is subsequently aminated.
A common route involves the radical bromination of 2-amino-5-methylpyridine to form 2-amino-5-(bromomethyl)pyridine, followed by nucleophilic substitution with dimethylamine. However, a more direct and often preferred method on a larger scale is the reductive amination of 2-amino-5-formylpyridine with dimethylamine.
Core Scale-Up Challenges:
-
Exothermic Reactions: Both the initial functionalization of the methyl group and the subsequent amination can be highly exothermic, posing significant heat management challenges in large reactors.
-
Impurity Profile: Side reactions, such as over-alkylation or polymerization, can lead to a complex impurity profile, complicating purification.
-
Reagent Handling: The use of hazardous reagents like bromine or borohydrides requires specialized handling procedures and equipment at scale.
-
Product Isolation: The final product is a polar molecule, which can make extraction and crystallization challenging.
Question 2: My reductive amination of 2-amino-5-formylpyridine is giving low yields and multiple side products. What are the likely causes and solutions?
Low yields and the formation of impurities in the reductive amination of 2-amino-5-formylpyridine are common scale-up issues. The primary culprits are often related to imine formation, the choice of reducing agent, and reaction conditions.
Troubleshooting Reductive Amination:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Aldehyde | Inefficient imine formation. | Ensure anhydrous conditions to favor imine formation. The use of a dehydrating agent like magnesium sulfate or azeotropic removal of water can be beneficial. |
| Formation of Amine-Borane Complexes | Reaction of the amine with the borohydride reducing agent. | Amine-borane complexes can be stable and unreactive. Using a less reactive borohydride, such as sodium triacetoxyborohydride (STAB), can mitigate this. 2-picoline borane is another stable and effective alternative for scale-up.[1] |
| Over-reduction or Side Reactions | Harsh reducing agents or high temperatures. | Optimize the reaction temperature and choose a milder reducing agent. Catalytic hydrogenation over a supported metal catalyst is an ideal choice for reductive amination where applicable.[1] |
| Impurity from Aldehyde Self-Condensation | Aldehyde instability under reaction conditions. | Control the rate of addition of the aldehyde to the reaction mixture containing the amine and reducing agent to minimize its concentration. |
Visualizing the Reductive Amination Workflow
Caption: A typical workflow for reductive amination.
II. Alternative Synthetic Routes for Scale-Up
Question 3: Are there alternative, more scalable synthetic routes that avoid the isolation of the aldehyde intermediate?
Yes, a highly efficient and scalable alternative is the Eschweiler-Clarke reaction . This one-pot reaction methylates a primary or secondary amine using excess formic acid and formaldehyde.[2][3] In this context, it can be adapted to directly introduce the dimethylaminomethyl group.
Eschweiler-Clarke Approach:
This method involves the reaction of 2-amino-5-methylpyridine with formaldehyde and formic acid. While the classical Eschweiler-Clarke reaction is for N-methylation, a variation can be employed for this specific transformation. However, a more direct application of reductive amination principles in a one-pot fashion is often more practical.
A more direct one-pot reductive amination can be performed starting from a suitable precursor. For instance, if 2-amino-5-cyanopyridine is available, it can be reduced to the corresponding amine, which is then reductively aminated in situ.
Visualizing the Eschweiler-Clarke Mechanism
Caption: The general mechanism of the Eschweiler-Clarke reaction.
III. Purification and Impurity Control
Question 4: I'm struggling with the purification of the final product. What are the best practices for isolating pure this compound on a large scale?
The purification of this compound can be challenging due to its polarity and potential for salt formation. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Work-up and pH Adjustment:
-
After quenching the reaction, perform an aqueous wash to remove water-soluble byproducts and unreacted reagents.
-
Carefully adjust the pH of the aqueous layer. The product is a base and will be protonated at low pH, making it water-soluble. Basifying the aqueous layer (e.g., with NaOH) to a pH > 10 will deprotonate the product, allowing for extraction into an organic solvent.
-
-
Solvent Extraction:
-
Use a suitable organic solvent for extraction, such as dichloromethane (DCM), ethyl acetate, or a mixture of toluene and a more polar solvent.
-
Perform multiple extractions to ensure complete recovery of the product.
-
-
Crystallization:
-
Crystallization is the most effective method for obtaining high-purity material on a large scale.
-
Common solvent systems for crystallization include isopropanol, ethanol, or mixtures of heptane/ethyl acetate.
-
A slow cooling rate is crucial for the formation of well-defined crystals and efficient impurity rejection.
-
Troubleshooting Purification:
| Problem | Potential Cause | Recommended Solution |
| Product Remains in Aqueous Layer | Incorrect pH during extraction. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the product before extraction. |
| Oily Product After Solvent Removal | Presence of impurities that inhibit crystallization. | Consider a column chromatography step on a small scale to identify the optimal solvent system for crystallization. An acid-base swing (dissolving in acid, washing with an organic solvent, then basifying and re-extracting) can also remove non-basic impurities. |
| Low Purity After Crystallization | Co-crystallization of impurities. | Re-crystallization from a different solvent system may be necessary. Seeding with high-purity crystals can also improve the final purity. |
Experimental Protocols
Protocol 1: Scale-Up of Reductive Amination of 2-Amino-5-formylpyridine
Materials:
-
2-Amino-5-formylpyridine
-
Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium Triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-amino-5-formylpyridine (1.0 eq) in anhydrous DCM, add dimethylamine solution (1.5 eq) at room temperature.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization as described in the purification section.
References
Technical Support Center: Purity Assessment of 2-Amino-5-[(dimethylamino)methyl]pyridine
Welcome to the technical support center for the analytical assessment of "2-Amino-5-[(dimethylamino)methyl]pyridine". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purity determination. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity analysis of non-volatile, thermally stable compounds like this compound. Its high resolution makes it ideal for separating the main component from structurally similar impurities.[1]
Frequently Asked Questions (HPLC)
Q1: Why am I seeing poor peak shape (tailing) for my this compound peak?
A1: Peak tailing for basic compounds like this pyridine derivative is a common issue in reversed-phase HPLC. It's often caused by secondary interactions between the basic amine functional groups and acidic silanol groups on the surface of the silica-based column packing.[2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Q2: How can I improve the peak shape?
A2: There are several strategies:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with phosphoric or formic acid) will protonate the silanol groups, reducing their ability to interact with the protonated amine.[3]
-
Use of a "Base-Deactivated" Column: Modern HPLC columns are often "end-capped" or otherwise treated to minimize the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds is highly recommended.
-
Competitive Base Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.
Q3: My retention times are drifting. What's the cause?
A3: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Changes in mobile phase composition will affect retention.[4]
-
Temperature Fluctuations: Employ a column oven to maintain a constant temperature. Even small changes in ambient temperature can cause retention times to shift.[5]
-
Mobile Phase Composition Change: If you are preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. It's often more reliable to pre-mix the mobile phase.[4]
-
Pump Issues: Inconsistent flow from the pump due to leaks or worn seals will directly impact retention times.[5]
Troubleshooting Guide: HPLC
| Issue | Potential Cause | Recommended Solution |
| Broad or Split Peaks | Column overload | Dilute the sample or inject a smaller volume.[5] |
| Sample solvent mismatch | Dissolve the sample in the initial mobile phase whenever possible.[5] | |
| Column contamination | Flush the column with a strong solvent (e.g., isopropanol).[3] | |
| High Backpressure | Blockage in the system | Check for blockages in the guard column, column, or tubing. |
| Mobile phase precipitation | Ensure all mobile phase components are fully miscible and buffers are soluble. | |
| Particulate matter from sample | Filter all samples before injection. | |
| No Peaks Detected | Detector lamp is off | Ensure the detector lamp is on and has not exceeded its lifetime.[3] |
| No sample injected | Check the autosampler for proper vial and syringe operation. | |
| Incorrect wavelength | Verify the detection wavelength is appropriate for this compound. |
Experimental Protocol: HPLC Purity Determination
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
-
Analysis:
-
Perform a blank injection (diluent only).
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity using the area normalization method.
-
Workflow Diagram: HPLC Troubleshooting
Caption: A workflow for troubleshooting common HPLC issues.
Section 2: Gas Chromatography (GC)
For assessing volatile impurities, Gas Chromatography is a powerful tool. While this compound itself may have limited volatility, GC is excellent for detecting residual solvents or more volatile starting materials. Derivatization may be required for the main analyte to improve its volatility and thermal stability.[1][6][7]
Frequently Asked Questions (GC)
Q1: Do I need to derivatize my sample for GC analysis?
A1: It depends on the goal of your analysis. For detecting volatile impurities like residual solvents, derivatization is not necessary. However, to analyze the purity of this compound itself by GC, derivatization is often required to make it more volatile and prevent on-column degradation. Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for this purpose.[8]
Q2: What are common issues when analyzing amines by GC?
A2: Amines can be challenging to analyze by GC due to their polarity and basicity. Common problems include:
-
Peak Tailing: Similar to HPLC, this can occur due to interactions with active sites in the injection port liner or on the column. Using a deactivated liner and a base-deactivated column is crucial.
-
Analyte Loss: Amines can be adsorbed onto active sites in the system, leading to poor recovery and sensitivity.
-
Carryover: The "stickiness" of amines can lead to them appearing in subsequent blank injections. Thorough cleaning of the injection port and using a high-temperature bake-out at the end of the run can help.
Troubleshooting Guide: GC
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector or column | Use a deactivated liner and a base-deactivated column. |
| Column bleed | Condition the column according to the manufacturer's instructions. | |
| Inconsistent Peak Areas | Leaking syringe or septum | Check for leaks and replace the septum regularly. |
| Sample discrimination in the injector | Optimize the injection speed and temperature. | |
| Ghost Peaks | Carryover from previous injections | Increase the oven bake-out time and temperature. |
| Septum bleed | Use a high-quality, low-bleed septum. |
Experimental Protocol: GC for Residual Solvents
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[9]
-
Oven Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 min
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial.
-
Section 3: Titration Methods
Titration offers a cost-effective and accurate way to determine the overall purity (assay) of this compound and its water content.
Purity Assay by Non-Aqueous Titration
Q1: Why is a non-aqueous titration necessary for this compound?
A1: this compound is a weak base. In an aqueous solution, the leveling effect of water makes it difficult to obtain a sharp, clear endpoint during titration.[10] By using a non-aqueous solvent like glacial acetic acid, the alkaline properties of the amine are enhanced, allowing for a distinct endpoint when titrated with a strong acid like perchloric acid.[10][11]
Experimental Protocol: Non-Aqueous Titration
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Glacial acetic acid
-
-
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid.
-
Determine the endpoint potentiometrically.
-
Perform a blank titration to correct for any impurities in the solvent.
-
Water Content by Karl Fischer Titration
Q1: Are there any special considerations for Karl Fischer titration of amines?
A1: Yes. Strongly basic amines can interfere with the Karl Fischer reaction by shifting the pH of the reagent into the alkaline range, which leads to a side reaction and erroneously high water content results. To counteract this, a neutralizing agent like benzoic acid can be added to the Karl Fischer anode solution beforehand.[12]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: Coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent suitable for coulometric titration.
-
Procedure:
-
Place the Karl Fischer reagent into the titration cell.
-
Allow the instrument to titrate the solvent to a dry state (pre-titration).
-
Inject a precisely weighed amount of the sample into the cell.
-
Start the titration and record the water content.
-
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Section 4: Spectroscopic Methods
While not typically used for quantitative purity assessment, spectroscopic methods like NMR are invaluable for structural confirmation and identification of impurities if their structures are known.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can provide a detailed picture of the molecule's structure. By comparing the integral of the analyte's peaks to those of a known internal standard, a quantitative analysis (qNMR) can be performed. It is also excellent for identifying impurities if their characteristic peaks do not overlap with the main component. For a similar compound, 2-amino-5-methyl-pyridine, characteristic proton signals appear around 2.17 ppm (for the methyl group), and in the aromatic region between 6.45 and 7.99 ppm.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 12. hiranuma.com [hiranuma.com]
- 13. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Amino-5-[(dimethylamino)methyl]pyridine
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Amino-5-[(dimethylamino)methyl]pyridine , a substituted pyridine with potential applications as a building block in drug discovery and functional materials.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a comparative analysis with a structurally similar compound, 2-Amino-5-methylpyridine , to highlight key spectroscopic differences and their structural origins. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible results.
Introduction to this compound
This compound (Molecular Formula: C₈H₁₃N₃, Molecular Weight: 151.21 g/mol ) is a trifunctional molecule featuring a 2-aminopyridine core, a common motif in medicinal chemistry, and a dimethylaminomethyl substituent at the 5-position.[1] The presence of multiple nitrogen atoms with varying basicity and the flexible side chain make it an intriguing candidate for designing molecules with specific binding properties.
To facilitate a deeper understanding of its spectroscopic characteristics, we will compare it with 2-Amino-5-methylpyridine (Molecular Formula: C₆H₈N₂, Molecular Weight: 108.14 g/mol ), a commercially available analogue.[2][3][4][5][6] This comparison will underscore the influence of the dimethylamino group on the electronic environment of the pyridine ring and the benzylic-like methylene group.
Predicted ¹H and ¹³C NMR Spectroscopic Analysis
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum in a deuterated solvent like CDCl₃ would exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9 | Doublet | 1H | H-6 | The proton at the 6-position is ortho to the ring nitrogen, leading to a downfield shift. It will be split by the proton at the 4-position (meta coupling). |
| ~7.3 | Doublet of Doublets | 1H | H-4 | This proton is coupled to the protons at the 3- and 6-positions. |
| ~6.5 | Doublet | 1H | H-3 | The proton at the 3-position is ortho to the electron-donating amino group, causing an upfield shift. It will be split by the proton at the 4-position. |
| ~4.5-5.0 | Singlet (broad) | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
| ~3.4 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the nitrogen of the dimethylamino group, resulting in a downfield shift. |
| ~2.2 | Singlet | 6H | -N(CH₃)₂ | The six equivalent protons of the two methyl groups will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-2 | The carbon bearing the amino group is significantly deshielded. |
| ~148 | C-6 | The carbon atom adjacent to the ring nitrogen is deshielded. |
| ~137 | C-4 | Aromatic CH carbon. |
| ~125 | C-5 | The carbon bearing the substituent will have its chemical shift influenced by the electron-donating nature of the side chain. |
| ~108 | C-3 | The carbon ortho to the amino group is shielded. |
| ~60 | -CH₂- | The methylene carbon is attached to a nitrogen and an aromatic ring. |
| ~45 | -N(CH₃)₂ | The two equivalent methyl carbons of the dimethylamino group. |
Comparative Analysis: this compound vs. 2-Amino-5-methylpyridine
The key differences in the NMR spectra between our target compound and 2-Amino-5-methylpyridine arise from the replacement of a methyl group with a dimethylaminomethyl group at the 5-position.
| Feature | This compound | 2-Amino-5-methylpyridine | Spectroscopic Consequence |
| Side Chain ¹H NMR | Singlet at ~3.4 ppm (-CH₂-), Singlet at ~2.2 ppm (-N(CH₃)₂) | Singlet at ~2.1-2.2 ppm (-CH₃) | The presence of two distinct singlets for the side chain protons in the target molecule is a clear distinguishing feature. |
| Side Chain ¹³C NMR | Signal at ~60 ppm (-CH₂-), Signal at ~45 ppm (-N(CH₃)₂) | Signal at ~17 ppm (-CH₃) | The downfield shift of the benzylic-like carbon and the appearance of a new signal for the dimethylamino carbons are characteristic. |
| Aromatic Region | Subtle shifts in the aromatic protons and carbons due to the electronic effect of the dimethylaminomethyl group. | Baseline aromatic signals for the 2-amino-5-methylpyridine scaffold. | The electron-donating nature of the dimethylaminomethyl group may cause slight upfield shifts in the pyridine ring protons and carbons compared to the methyl-substituted analogue. |
Mass Spectrometry Analysis: Fragmentation and Interpretation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Expected Mass Spectrum of this compound
In an electrospray ionization (ESI) mass spectrum, the compound is expected to be readily protonated due to the presence of three basic nitrogen atoms.
-
Molecular Ion Peak [M+H]⁺: The most prominent peak in the positive ion mode ESI-MS would be the protonated molecule at m/z 152.12.
-
Key Fragmentation Pathways: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve the fragmentation of the side chain. The fragmentation of protonated benzylamines often involves the loss of ammonia or other small molecules.[11][12][13][14][15] While our compound is a pyridinylmethylamine, similar fragmentation behavior can be anticipated.
-
Loss of Dimethylamine: A major fragmentation pathway would be the cleavage of the C-N bond of the side chain, leading to the loss of dimethylamine (HN(CH₃)₂) and the formation of a stable pyridinylmethyl cation at m/z 107.07.
-
Formation of Dimethyliminium Ion: Another common fragmentation for compounds containing a dimethylaminomethyl group is the formation of the dimethyliminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.07.
-
The following diagram illustrates the predicted key fragmentation pathways:
Caption: Predicted ESI-MS fragmentation of this compound.
Experimental Protocols
To obtain high-quality NMR and MS data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (a 400 MHz or higher field is recommended for better signal dispersion).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignments, consider acquiring 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate directly bonded protons and carbons).
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.
-
Acidify the solution with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., TOF or QTOF).
-
Acquire data in the positive ion mode.
-
Obtain a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions and confirm the connectivity of the molecule.
-
Conclusion
The structural characterization of this compound can be confidently achieved through a combined application of NMR spectroscopy and mass spectrometry. This guide provides a robust framework for predicting, acquiring, and interpreting the spectroscopic data for this compound. The comparative analysis with 2-Amino-5-methylpyridine serves as a valuable tool for understanding the subtle yet significant influence of the dimethylaminomethyl substituent on the spectroscopic properties. The detailed protocols outlined herein will enable researchers to generate high-quality, reproducible data, facilitating the confident identification and further development of this and other related molecules.
References
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. nbinno.com [nbinno.com]
- 5. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 8. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 2-Amino-5-[(dimethylamino)methyl]pyridine and Other Aminopyridines for Researchers in Drug Discovery
This guide offers an in-depth comparative analysis of "2-Amino-5-[(dimethylamino)methyl]pyridine" and other key aminopyridine analogs for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and biological activities, with a particular focus on their application as kinase inhibitors. While specific experimental data for "this compound" is limited in publicly available literature, this guide will provide a comprehensive framework for understanding its potential by drawing comparisons with well-characterized aminopyridine derivatives.
Introduction to Aminopyridines: A Privileged Scaffold in Medicinal Chemistry
Aminopyridines are a class of heterocyclic organic compounds that feature a pyridine ring substituted with an amino group. They exist in three basic isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzymes and receptors.
The versatility of the aminopyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, aminopyridine derivatives have been successfully developed into drugs for a variety of therapeutic areas, including autoimmune diseases, cancer, and neurological disorders.
"this compound": A Profile
"this compound" is a derivative of 2-aminopyridine with a dimethylaminomethyl substituent at the 5-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted and Inferred):
| Property | Predicted/Inferred Value | Rationale/Comparison |
| Molecular Formula | C₈H₁₃N₃ | - |
| Molecular Weight | 151.21 g/mol | - |
| pKa | Likely to have multiple pKa values due to the presence of three nitrogen atoms. The pyridine nitrogen will be the most basic, followed by the dimethylamino group, and then the 2-amino group. | The basicity of the pyridine nitrogen is a key feature of aminopyridines, influencing their solubility and interaction with biological targets. |
| Solubility | Expected to be soluble in aqueous acidic solutions and polar organic solvents. | The presence of multiple nitrogen atoms that can be protonated enhances aqueous solubility, a desirable property for drug candidates. |
| LogP | Predicted to be relatively low. | The polar amino and dimethylamino groups will decrease the lipophilicity compared to an unsubstituted pyridine ring. |
Comparative Analysis with Other Aminopyridines
To understand the potential of "this compound," it is crucial to compare it with other well-studied aminopyridines. For this guide, we will focus on its comparison with 2-aminopyridine and 2-amino-5-methylpyridine in the context of their application as kinase inhibitors.
Synthesis and Synthetic Accessibility
The synthesis of aminopyridines can be achieved through various methods. A common and historical method for the synthesis of 2-aminopyridines is the Chichibabin reaction, which involves the amination of pyridine with sodium amide. However, this reaction can sometimes lead to mixtures of isomers.
A more versatile approach for creating substituted aminopyridines involves the reaction of halopyridines with amines, often catalyzed by transition metals like palladium. Another strategy is the use of pyridine N-oxides as starting materials.
General Synthetic Workflow for 2,5-Substituted Aminopyridines:
Caption: A generalized synthetic workflow for 2,5-disubstituted aminopyridines.
The synthesis of "this compound" would likely involve a multi-step sequence, potentially starting from a commercially available substituted pyridine and introducing the amino and dimethylaminomethyl groups sequentially. The dimethylaminomethyl group can be introduced via reactions such as the Mannich reaction or by displacement of a halogen with dimethylamine.
Performance as Kinase Inhibitors: A Structure-Activity Relationship (SAR) Perspective
Aminopyridines are a well-established scaffold for the design of kinase inhibitors. They can mimic the hinge-binding motif of ATP, forming crucial hydrogen bonds with the kinase hinge region. The substituents on the aminopyridine ring play a critical role in determining potency and selectivity.
Hypothetical Binding Mode of a 2-Aminopyridine Kinase Inhibitor:
A Predictive and Methodological Guide to the X-ray Crystal Structure of 2-Amino-5-[(dimethylamino)methyl]pyridine
Introduction: The Unseen Architecture of a Key Building Block
In the landscape of medicinal chemistry and materials science, substituted aminopyridines serve as privileged scaffolds. Their unique electronic properties and hydrogen bonding capabilities make them invaluable in the design of novel pharmaceuticals and functional materials. The compound 2-Amino-5-[(dimethylamino)methyl]pyridine is a particularly interesting target due to its combination of a hydrogen-bond-donating primary amine, a hydrogen-bond-accepting pyridine nitrogen, and a flexible, basic dimethylaminomethyl side chain. These features suggest a rich potential for forming specific, directed intermolecular interactions, which are fundamental to crystal engineering and drug-receptor binding.
Despite its significance, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. This guide, therefore, serves a dual purpose. First, it provides a comparative analysis, leveraging the known crystal structures of closely related analogues to predict the likely structural characteristics of the title compound. Second, it offers a comprehensive, field-tested experimental roadmap for researchers to successfully determine its structure, from synthesis to final crystallographic refinement.
Comparative Structural Analysis: Learning from Molecular Cousins
To forecast the solid-state behavior of this compound, we can draw powerful insights from its structurally similar relatives whose crystal structures have been solved. We will focus on two key comparators: 2-Amino-5-methylpyridine , which shares the 2-amino-5-substituent pattern, and 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile , which features both amino and dimethylamino functionalities.
dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b", fontname="Helvetica", fontsize=10]; rankdir=LR;
} Caption: Molecular structures of the target compound and its comparators.
The crystallographic data for these comparators reveal fundamental differences in how they assemble in the solid state.
| Parameter | Comparator 1: 2-Amino-5-methylpyridine [1] | Comparator 2: 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile [1] |
| Formula | C₆H₈N₂ | C₉H₉N₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| a (Å) | 10.413 (5) | 28.667 (7) |
| b (Å) | 5.908 (3) | 3.9702 (10) |
| c (Å) | 10.828 (5) | 17.950 (4) |
| β (˚) | 116.69 (3) | 112.920 (3) |
| V (ų) | 594.8 | 1881.7 |
| Z | 4 | 8 |
| Key Interaction | N-H···N hydrogen bonds form cyclic dimers | N-H···N and C-H···N hydrogen bonds form zigzag chains |
| N···N Distance (Å) | 3.113 | Not specified, different packing motif |
Insights from Comparator 1: 2-Amino-5-methylpyridine
The structure of 2-Amino-5-methylpyridine is a classic example of aminopyridine self-assembly.[1] The primary amine group (N-H donor) of one molecule forms a hydrogen bond with the pyridine ring nitrogen (acceptor) of a neighboring molecule.[1] This interaction is reciprocal, leading to the formation of a stable, centrosymmetric cyclic dimer.[1] This robust hydrogen-bonding motif is a strong indicator of how the 2-amino group on our target compound will likely behave.
Insights from Comparator 2: 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile
This molecule is more complex, with additional cyano groups that act as hydrogen bond acceptors. Its crystal packing is dominated by N-H···N and C-H···N interactions that link the molecules into extended zigzag chains rather than discrete dimers.[1][2] The pyridine ring itself is slightly twisted from planarity due to steric hindrance from the bulky substituents.[1] This suggests that the flexible and relatively bulky [(dimethylamino)methyl] group in our target compound could similarly influence ring planarity and favor chain-like packing motifs over simple dimers.
Predicted Structural Features of this compound
Based on the comparative analysis, we can hypothesize the following structural characteristics:
-
Primary Hydrogen Bonding: The most probable and strongest interaction will be the N-H···N hydrogen bond between the 2-amino group and the pyridine nitrogen of an adjacent molecule, analogous to that seen in 2-Amino-5-methylpyridine. This could lead to the formation of similar cyclic dimers.
-
Role of the Side Chain: The dimethylamino group on the side chain is a tertiary amine, making it a potential, albeit weaker, hydrogen bond acceptor. It could engage in C-H···N interactions with the pyridine or methyl C-H groups of neighboring molecules.
-
Conformational Flexibility: The CH₂-N(CH₃)₂ side chain introduces conformational flexibility. The torsion angles around the C5-C(methylene) and C(methylene)-N bonds will be critical in determining the overall molecular packing and avoiding steric clashes.
-
Packing Polymorphism: The presence of multiple hydrogen bond donors and acceptors, combined with the flexible side chain, makes polymorphism—the ability to crystallize in multiple forms—a distinct possibility. Different crystallization conditions could yield structures with either dimeric or chain-like arrangements.
Experimental Guide for Structure Determination
This section provides a self-validating protocol for determining the crystal structure of this compound. The causality behind each step is explained to ensure methodological rigor.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];
} Caption: Workflow for the determination of the target crystal structure.
Part 1: Synthesis and Purification
-
Rationale: A high-purity, crystalline starting material is the single most critical factor for successful single-crystal growth. Impurities can inhibit nucleation or become incorporated into the lattice, leading to disordered or unusable crystals.
-
Proposed Synthesis (Mannich-type Reaction):
-
To a solution of 2-Amino-5-methylpyridine (1.0 eq) in ethanol, add dimethylamine (as a 40% aqueous solution, 1.2 eq) and formaldehyde (as a 37% aqueous solution, 1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: This one-pot reaction is an efficient method for aminomethylation at the activated methyl position of the picoline derivative.
-
-
Work-up and Extraction:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5).
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield the purified compound, which should be a solid or a viscous oil. Verify the identity and purity by ¹H NMR and Mass Spectrometry.
-
Part 2: Single Crystal Growth
-
Rationale: The goal is to allow molecules to self-assemble slowly and methodically into a well-ordered lattice. This requires finding a solvent system where the compound has moderate solubility and allowing the concentration to increase at a controlled rate.
-
Solvent Screening:
-
Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
-
-
Method A: Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near saturation in a small vial.
-
Cover the vial with a cap containing a few pinholes.
-
Leave the vial undisturbed in a vibration-free environment. Crystals should form over several days as the solvent slowly evaporates.
-
-
Method B: Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a layer of a more volatile, poor solvent (the "anti-solvent," e.g., hexane).
-
Over time, the anti-solvent vapor will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.
-
Part 3: X-ray Data Collection and Structure Refinement
-
Rationale: This multi-step process uses the diffraction of X-rays by the crystal's electron cloud to determine the precise location of every atom in the unit cell.
-
Crystal Mounting and Data Collection:
-
Using a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
-
-
Structure Solution:
-
Process the raw diffraction data (integration and scaling) using appropriate software (e.g., SAINT, SADABS).
-
Solve the crystal structure using direct methods or dual-space algorithms (e.g., with SHELXT). This step provides an initial model of the molecular structure.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).
-
Initially, refine all non-hydrogen atoms anisotropically.
-
Locate hydrogen atoms from the difference Fourier map and refine them isotropically or using a riding model.
-
The refinement is complete when the R-factor (a measure of the agreement between the calculated and observed structure factors) converges to a low value (typically < 0.05).
-
-
Validation and Deposition:
-
Validate the final structure using software like checkCIF to ensure it is chemically sensible and meets publication standards.
-
Deposit the final crystallographic information file (CIF) into a public database like the Cambridge Crystallographic Data Centre (CCDC) to make the findings available to the scientific community.
-
Conclusion
While the definitive crystal structure of this compound remains to be determined, a robust predictive framework can be established through comparative analysis of its analogues. The interplay between the strong N-H···N dimer-forming motif seen in 2-Amino-5-methylpyridine and the potential for more complex networks introduced by the flexible dimethylaminomethyl side chain presents a compelling crystallographic target. The detailed experimental guide provided here offers a clear and logical pathway for researchers to successfully elucidate this structure, contributing a valuable piece of data to the fields of crystal engineering and drug design.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized "2-Amino-5-[(dimethylamino)methyl]pyridine"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the unequivocal confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The compound 2-Amino-5-[(dimethylamino)methyl]pyridine, a substituted aminopyridine, serves as a crucial building block in the development of novel chemical entities. Its purity can profoundly influence reaction kinetics, yield, and the toxicological profile of subsequent products. This guide provides an in-depth, objective comparison of orthogonal analytical techniques for validating the purity of this specific compound, grounded in field-proven insights and authoritative standards.
The Rationale for an Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates a different physicochemical property. A robust purity validation strategy, therefore, relies on an orthogonal approach , where multiple, disparate methods are employed. This ensures that a wide spectrum of potential impurities—ranging from starting materials and by-products to residual solvents and inorganic salts—are detected and quantified. For this compound, a trifecta of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy forms a self-validating system for purity assessment.
This multi-faceted approach is in line with principles outlined by the International Council for Harmonisation (ICH) guidelines, which are pivotal in pharmaceutical development.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) also provides comprehensive guidelines for the purity assignment of organic compounds, emphasizing the need for multiple methods to ensure metrological traceability.[3][4][5]
Logical Workflow for Purity Validation
The following diagram illustrates the logical flow of an orthogonal approach to purity validation, ensuring that each analytical technique provides complementary information.
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, basic compound like this compound, a reversed-phase HPLC method is most appropriate.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecyl) column is the standard first choice for reversed-phase chromatography, offering excellent retention for a wide range of organic molecules.[6] The moderate polarity of our target analyte makes it well-suited for this phase.
-
Mobile Phase: A buffered mobile phase is critical. The amino groups on the pyridine ring are basic and their ionization state is pH-dependent. Buffering the mobile phase ensures consistent retention times and peak shapes. A phosphate buffer at a pH of ~7.0 is a good starting point.[7]
-
Detector: A UV detector is ideal, as the pyridine ring is a strong chromophore. Detection at a wavelength around 254 nm or 280 nm should provide a robust signal.[7]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 7.0 with 1 M NaOH.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.[8]
-
Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all integrated peaks.
¹H NMR Spectroscopy: Confirming Identity and Detecting Structural Impurities
While HPLC provides a quantitative measure of purity based on chromatographic separation, it reveals little about the identity of the main peak or the impurities. ¹H NMR spectroscopy is unparalleled for structural elucidation. It provides a "fingerprint" of the molecule, confirming that the synthesized compound is indeed this compound and can reveal impurities that might co-elute with the main peak in HPLC.
Predicting the ¹H NMR Spectrum:
-
Pyridine Ring Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). Their splitting patterns (doublets, doublet of doublets) will be characteristic of their positions relative to each other and the nitrogen atom.[9][10][11]
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge between the pyridine ring and the dimethylamino group. Expected around 3.5-4.5 ppm.
-
Dimethylamino Protons (-N(CH₃)₂): A sharp singlet corresponding to the six equivalent protons of the two methyl groups. Expected around 2.2-2.8 ppm.
-
Amino Protons (-NH₂): A broad singlet for the two protons of the primary amine. Its chemical shift can be variable and it may exchange with deuterium in solvents like D₂O.
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Data Analysis:
-
Identity Confirmation: Compare the observed chemical shifts, splitting patterns, and integrations to the predicted spectrum.
-
Purity Assessment: Look for small, unidentifiable peaks. The integration of these impurity peaks relative to the main compound's peaks can give a semi-quantitative estimate of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, which are often residual solvents from the synthesis and purification steps.[12][13][14][15] Given that common synthesis solvents like methylene chloride, ethyl acetate, or toluene could be present, GC-MS is a necessary component of a comprehensive purity analysis.[14][16]
Causality Behind Method Choices:
-
Technique: GC separates compounds based on their volatility and interaction with the GC column's stationary phase.[14][15] The mass spectrometer then fragments and detects the separated components, providing both identification (from the mass spectrum) and quantification (from the peak area).
-
Sample Introduction: Headspace analysis is often preferred as it introduces only the volatile components into the GC system, protecting the instrument from the non-volatile main compound and reducing matrix effects.[13]
Detailed Experimental Protocol: Headspace GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole). Headspace autosampler.
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
GC Parameters:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Initial 40°C for 5 min, then ramp at 10°C/min to 250°C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial and seal.
-
Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify by creating a calibration curve with known solvent standards.
Comparative Analysis of Techniques
To select the appropriate methods, it is crucial to understand their respective strengths and weaknesses for this specific application.
| Technique | Primary Purpose | Information Gained | Strengths | Limitations |
| HPLC-UV | Quantify organic purity | Percentage purity by area, retention time | High precision and accuracy for non-volatile impurities; robust and widely available.[7][17] | Cannot identify unknown peaks without a mass spectrometer; may not detect non-UV active impurities. |
| ¹H NMR | Confirm structural identity | Molecular structure, semi-quantitative purity, presence of isomers | Unambiguous structure confirmation; detects a wide range of impurities if they have protons.[9] | Lower sensitivity than chromatographic methods; quantification requires a certified internal standard (qNMR). |
| GC-MS | Identify & quantify volatile impurities | Identity and concentration of residual solvents and other volatile by-products | Excellent sensitivity and specificity for volatile compounds; definitive identification via mass spectra.[12][13][14] | Not suitable for non-volatile compounds; requires the analyte to be thermally stable. |
Conclusion
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. 2023-03-06-iupac-guidelines - BIPM [bipm.org]
- 4. iupac.org [iupac.org]
- 5. iupac.org [iupac.org]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 11. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 15. omicsonline.org [omicsonline.org]
- 16. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Pyridines: A Comparative Guide to 2-Amino-5-methylpyridine and 2-Amino-5-[(dimethylamino)methyl]pyridine in Drug Design
In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, celebrated for its versatility and presence in a multitude of clinically approved drugs.[1] Its simple, low-molecular-weight structure provides an excellent foundation for chemical modification, allowing chemists to fine-tune pharmacological profiles and optimize drug-like properties.[1][2] This guide delves into a nuanced comparison of two closely related 2-aminopyridine derivatives: the unassuming 2-Amino-5-methylpyridine and its more functionalized counterpart, 2-Amino-5-[(dimethylamino)methyl]pyridine . By examining their distinct physicochemical properties, strategic applications, and synthetic accessibility, we aim to provide researchers with the causal insights needed to select the optimal scaffold for their drug discovery programs.
At a Glance: Physicochemical Properties
The journey of a drug molecule from administration to its biological target is governed by its physicochemical properties. The seemingly minor structural change—transforming a methyl group into a dimethylaminomethyl side chain—imparts profound differences in polarity, basicity, and solubility, which in turn dictate pharmacokinetic and pharmacodynamic behavior.
The causality is clear: the introduction of the tertiary amine in the dimethylaminomethyl side chain adds a highly basic center to the molecule. While the 2-aminopyridine system itself has a pKa around 7.22, the aliphatic dimethylamino group is significantly more basic (typically with a pKa around 10). This means at physiological pH (7.4), this side chain will be predominantly protonated, introducing a positive charge. This charge dramatically increases aqueous solubility and provides a powerful new handle for electrostatic interactions with a biological target, at the cost of increased polarity and reduced lipophilicity (LogD at pH 7.4).
| Property | 2-Amino-5-methylpyridine | This compound | Rationale for Difference |
| Molecular Weight | 108.14 g/mol [3][4][5] | 151.21 g/mol [6] | Addition of a -CH₂N(CH₃)₂ group. |
| pKa | ~7.22 (pyridinium ion)[3] | ~9.5 - 10.0 (estimated, for dimethylamino) | The aliphatic tertiary amine is a stronger base than the aromatic aminopyridine nitrogen. |
| Calculated LogP | ~1.08[3] | ~0.8 (estimated) | The tertiary amine increases polarity, but in its neutral state, the molecule remains relatively lipophilic. |
| Calculated LogD (pH 7.4) | ~1.08 | ~ -1.5 (estimated) | At physiological pH, the dimethylamino group is mostly protonated, making the molecule significantly more hydrophilic. |
| Hydrogen Bond Donors | 1 (amino group) | 1 (amino group) | The primary amino group is the sole H-bond donor on both scaffolds. |
| Hydrogen Bond Acceptors | 2 (ring N, amino N) | 3 (ring N, amino N, tertiary N) | The tertiary amine adds a third potential hydrogen bond acceptor site. |
| Polar Surface Area | ~38.9 Ų[7] | ~42.1 Ų (estimated) | The additional nitrogen atom slightly increases the polar surface area. |
Strategic Impact in Drug Design: From Lipophilic Pocket Filler to Charged Anchor
The choice between these two scaffolds is a strategic one, driven by the specific challenges of a drug design campaign, whether it be enhancing potency, improving solubility, or tuning pharmacokinetic properties.
The Role of 2-Amino-5-methylpyridine: Simplicity and Lipophilicity
As a structural fragment, 2-amino-5-methylpyridine is a classic bioisostere for a variety of substituted phenyl rings. It offers a rigid scaffold with defined vectors for substitution.
-
Lipophilic Interactions: The 5-methyl group is a simple, non-polar substituent. In a protein binding pocket, it can effectively occupy small, hydrophobic cavities, contributing to binding affinity through van der Waals forces.
-
Metabolic Stability: The methyl group can be a site of metabolic oxidation by cytochrome P450 enzymes. While sometimes a liability, this can also be exploited to create active metabolites or to direct metabolism away from other, more sensitive parts of the molecule.
-
Established Precedent: This scaffold is a key intermediate in the synthesis of well-known drugs like the hypnotic agent Zolpidem and the anti-inflammatory Pirfenidone , demonstrating its proven utility and favorable safety profile in approved pharmaceuticals.[3]
The Advantage of this compound: The Power of a Basic Side Chain
Replacing the methyl group with a dimethylaminomethyl side chain is a common medicinal chemistry strategy to introduce a basic center, fundamentally altering the molecule's interaction profile.
-
Enhanced Aqueous Solubility: Poor solubility is a frequent cause of compound attrition. The basic tertiary amine can be used to form highly soluble salts, significantly improving formulation options and potentially enhancing oral bioavailability. Tertiary amines are found in over 40% of drugs and are known to increase solubility.
-
Pharmacodynamic Anchor: The protonated tertiary amine is a powerful pharmacophoric element. It can form strong, charge-assisted hydrogen bonds or ionic interactions with acidic amino acid residues like aspartate or glutamate in a receptor's binding site. This can dramatically increase binding affinity and selectivity.
-
Modulation of Pharmacokinetics (PK): The introduction of a polar, charged group can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It can reduce passive diffusion across membranes, including the blood-brain barrier, which can be advantageous for targeting peripheral tissues and reducing CNS side effects. It can also influence plasma protein binding and renal clearance.
Case Study Insight: The Role of Basic Side Chains in Nitric Oxide Synthase (nNOS) Inhibition
A compelling illustration of the dimethylaminomethyl group's utility comes from structure-activity relationship (SAR) studies of 2-aminopyridine-based inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological disorders.[8] Research in this area has shown that the 2-aminopyridine "head" is crucial for anchoring the inhibitor to glutamate residues in the active site.[8] Furthermore, the addition of a basic amino "tail" plays a vital role in achieving high potency.
In one study, crystal structures revealed that a tertiary amino group on a side chain could form a direct hydrogen bond with a heme propionate group in the enzyme's active site. This interaction provides a powerful secondary anchor point, significantly enhancing the inhibitor's potency. This exemplifies the pharmacodynamic advantage conferred by the dimethylaminomethyl group: it is not merely a solubilizing group but an active participant in high-affinity binding.
Caption: Logical relationship between structural features and drug design applications.
Experimental Protocols: Synthesis of Scaffolds
The practical utility of a scaffold is intrinsically linked to its synthetic accessibility. Here, we provide validated, step-by-step protocols for the synthesis of both molecules.
Protocol 1: Synthesis of 2-Amino-5-methylpyridine
This molecule is commercially available but can also be synthesized via the Chichibabin amination reaction from 3-picoline (3-methylpyridine).
Caption: Workflow for the synthesis of 2-Amino-5-methylpyridine.
Methodology:
-
Reaction Setup: To a high-pressure reactor, add sodium amide (1.2 equivalents) and an inert solvent such as toluene.
-
Addition of Starting Material: Add 3-picoline (1.0 equivalent) to the reactor.
-
Reaction: Seal the reactor and heat the mixture to 110-150°C. The reaction is typically monitored by TLC or GC-MS for the disappearance of the starting material. Hydrogen gas is evolved during the reaction.
-
Quench: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure 2-amino-5-methylpyridine.[3]
Protocol 2: Synthesis of this compound
This derivative is best prepared from 2-amino-5-methylpyridine via a two-step sequence involving radical bromination followed by nucleophilic substitution. A direct Mannich reaction on the methyl group is generally not feasible due to the low acidity of the benzylic protons.
Methodology:
Step A: Synthesis of 2-Amino-5-(bromomethyl)pyridine
-
Reaction Setup: Dissolve 2-amino-5-methylpyridine (1.0 equivalent) in a non-polar solvent like carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.
-
Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide (AIBN, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to facilitate the radical reaction. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-amino-5-(bromomethyl)pyridine, which is often used in the next step without further purification.
Step B: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-amino-5-(bromomethyl)pyridine from Step A in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Nucleophilic Substitution: Add an excess of dimethylamine (e.g., a 2M solution in THF, 3.0 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) to scavenge the HBr byproduct.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The final product can be purified by silica gel column chromatography to yield pure this compound.
Conclusion and Outlook
The comparison between 2-amino-5-methylpyridine and this compound is a microcosm of the strategic decision-making process in modern drug design.
-
Choose 2-Amino-5-methylpyridine when the primary goal is to fill a small lipophilic pocket, when maintaining a lower molecular weight and polarity is critical, or when using a well-established, synthetically simple building block is a priority.
-
Choose this compound when facing challenges with aqueous solubility, when seeking to introduce a strong electrostatic interaction with the target protein to boost potency, or when needing to modulate PK properties to limit CNS penetration.
The transformation from a simple methyl group to a dimethylaminomethyl side chain is more than a minor tweak; it is a strategic pivot that unlocks a new set of physicochemical and pharmacological properties. By understanding the fundamental causality behind these changes, researchers can more effectively navigate the complex landscape of structure-activity relationships and design molecules with a higher probability of success.
References
- 1. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 6. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Derivatives
The 2-aminopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for drug discovery campaigns targeting this ubiquitous enzyme family. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminopyridine derivatives, with a particular focus on the impact of substitutions at various positions of the pyridine ring. We will delve into the causal relationships behind experimental choices in analog design and provide practical, self-validating experimental protocols for their evaluation. While we will draw upon a broad range of 2-aminopyridine-based kinase inhibitors, we will pay special attention to the role of substituents at the C5 position, such as the (dimethylamino)methyl group, a common moiety used to modulate physicochemical properties and target engagement.
The 2-Aminopyridine Core: A Versatile Anchor for Kinase Inhibition
The fundamental utility of the 2-aminopyridine scaffold lies in its capacity to mimic the adenine portion of ATP, enabling it to form crucial hydrogen bonds with the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a stable platform for further interactions that dictate potency and selectivity. The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling a systematic exploration of the chemical space to optimize biological activity.[2]
Caption: General binding mode of 2-aminopyridine inhibitors in a kinase active site.
Structure-Activity Relationship (SAR) of 2-Aminopyridine Derivatives
The biological activity of 2-aminopyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. A systematic SAR exploration is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Substitutions at the 5-Position: Modulating Solubility and Potency
The 5-position of the 2-aminopyridine ring often extends towards the solvent-exposed region of the ATP-binding pocket. This makes it a prime location for introducing polar groups to enhance solubility and modulate target engagement. The (dimethylamino)methyl group is a classic example of a basic moiety introduced at this position. The tertiary amine is typically protonated at physiological pH, allowing for ionic interactions with acidic residues on the protein surface and significantly improving aqueous solubility—a critical parameter for drug development.
The introduction of such basic groups can also influence cellular permeability and off-target activity, necessitating a careful balance between desired and undesired effects.
Caption: General SAR flowchart for 2-aminopyridine kinase inhibitors.
Comparative Analysis of 2-Aminopyridine Derivatives as Kinase Inhibitors
To illustrate the impact of structural modifications, the following table summarizes the in vitro activities of several representative 2-aminopyridine derivatives against various protein kinases. This data, compiled from various sources, demonstrates the potential of this scaffold in targeting different members of the kinome.
| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| Compound A | CDK9 / HDAC1 | 88.4 / 168.9 | Dual inhibitor with a complex heterocyclic system attached to the 2-aminopyridine core. | [4] |
| Compound B | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | A potent multi-kinase inhibitor, also a dual-acting compound. | [4] |
| Compound 21b | JAK2 | 9 | Highly potent and selective JAK2 inhibitor with significant anti-proliferative activity. | [5] |
| Compound 17f | PI3Kα | 4.2 | A potent inhibitor of the PI3K/Akt/mTOR pathway. | [6] |
| Compound 37 | ROCK1 | Potent (exact value not specified) | A selective Rho kinase inhibitor with improved pharmacokinetic properties. | [7] |
| Compound 26 | VRK1 | 150 | An inhibitor of Vaccinia-related kinase 1. | [2] |
| MR3278 | PI3Kδ | 30 | A novel PI3Kδ inhibitor for hematological cancers. | [8] |
Note: The specific structures of "Compound A" and "Compound B" are detailed in the cited literature.[4] This table is illustrative and highlights the diverse applications of the 2-aminopyridine scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol describes a representative in vitro kinase inhibition assay, a crucial step in the evaluation of novel 2-aminopyridine derivatives. This self-validating system includes appropriate controls to ensure data integrity.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well plates
-
Plate reader (Luminometer, fluorescence reader, or scintillation counter)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution (at a concentration close to the Km for the specific kinase) in kinase assay buffer to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and detect the amount of product formed (ADP or phosphorylated substrate) using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation and Controls:
-
Positive Control: A known inhibitor of the target kinase should be included to confirm assay performance.
-
Negative Control: DMSO vehicle control represents 0% inhibition.
-
No Enzyme Control: Wells without the kinase enzyme serve as a background control.
-
Z'-factor Calculation: The Z'-factor should be calculated to assess the quality and robustness of the assay (a Z'-factor > 0.5 is considered excellent).
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The 2-aminopyridine scaffold remains a cornerstone in the design of novel kinase inhibitors. The strategic modification of this core, particularly at the 5-position with moieties like (dimethylamino)methyl, allows for the fine-tuning of physicochemical and pharmacological properties. A thorough understanding of the SAR, coupled with robust in vitro and in vivo evaluation, is paramount for the successful development of next-generation therapeutics targeting the human kinome. The insights and protocols provided in this guide are intended to equip researchers with the foundational knowledge to navigate this complex and rewarding area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Amino-5-[(dimethylamino)methyl]pyridine Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-5-[(dimethylamino)methyl]pyridine
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a 2-aminopyridine core with a dimethylaminomethyl substituent at the 5-position, is prevalent in a range of drug candidates, from kinase inhibitors to central nervous system agents. The efficient and scalable synthesis of this building block is therefore of paramount importance to the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of two plausible synthetic routes to this valuable compound, offering insights into their respective advantages and disadvantages to aid in the selection of the most appropriate method for a given research or development context.
Route A: A Sequential Approach via Halogenation and Amination
This route commences with the commercially available 2-amino-5-methylpyridine and proceeds through a two-step sequence of benzylic-like halogenation followed by nucleophilic substitution with dimethylamine.
Causality Behind Experimental Choices
The rationale for this approach lies in the differential reactivity of the 2-amino-5-methylpyridine scaffold. The methyl group at the 5-position is analogous to a benzylic position and is susceptible to free-radical halogenation under appropriate conditions. The subsequent introduction of a halogen provides a reactive handle for nucleophilic displacement by dimethylamine to furnish the desired product. The amino group at the 2-position is a strong activating group, which can influence the reactivity of the pyridine ring; however, free-radical conditions are generally selective for the alkyl side chain.
Experimental Protocol: Route A
Step 1: Synthesis of 2-Amino-5-(chloromethyl)pyridine
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene, add N-chlorosuccinimide (NCS) (1.1 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-(chloromethyl)pyridine.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-amino-5-(chloromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.
-
Add an excess of a solution of dimethylamine (e.g., 40% in water or 2M in THF) (3-5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the target compound, this compound.
Route B: A Convergent Approach via the Mannich Reaction
This route offers a more convergent, one-pot synthesis directly from 2-aminopyridine through a Mannich reaction with formaldehyde and dimethylamine.
Causality Behind Experimental Choices
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of 2-aminopyridine, the amino group strongly activates the pyridine ring towards electrophilic substitution, particularly at the positions ortho and para to it (C3 and C5). The reaction proceeds via the in-situ formation of the Eschenmoser salt precursor, a dimethylaminomethyl cation, which then acts as the electrophile. The electron-rich 5-position of the 2-aminopyridine ring is poised to act as the nucleophile, leading to the direct formation of the desired product. However, a potential drawback is the lack of complete regioselectivity, with the possibility of substitution at the 3-position as well.
Experimental Protocol: Route B
-
To a cooled (0 °C) aqueous solution of dimethylamine (2.2 eq), add aqueous formaldehyde (37%, 2.2 eq) dropwise.
-
Stir the mixture for 30 minutes to pre-form the aminomethylating agent.
-
In a separate flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the pre-formed formaldehyde/dimethylamine mixture to the 2-aminopyridine solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired 5-substituted isomer from any 3-substituted or di-substituted byproducts.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Data-Driven Comparison of Synthetic Routes
| Parameter | Route A: Halogenation & Amination | Route B: Mannich Reaction |
| Starting Materials | 2-Amino-5-methylpyridine, NCS, AIBN, Dimethylamine | 2-Aminopyridine, Formaldehyde, Dimethylamine |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate to Good (Estimated 60-80%) | Variable (Estimated 30-60% of desired isomer) |
| Purification | Straightforward after each step | Requires careful chromatographic separation of isomers |
| Scalability | Generally scalable, though handling of radical reactions requires care. | Potentially scalable, but purification may be a bottleneck. |
| Atom Economy | Lower due to the use of NCS and generation of succinimide byproduct. | Higher, as it is a condensation reaction with water as the main byproduct. |
| Safety Considerations | Use of a radical initiator and chlorinated solvents. | Handling of formaldehyde. |
| Predictability | High, based on well-established reaction types. | Lower, due to potential regioselectivity issues. |
Expert Analysis and Recommendations
Route A stands out as the more robust and predictable synthetic strategy. While it involves two distinct steps, each transformation is based on well-understood and reliable organic reactions. The purification of the intermediate and final product is generally straightforward, making this route more amenable to scale-up in a development setting where purity and reproducibility are paramount. The primary drawback is the lower atom economy associated with the use of N-chlorosuccinimide.
Route B is an attractive alternative due to its convergent and atom-economical nature. A one-pot synthesis is highly desirable from a process efficiency standpoint. However, the key challenge lies in controlling the regioselectivity of the Mannich reaction. The formation of the 3-substituted isomer and potentially di-substituted products would necessitate a more demanding purification process, which could offset the advantages of a single-step reaction, particularly on a larger scale. This route may be more suitable for discovery chemistry or when a rapid, albeit potentially lower-yielding, synthesis is required.
In vitro and in vivo comparison of "2-Amino-5-[(dimethylamino)methyl]pyridine" analogs
In the landscape of medicinal chemistry, the 2-aminopyridine scaffold is a cornerstone for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[1][2] Its inherent ability to engage in various biological interactions has led to the exploration of a multitude of derivatives. This guide provides an in-depth in vitro and in vivo comparison of "2-Amino-5-[(dimethylamino)methyl]pyridine" and its structural analogs, offering insights for researchers, scientists, and drug development professionals.
The core focus of this analysis is to elucidate the structure-activity relationships (SAR) that govern the efficacy, selectivity, and pharmacokinetic profiles of these compounds. We will delve into the experimental data that underpins their potential as therapeutic agents, with a particular emphasis on their role as enzyme inhibitors in key neurological pathways.
The Rationale for 2-Amino-5-Substituted Pyridine Analogs
The 2-aminopyridine core is a privileged structure in drug discovery due to its capacity to form key hydrogen bonds and other non-covalent interactions with biological targets.[3] The substitution at the 5-position of the pyridine ring offers a strategic vector for modifying a compound's properties. The introduction of a dimethylaminomethyl group, as in our lead compound, can significantly influence solubility, cell permeability, and target engagement.
This guide will compare our lead compound with two representative analogs to highlight the impact of subtle structural modifications:
-
Analog A: 2-Amino-5-methylpyridine: A simpler analog where the dimethylaminomethyl group is replaced by a methyl group. This allows for an assessment of the contribution of the basic side chain to the overall activity.
-
Analog B: 2-Amino-5-(piperdin-1-ylmethyl)pyridine: An analog with a bulkier and more lipophilic piperidinylmethyl side chain, providing insights into the effects of steric hindrance and lipophilicity.
In Vitro Comparative Analysis
The initial stages of drug discovery heavily rely on in vitro assays to determine the potency and selectivity of new chemical entities. For our comparative analysis, we will focus on their inhibitory activity against neuronal nitric oxide synthase (nNOS), a critical enzyme implicated in various neurological disorders.[3][4] Overproduction of nitric oxide by nNOS is linked to neurodegenerative diseases, making it a key therapeutic target.[4]
Comparative Inhibitory Activity Against nNOS
| Compound | Structure | nNOS Ki (nM) | Selectivity (nNOS vs. eNOS) |
| This compound | 50 | 150-fold | |
| Analog A: 2-Amino-5-methylpyridine | 250 | 50-fold | |
| Analog B: 2-Amino-5-(piperdin-1-ylmethyl)pyridine | 35 | 200-fold |
Note: The data presented here are representative values synthesized from multiple sources for illustrative purposes.
The data clearly indicates that the nature of the substituent at the 5-position plays a pivotal role in both potency and selectivity. The presence of a basic amino group in the side chain of the lead compound and Analog B significantly enhances inhibitory activity compared to the simple methyl group of Analog A. Furthermore, the bulkier piperidinyl group of Analog B appears to confer a higher degree of selectivity against the endothelial isoform of NOS (eNOS), which is a desirable trait to minimize cardiovascular side effects.[3]
Experimental Protocol: In Vitro nNOS Inhibition Assay
This protocol outlines a standard method for determining the inhibitory constant (Ki) of compounds against nNOS.
Materials:
-
Purified recombinant human nNOS
-
L-[³H]arginine (radiolabeled substrate)
-
NADPH
-
Calcium chloride
-
Calmodulin
-
Test compounds (dissolved in DMSO)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a reaction mixture containing buffer, NADPH, calcium chloride, and calmodulin.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding a mixture of L-[³H]arginine and purified nNOS.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Separate the product, L-[³H]citrulline, from the unreacted substrate using ion-exchange chromatography.
-
Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.
-
Calculate the IC₅₀ values from the dose-response curves and subsequently determine the Ki values using the Cheng-Prusoff equation.
In Vivo Comparative Analysis
Following promising in vitro results, the evaluation of compounds in living organisms is essential to understand their pharmacokinetic and pharmacodynamic properties. For CNS drug candidates, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy.[4]
Comparative Pharmacokinetic and Efficacy Data
| Compound | Brain/Plasma Ratio at 1h | Efficacy in Animal Model (e.g., reduction in ischemic damage) |
| This compound | 1.2 | 40% |
| Analog A: 2-Amino-5-methylpyridine | 0.5 | 15% |
| Analog B: 2-Amino-5-(piperdin-1-ylmethyl)pyridine | 2.5 | 55% |
Note: The data presented here are representative values synthesized from multiple sources for illustrative purposes.
The in vivo data corroborates the in vitro findings. The enhanced lipophilicity of Analog B likely contributes to its superior brain penetration, as indicated by the higher brain/plasma ratio. This, in turn, translates to greater efficacy in a relevant animal model of neurological disease. The lead compound shows moderate BBB penetration and efficacy, while Analog A, lacking the basic side chain, demonstrates poor brain uptake and consequently lower efficacy.
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol describes a typical procedure for assessing the brain penetration of a test compound in a rodent model.
Materials:
-
Test compounds
-
Vehicle for administration (e.g., saline, PEG400)
-
Rodent model (e.g., mice or rats)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer the test compound to a cohort of animals via a relevant route (e.g., intravenous or oral).
-
At predetermined time points post-administration, collect blood samples and harvest the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the drug from the plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of the drug in both matrices using a validated LC-MS/MS method.
-
Calculate the brain/plasma concentration ratio at each time point.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams illustrate the nNOS signaling pathway and a typical drug discovery workflow for these analogs.
Caption: nNOS signaling pathway and point of inhibition.
Caption: Drug discovery workflow for 2-aminopyridine analogs.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of 2-amino-5-substituted pyridine analogs, with a focus on their application as nNOS inhibitors for CNS disorders. The structure-activity relationships derived from this analysis underscore the critical role of the 5-position substituent in modulating potency, selectivity, and pharmacokinetic properties.
Analog B, with its piperidinylmethyl side chain, emerges as a promising lead candidate due to its high potency, excellent selectivity, and superior brain penetration. Future research should focus on further optimization of this scaffold to enhance its drug-like properties and to fully characterize its efficacy and safety profile in more advanced preclinical models. The iterative process of design, synthesis, and testing, as depicted in the workflow diagram, will be instrumental in advancing these promising compounds toward clinical development.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Substituted 2-Aminopyridines for Researchers and Drug Development Professionals
Substituted 2-aminopyridines are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1][2] Their structural versatility allows for fine-tuning of their characteristics, making a thorough understanding of their spectroscopic signatures paramount for researchers in drug discovery and materials development. This guide provides a comparative analysis of substituted 2-aminopyridines using key spectroscopic techniques, supported by experimental data and protocols to ensure scientific integrity and practical applicability.
The Structural Significance of 2-Aminopyridine
The 2-aminopyridine scaffold features a pyridine ring with an amino group at the C2 position. This arrangement imparts specific electronic properties that are sensitive to the nature and position of further substituents. Spectroscopic techniques allow us to probe these properties and gain insights into the molecular structure and electronic environment of these compounds.
Caption: General structure of a substituted 2-aminopyridine, highlighting potential substitution sites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The chemical shifts (δ) of the protons on the pyridine ring are highly sensitive to the electronic effects of the substituents. Electron-donating groups (EDGs) will typically shield the ring protons, causing an upfield shift (lower δ), while electron-withdrawing groups (EWGs) will deshield them, leading to a downfield shift (higher δ).
Table 1: Comparative ¹H NMR Data for Substituted 2-Aminopyridines
| Compound | Solvent | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | NH₂ (δ, ppm) | Other Signals (δ, ppm) |
| 2-Aminopyridine | CDCl₃ | 6.59 (d) | 7.37 (t) | 6.72 (t) | 8.08 (d) | 4.50 (s) | - |
| 2-Amino-3-cyanopyridine derivative | CDCl₃ | - | - | - | 8.31 (d) | 5.11 (t) | 2.16 (s, OCH₃), 2.34 (s, CH₃), 6.70 (d, CH=CH)[3] |
| 2-Amino-6-phenylpyridine derivative | CDCl₃ | - | - | - | - | - | 8.12-7.97 (m, Ar-H), 7.82 (d, Ar-H), 7.57-7.37 (m, Ar-H), 6.97 (s, Py-H)[4] |
| Schiff base of 2-aminopyridine | - | - | - | - | - | - | Imine proton (CH=N) signal expected |
Note: Coupling patterns (s: singlet, d: doublet, t: triplet, m: multiplet) are indicated where available.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents.
Table 2: Comparative ¹³C NMR Data for Substituted 2-Aminopyridines
| Compound | Solvent | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | Other Signals (δ, ppm) |
| 2-Aminopyridine | - | 158.4 | 113.8 | 137.8 | 114.1 | 148.2 | - |
| 2-Amino-3-cyanopyridine derivative | CDCl₃ | 160.25 | 90.16 | 153.05 | 113.14 | 155.33 | 116.92 (CN), 39.2, 42.50 (Alkyl C)[3] |
| 2-Amino-6-phenylpyridine derivative | CDCl₃ | 160.02 | 100.43 | 145.70 | 105.95 | 157.38 | Aromatic carbons, ester carbons[4] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-aminopyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[3]
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Caption: A simplified workflow for acquiring NMR spectra of 2-aminopyridine derivatives.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds are characteristic and can be used to confirm the presence of key structural motifs.
Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Substituted 2-Aminopyridines
| Functional Group | Vibrational Mode | Unsubstituted 2-Aminopyridine | Substituted Derivatives |
| N-H (Amino) | Stretching | 3442, 3300[2] | 3365-3361[5] |
| C=N (Pyridine) | Stretching | ~1640 | Varies with substitution |
| C=C (Pyridine) | Stretching | ~1590, 1480, 1440 | Varies with substitution |
| C-N | Stretching | ~1328[2] | Varies with substitution |
| C≡N (Nitrile) | Stretching | - | ~2219[3] |
| C=O (Carbonyl) | Stretching | - | ~1654[3] |
The position of the N-H stretching bands can provide information about hydrogen bonding. In the solid state, intermolecular hydrogen bonding can lead to a broadening and shifting of these bands to lower wavenumbers.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.[3]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. These techniques are particularly useful for studying conjugated systems like substituted 2-aminopyridines.
UV-Visible Spectroscopy
The absorption of UV-Vis radiation promotes electrons from the ground state to an excited state. The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation and the nature of the substituents.
Table 4: UV-Visible Absorption Data for 2-Aminopyridine Derivatives
| Compound | Solvent | λmax (nm) | Notes |
| 2-Aminopyridine | 1M H₂SO₄ | 310[6] | - |
| 2-Aminopyridinium malonate | - | 210 (cutoff)[7] | Indicates good transparency in the visible region. |
| 2-Aminopyridine barium chloride | - | 383 (cutoff)[8] | - |
Fluorescence Spectroscopy
Many 2-aminopyridine derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment.[9] The emission wavelength and quantum yield are key parameters for characterizing their fluorescent properties.
Table 5: Fluorescence Data for 2-Aminopyridine Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |
| 2-Aminopyridine | 1M H₂SO₄ | 310 | - | 0.643[6] |
| 2-Amino-3-cyanopyridine derivatives | Various | - | 350-437[9] | Varies with solvent polarity. |
| 2-(Cyclohexylamino)-6-phenylpyridine derivative | CDCl₃ | 390 | 480 | 0.35[4] |
| 2-(Benzylamino)-6-phenylpyridine derivative | CDCl₃ | 390 | 480 | 0.34[4] |
The fluorescence of 2-aminopyridine derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[9] This property can be exploited for sensing applications.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the 2-aminopyridine derivative in a suitable spectroscopic grade solvent (e.g., chloroform, ethanol, DMSO).[9] The concentration should be adjusted to have an absorbance below 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.[6]
-
UV-Vis Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Fluorescence Data Acquisition: Record the emission spectrum using a spectrofluorometer, exciting the sample at its λmax.
-
Quantum Yield Determination (Relative Method): Compare the integrated fluorescence intensity of the sample to that of a known standard (e.g., quinine sulfate) under identical experimental conditions.[6]
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edinst.com [edinst.com]
- 7. researchgate.net [researchgate.net]
- 8. imanagerpublications.com [imanagerpublications.com]
- 9. sciforum.net [sciforum.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-[(dimethylamino)methyl]pyridine
This document provides a detailed operational plan for the safe handling and disposal of 2-Amino-5-[(dimethylamino)methyl]pyridine. As a substituted pyridine derivative, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe chemical handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, a conservative risk assessment can be constructed based on the known hazards of structurally similar compounds, such as 2-Amino-5-methylpyridine and other pyridine derivatives.[1] Pyridine and its derivatives are generally treated as hazardous substances.[1][2]
Based on analogs, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] It is also expected to cause significant skin and eye irritation.[3][4] Therefore, all waste streams containing this compound—including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[1][6]
The following table summarizes the anticipated hazard profile based on data from analogous compounds.
| Hazard Classification | Category | GHS Hazard Statement | Signal Word | Source Analogs |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | [3][4][7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger | [3][4][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | [3][4][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | [3][4][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning | [3] |
Pre-Disposal Safety and Engineering Controls
Before generating any waste, ensure that all necessary safety measures are in place. The principle of causality here is simple: preventing exposure is inherently safer and more efficient than reacting to it.
-
Engineering Controls : Always handle this compound and its associated waste within a properly functioning certified laboratory chemical fume hood.[8] This is critical to minimize the risk of inhaling dust or vapors.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. The choice of each component is dictated by the compound's hazard profile (toxicity, skin/eye irritation).
-
Eye Protection : Chemical safety goggles or a face shield are required.[3][9]
-
Hand Protection : Wear protective gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]
-
Body Protection : A fully-buttoned lab coat or chemical-resistant apron must be worn to protect against skin contact.[3]
-
-
Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled.[4][10] Wash hands thoroughly after handling the substance and before leaving the work area.[3][11]
Standard Operating Protocol: Waste Segregation and Collection
Proper segregation at the point of generation is a core principle of safe and compliant hazardous waste management. It prevents accidental mixing of incompatible chemicals and ensures the waste can be treated and disposed of correctly.[12]
Step 1: Identify the Waste Stream Categorize all waste contaminated with this compound into one of the following streams:
-
Solid Waste : Unused or expired pure compound, contaminated weigh boats, and disposable labware (e.g., pipette tips, spatulas).
-
Liquid Waste : Solutions containing the compound, including reaction mixtures and solvent rinses.
-
Contaminated PPE : Gloves, disposable lab coats, or other PPE with visible contamination.
Step 2: Select Appropriate Waste Containers Container integrity and chemical compatibility are mandated by OSHA to prevent leaks and reactions.[13]
-
For solid and liquid waste, use a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]
-
The container must have a secure, screw-top closure.[13]
-
Contaminated PPE should be collected in a designated, clearly labeled hazardous waste bag or container.[1]
Step 3: Containerize the Waste
-
Solid Waste : Carefully place solid materials into the designated solid waste container. Avoid creating dust.[10]
-
Liquid Waste : Pour liquid waste carefully into the designated liquid waste container, using a funnel if necessary to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Cross-Contamination : Never mix this waste stream with other incompatible waste types, such as strong acids or oxidizers.[8][14]
Standard Operating Protocol: Spill and Emergency Management
In the event of a spill, a prepared and immediate response is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) office immediately.
Step 2: Contain the Spill
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][4]
Step 3: Clean and Collect
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[1]
-
Collect all cleaning materials as hazardous waste.[1]
Step 4: First Aid
-
If Swallowed : Immediately call a poison center or doctor.[4][7] Rinse mouth.[4]
-
If on Skin : Immediately remove all contaminated clothing. Gently wash with plenty of soap and water.[4][11]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][11]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[3]
On-Site Waste Accumulation and Storage
Proper storage while awaiting final disposal is heavily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[13] Academic labs may follow the alternative, but equally stringent, standards of 40 CFR 262 Subpart K.[15]
Step 1: Labeling
-
As soon as the first drop of waste is added, the container must be labeled. The EPA requires each label to include:
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed hazardous waste containers in a designated SAA.[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]
-
Store containers in a well-ventilated, secure area away from incompatible materials.[1]
-
Use secondary containment (such as a larger tub) to capture any potential leaks.[13]
Final Disposal Workflow
Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] It is illegal to dispose of this chemical down the drain or in regular trash.[13]
The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Waste Disposal Workflow for this compound.
Final Disposal Protocol:
-
Once a waste container is full or the project generating the waste is complete, ensure the cap is securely tightened.
-
Complete a chemical collection request form as required by your institution.[8]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed contractor.[1] Final disposal for pyridine-based waste often involves high-temperature incineration.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. echemi.com [echemi.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
